molecular formula C8H8FNO B1500160 2-Fluoro-3-methylbenzamide CAS No. 1003712-12-6

2-Fluoro-3-methylbenzamide

Cat. No.: B1500160
CAS No.: 1003712-12-6
M. Wt: 153.15 g/mol
InChI Key: JIUGAHUMBSWRCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-3-methylbenzamide is a fluorinated benzamide derivative that serves as a versatile intermediate in organic synthesis and pharmaceutical research. Compounds within this chemical class are frequently employed in the development of active ingredients, such as the insect repellent DEET (N,N-Diethyl-3-methylbenzamide), demonstrating the relevance of the benzamide scaffold in creating functional molecules . The strategic incorporation of fluorine atoms and methyl groups on the aromatic ring can significantly alter a compound's electronic properties, metabolic stability, and binding affinity, making it a valuable template for drug discovery . As a building block, it is used in cross-coupling reactions and for the synthesis of more complex molecules, including various amides and heterocycles . Researchers utilize this compound in exploring new chemical entities for potential therapeutic applications. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-3-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIUGAHUMBSWRCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30662796
Record name 2-Fluoro-3-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003712-12-6
Record name 2-Fluoro-3-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Fluoro-3-methylbenzamide: Properties, Structure, and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-3-methylbenzamide, a fluorinated aromatic amide, represents a key structural motif in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom and a methyl group onto the benzamide scaffold significantly influences its physicochemical properties, metabolic stability, and biological activity. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of this compound, offering valuable insights for researchers engaged in the design and development of novel therapeutic agents.

Core Chemical Properties and Structure

This compound is a solid at room temperature with the molecular formula C₈H₈FNO and a molecular weight of 153.15 g/mol .[1] Its chemical structure features a benzene ring substituted with a fluorine atom at the 2-position, a methyl group at the 3-position, and a carboxamide group at the 1-position.

PropertyValueSource
CAS Number 1003712-12-6-
Molecular Formula C₈H₈FNO[1]
Molecular Weight 153.15 g/mol [1]
IUPAC Name This compound-
Melting Point No experimental data available. The precursor, 2-fluoro-3-methylbenzoic acid, has a melting point of 115 °C.[2]-
Boiling Point No experimental data available.-
Solubility No experimental data available.-

The presence of the fluorine atom, a highly electronegative element, imparts unique properties to the molecule. It can modulate the acidity of the amide proton, influence intermolecular interactions through hydrogen bonding and dipole-dipole interactions, and block metabolic pathways, thereby enhancing the compound's pharmacokinetic profile. The methyl group, an electron-donating group, can also affect the electronic properties and steric hindrance of the molecule, which can be crucial for its binding affinity to biological targets.

Chemical Structure Visualization

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 2-fluoro-3-methylbenzoic_acid 2-Fluoro-3-methylbenzoic Acid Activation Activation of Carboxylic Acid 2-fluoro-3-methylbenzoic_acid->Activation Ammonia_source Ammonia Source (e.g., NH4Cl) Amidation Amidation Reaction Ammonia_source->Amidation Coupling_agent Coupling Agent (e.g., EDCI, HOBt) Coupling_agent->Activation Base Base (e.g., DIPEA) Base->Activation Solvent Solvent (e.g., DMF) Solvent->Activation Activation->Amidation Workup_Purification Aqueous Workup & Purification Amidation->Workup_Purification Product This compound Workup_Purification->Product

Caption: General workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on the synthesis of similar benzamide compounds and should be optimized for specific laboratory conditions.

  • Reaction Setup: To a solution of 2-fluoro-3-methylbenzoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Activation: Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Amidation: Add a source of ammonia, such as ammonium chloride (1.5 eq), to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

Characterization

The structural confirmation of the synthesized this compound would be achieved through a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected to show distinct signals for the aromatic protons, the methyl protons, and the amide protons. The coupling patterns and chemical shifts will be indicative of their positions on the substituted benzene ring.

    • ¹³C NMR: Will display characteristic peaks for the carbon atoms of the benzene ring, the methyl group, and the carbonyl group of the amide. The carbon attached to the fluorine atom will exhibit a characteristic coupling (¹JCF).

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the N-H stretching of the primary amide (around 3300-3100 cm⁻¹), the C=O stretching of the amide (around 1650 cm⁻¹), and C-F stretching.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Applications in Drug Discovery and Medicinal Chemistry

Fluorinated benzamides are a privileged class of compounds in medicinal chemistry due to the beneficial effects of the fluorine atom on various pharmacological properties. The introduction of fluorine can:

  • Enhance Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, leading to a longer in vivo half-life of the drug candidate.

  • Increase Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, thereby improving the potency of the compound.

  • Modulate Lipophilicity: The strategic placement of fluorine atoms can fine-tune the lipophilicity of a molecule, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) properties.

Derivatives of this compound could be investigated for a wide range of therapeutic applications, including but not limited to:

  • Central Nervous System (CNS) Disorders: The ability of small, fluorinated molecules to cross the blood-brain barrier makes them attractive candidates for targeting CNS disorders.

  • Oncology: Many anti-cancer drugs incorporate fluorinated aromatic moieties to enhance their efficacy and pharmacokinetic profiles.

  • Anti-inflammatory Agents: Fluorinated benzamides have been explored as potent anti-inflammatory agents.

Logical Relationship in Drug Discovery Application

Drug_Discovery_Logic Start This compound Scaffold Properties Unique Physicochemical Properties (Fluorine & Methyl Substitution) Start->Properties Advantages Enhanced Metabolic Stability Increased Binding Affinity Modulated Lipophilicity Properties->Advantages Applications Potential Therapeutic Applications Advantages->Applications CNS CNS Disorders Applications->CNS Oncology Oncology Applications->Oncology Inflammation Anti-inflammatory Applications->Inflammation Outcome Development of Novel Drug Candidates CNS->Outcome Oncology->Outcome Inflammation->Outcome

Caption: The role of this compound in the drug discovery pipeline.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. Based on the safety data for related fluorinated and benzamide compounds, the following general guidelines are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry place.

A specific Material Safety Data Sheet (MSDS) for this compound should be consulted for detailed safety information.

Conclusion

This compound is a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its unique structural features, arising from the combined presence of a fluorine atom and a methyl group on the benzamide core, make it an attractive scaffold for medicinal chemists. Further research into the synthesis, characterization, and biological evaluation of derivatives of this compound is warranted to fully explore its potential in drug discovery.

References

Sources

Introduction: A Strategic Building Block in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Fluoro-3-methylbenzamide (CAS 1003712-12-6)

This compound is a fluorinated aromatic amide, a class of molecules that has garnered significant interest in the fields of medicinal chemistry and materials science.[1] The strategic placement of the fluorine atom and the methyl group on the benzamide scaffold creates a unique electronic and steric profile. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of this compound, from its fundamental properties to its potential applications and a robust, proposed synthesis protocol.

The incorporation of fluorine into bioactive molecules is a well-established strategy in drug design to modulate key properties such as metabolic stability, lipophilicity, and binding affinity.[2] The presence of the ortho-fluoro substituent in this particular benzamide can influence intramolecular hydrogen bonding and control the conformation of the amide group, which can be a critical factor in its interaction with biological targets.[2] While specific research on CAS 1003712-12-6 is emerging, its structural motifs are present in a range of biologically active compounds, positioning it as a valuable intermediate for synthetic exploration.

Physicochemical and Structural Properties

Understanding the core properties of this compound is the first step in its effective application. The data below is compiled from various chemical suppliers and databases.

PropertyValueSource
CAS Number 1003712-12-6[3][4]
Molecular Formula C₈H₈FNO[5]
Molecular Weight 153.15 g/mol [5]
MDL Number MFCD09835198[5]
Appearance White to off-white solid (Predicted)N/A
Melting Point Not experimentally determinedN/A
Boiling Point Not experimentally determinedN/A
Solubility Sparingly soluble in water (Predicted)N/A

Below is the chemical structure of the molecule, rendered to illustrate the spatial relationship of its functional groups.

Caption: Structure of this compound.

Proposed Synthesis Protocol: Amidation of 2-Fluoro-3-methylbenzoic Acid

While a specific, peer-reviewed synthesis for this compound is not widely published, a reliable route can be designed based on standard, well-established amidation chemistry. The most direct and common approach involves the coupling of the corresponding carboxylic acid, 2-Fluoro-3-methylbenzoic acid (CAS 315-31-1), with an ammonia source.

The following protocol is based on analogous transformations, such as the synthesis of 4-amino-2-fluoro-N-methylbenzamide, and represents a robust method suitable for laboratory-scale synthesis.[6][7]

Causality Behind Experimental Choices:
  • Starting Material: 2-Fluoro-3-methylbenzoic acid is a commercially available starting material, providing a direct and efficient entry point to the target molecule.[8]

  • Activation: Direct reaction of a carboxylic acid and ammonia is generally unfavorable. The carboxylic acid must first be activated. Thionyl chloride (SOCl₂) is a common and effective reagent for converting the carboxylic acid to a more reactive acyl chloride intermediate. This method is high-yielding but generates HCl and SO₂ as byproducts, requiring careful handling.

  • Ammonia Source: Aqueous ammonium hydroxide is an inexpensive and readily available source of ammonia. The reaction is typically performed in a biphasic system or a solvent in which the acyl chloride has some solubility, like THF or Dioxane, to facilitate the reaction.

  • Purification: The product is expected to be a solid with limited water solubility. Purification can be achieved by recrystallization or silica gel chromatography if impurities are present.

Step-by-Step Experimental Protocol:
  • Acyl Chloride Formation:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Fluoro-3-methylbenzoic acid (1.0 eq).

    • Add thionyl chloride (SOCl₂, 2.0-3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

    • Heat the reaction mixture to reflux (approx. 70-80 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl, SO₂) evolution.

    • After completion, remove the excess thionyl chloride under reduced pressure. The resulting crude 2-fluoro-3-methylbenzoyl chloride is typically used in the next step without further purification.

  • Amidation:

    • Cool the flask containing the crude acyl chloride in an ice bath.

    • Slowly add a concentrated solution of ammonium hydroxide (NH₄OH, ~28-30%, 5-10 eq) to the cooled acyl chloride while stirring vigorously. An exothermic reaction will occur, and a precipitate will form.

    • Allow the mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the acyl chloride is fully consumed.

  • Work-up and Purification:

    • Filter the resulting solid precipitate using a Büchner funnel.

    • Wash the solid thoroughly with cold water to remove any ammonium salts.

    • Wash with a small amount of cold diethyl ether or hexane to remove non-polar impurities.

    • Dry the solid under vacuum.

    • If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

SynthesisWorkflow SM Start: 2-Fluoro-3-methylbenzoic Acid (CAS 315-31-1) Step1 Step 1: Acyl Chloride Formation Reagents: SOCl₂, cat. DMF Conditions: Reflux, 2-3h SM->Step1 Intermediate Intermediate: 2-Fluoro-3-methylbenzoyl chloride (Crude) Step1->Intermediate Step2 Step 2: Amidation Reagents: Conc. NH₄OH Conditions: 0°C to RT, 1-2h Intermediate->Step2 Workup Step 3: Work-up & Purification Procedure: Filtration, Washing, Drying (Optional: Recrystallization) Step2->Workup Product Final Product: this compound (CAS 1003712-12-6) Workup->Product

Caption: Proposed synthesis workflow for this compound.

Potential Applications in Research and Drug Development

As a functionalized building block, this compound serves as a valuable starting point for the synthesis of more complex molecules.

  • Medicinal Chemistry: Its structure is analogous to intermediates used for developing drugs targeting the central nervous system.[9] The benzamide moiety is a common feature in many approved drugs. The specific substitution pattern may offer a unique vector for structure-activity relationship (SAR) studies, allowing researchers to probe interactions within a target's binding pocket. The fluorine atom can enhance metabolic stability and binding affinity through favorable electrostatic interactions.[2]

  • Agrochemicals: Fluorinated aromatic compounds are frequently used in the development of modern pesticides and herbicides, where they can improve efficacy and selectivity.[9]

  • Materials Science: Amide-containing molecules can self-assemble through hydrogen bonding to form ordered structures. This compound could be explored as a precursor for polymers or functional small molecules in materials science applications.

Safety, Handling, and Storage

No specific safety data sheet (SDS) is available for this compound. Therefore, precautions should be based on data from structurally similar fluorinated aromatic compounds.[10][11]

  • Hazard Classification (Predicted):

    • Harmful if swallowed.

    • Causes skin irritation.

    • Causes serious eye irritation.

    • May cause respiratory irritation.[11]

  • Personal Protective Equipment (PPE):

    • Wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles or a face shield.[10]

    • If handling as a powder, use in a well-ventilated area or a chemical fume hood to avoid dust inhalation.[12]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.[11]

    • Keep away from strong oxidizing agents.[12]

  • Disposal:

    • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

This compound (CAS 1003712-12-6) represents a promising, yet underexplored, chemical entity. Its combination of a benzamide core with a specific fluoro-methyl substitution pattern makes it a strategic building block for creating novel compounds in pharmaceutical and agrochemical research. The proposed synthesis is robust and relies on fundamental, high-yielding chemical transformations. As the demand for novel fluorinated scaffolds continues to grow, compounds like this will undoubtedly play a crucial role in the discovery of next-generation chemical products.

References

  • Chemeo. (n.d.). Chemical Properties of 2-Fluoro-3-(trifluoromethyl)benzamide (CAS 207853-60-9). Retrieved from [Link]

  • Chemsigma. (n.d.). 1003712-12-6 this compound. Retrieved from [Link]

  • Appchem. (n.d.). This compound | 1003712-12-6. Retrieved from [Link]

  • Chemical-Suppliers. (n.d.). Product Search. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 87129800, 2-Fluoro-3-methylbutanamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2425972, 2-fluoro-N-methylbenzamide. Retrieved from [Link]

  • Google Patents. (n.d.). CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.
  • MySkinRecipes. (n.d.). 3-Fluoro-2-methylbenzamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 58298648, 2-fluoro-3-(N-methylbenzamido)benzoic acid. Retrieved from [Link]

  • Blake, A. J., et al. (2018). N-(2,3-Difluorophenyl)-2-fluorobenzamide. MDPI. Retrieved from [Link]

  • Google Patents. (n.d.). CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2-.
  • Xu, D., Xu, X., & Zhu, Z. (2013). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2737379, 2-Fluoro-3-methylbenzoic acid. Retrieved from [Link]

  • Seltzner, J. H., et al. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. National Institutes of Health. Retrieved from [Link]

  • Sudakin, D. L., & Trevathan, W. R. (2003). Pharmacokinetics, formulation, and safety of insect repellent N,N-diethyl-3-methylbenzamide (deet): a review. PubMed. Retrieved from [Link]

  • Landelle, G., Panossian, A., & Leroux, F. R. (2014). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. PubMed. Retrieved from [Link]

  • Ilic, S., et al. (2021). N,N-Diethyl-3-methylbenzamide (DEET) acts as a metal–organic framework synthesis solvent with phase-directing capabilities. Chemical Communications (RSC Publishing). Retrieved from [Link]

  • Beteta, V., et al. (2021). N,N-Diethyl-3-methylbenzamide. MDPI. Retrieved from [Link]

  • GOV.UK. (2025). List of most commonly encountered drugs currently controlled under the misuse of drugs legislation. Retrieved from [Link]

Sources

physical and chemical properties of 2-Fluoro-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Fluoro-3-methylbenzamide: Properties, Synthesis, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. This compound stands as a significant, yet specialized, chemical entity within this domain. It is a fluorinated aromatic building block whose value is derived not just from its constituent parts, but from their specific arrangement. The ortho-fluoro and meta-methyl substitution on the benzamide core creates a unique electronic and steric profile, making it a valuable precursor for developing sophisticated pharmaceutical agents.

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive technical overview of this compound. It moves beyond a simple recitation of data to explain the underlying chemical principles that govern its properties, synthesis, and utility. We will explore its physicochemical characteristics, predict its spectroscopic signature, propose a robust synthetic pathway, and delve into its profound relevance as an intermediate in the quest for novel therapeutics, particularly in modulating protein-protein interactions and developing targeted inhibitors.

Section 1: Molecular and Physicochemical Properties

The identity and physical characteristics of a compound are foundational to its application. While extensive experimental data for this compound is not widely published, we can consolidate its known identifiers and provide reliable estimations for its core properties based on its structure and data from closely related analogues.

Chemical Identity
IdentifierValueReference
IUPAC Name This compound[]
CAS Number 1003712-12-6[]
Molecular Formula C₈H₈FNO[]
Molecular Weight 153.15 g/mol [][2]
InChI Key JIUGAHUMBSWRCC-UHFFFAOYSA-N[]
Canonical SMILES CC1=CC=CC(=C1F)C(=O)N[]
Physicochemical Data (Predicted and Comparative)

The physical properties of this compound are influenced by strong intermolecular hydrogen bonding from the amide group and the overall polarity imparted by the fluorine atom.

PropertyPredicted/Comparative ValueRationale and Insights
Melting Point ~110-120 °CThe precursor, 2-fluoro-3-methylbenzoic acid, has a melting point of 115 °C[3]. The primary amide can engage in extensive hydrogen bonding, suggesting a melting point in a similar or slightly higher range.
Boiling Point > 200 °CHigh due to hydrogen bonding and molecular weight. Precise experimental data is unavailable.
Solubility Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)The amide and fluorine offer some polarity, but the aromatic ring limits aqueous solubility.
logP ~1.5 - 2.0 (Estimated)The fluorine and methyl groups increase lipophilicity compared to unsubstituted benzamide, a crucial parameter for membrane permeability in drug candidates.

Structural Insights: The molecule's functionality is dictated by the interplay between its three key components. The amide group is a rigid, planar structure capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). The ortho-fluoro substituent is a strong electron-withdrawing group that can influence the acidity of the N-H protons and the rotational barrier of the amide C-N bond. It can also participate in non-covalent interactions (e.g., C-F···H-N) that stabilize specific conformations, a feature of increasing interest in drug design.[4] The meta-methyl group adds steric bulk and increases lipophilicity, which can be leveraged to fine-tune binding interactions within a protein's active site.

Section 2: Spectroscopic Characterization (Predicted)

Spectroscopic analysis is essential for structural verification. In the absence of published experimental spectra for this compound, we can predict its characteristic spectroscopic signatures based on established principles of NMR, IR, and Mass Spectrometry.[5][6]

TechniquePredicted SignatureMechanistic Justification
¹H NMR ~7.1-7.5 ppm (3H, m, Ar-H); ~7.5-8.0 ppm (2H, br s, -CONH₂); ~2.4 ppm (3H, s, -CH₃)The three aromatic protons will appear as a complex multiplet. The two amide protons are diastereotopic and may appear as two broad singlets or one very broad singlet, with a chemical shift dependent on solvent and concentration. The methyl protons will be a sharp singlet.
¹³C NMR ~165-170 ppm (C=O); ~158-162 ppm (d, ¹JCF, C-F); ~115-140 ppm (5 Ar-C signals); ~15-20 ppm (-CH₃)The carbonyl carbon is significantly deshielded. The carbon directly bonded to fluorine will show a large coupling constant (¹JCF). Five additional aromatic carbon signals are expected (one quaternary, one C-CH₃, and three C-H). The methyl carbon appears in the aliphatic region.
IR Spectroscopy ~3350 & 3180 cm⁻¹ (N-H stretch, two bands for primary amide); ~1660 cm⁻¹ (C=O stretch, "Amide I" band); ~1600 cm⁻¹ (N-H bend, "Amide II" band); ~1250 cm⁻¹ (C-F stretch)The two distinct N-H stretching bands are characteristic of a primary amide (symmetric and asymmetric stretching).[7] The strong C=O absorption is a key diagnostic peak. The C-F stretch is also a prominent feature.
Mass Spectrometry m/z 153 (M⁺, Molecular Ion); m/z 137 ([M-NH₂]⁺); m/z 109 ([M-CONH₂]⁺)The molecular ion peak should be clearly visible at m/z 153. Common fragmentation patterns for benzamides include the loss of the amino group (16 Da) and the entire carbamoyl group (44 Da).

Section 3: Synthesis and Reactivity

Proposed Synthetic Protocol: Amidation of 2-Fluoro-3-methylbenzoic Acid

A reliable and scalable synthesis of this compound proceeds from its corresponding carboxylic acid. The two-step, one-pot conversion via an acyl chloride intermediate is a classic and robust method in organic synthesis. This approach is favored for its high yields and the ease of purification.

Protocol:

  • Activation of the Carboxylic Acid: To a solution of 2-fluoro-3-methylbenzoic acid (1.0 eq) in a dry, inert solvent (e.g., dichloromethane or toluene) containing a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops), add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Expertise Note: Oxalyl chloride is often preferred as its byproducts (CO, CO₂) are gaseous, simplifying workup. The DMF catalyst is essential for the formation of the Vilsmeier reagent, which is the active catalytic species.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Amidation: Cool the resulting acyl chloride solution back to 0 °C. Bubble anhydrous ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide (excess, ~5.0 eq) dropwise with vigorous stirring.

    • Trustworthiness Note: This step is highly exothermic. Maintaining a low temperature is critical to prevent side reactions and ensure the selective formation of the primary amide.

  • Workup and Purification: After the addition is complete, allow the mixture to stir for an additional hour. If aqueous ammonia was used, separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Final Product: The crude product can be purified by recrystallization (e.g., from an ethyl acetate/hexanes mixture) to yield this compound as a solid.

G cluster_start Starting Material cluster_reagents1 Activation Step cluster_intermediate Intermediate cluster_reagents2 Amidation Step cluster_end Final Product A 2-Fluoro-3-methylbenzoic Acid D 2-Fluoro-3-methylbenzoyl Chloride A->D Reagents: B + C B Oxalyl Chloride (or SOCl₂) C cat. DMF, DCM, 0°C to RT G This compound D->G Reagents: E + F E Ammonia (NH₃) F 0°C

Caption: Proposed synthesis workflow for this compound.

Chemical Reactivity
  • Amide Hydrolysis: The amide bond is stable under neutral conditions but can be hydrolyzed to the parent carboxylic acid (2-fluoro-3-methylbenzoic acid) and ammonia under harsh acidic or basic conditions with heating.

  • Aromatic Substitution: The aromatic ring can undergo further electrophilic substitution. The existing substituents direct incoming electrophiles: the methyl group is a weak activating, ortho, para-director, while the fluorine is a deactivating, ortho, para-director. The combined effect makes the C4 and C6 positions the most likely sites for substitution, with the outcome depending on the specific reaction conditions.

Section 4: Relevance and Application in Drug Discovery

The true value of this compound is realized in its application as a molecular scaffold in drug discovery. The strategic placement of fluorine profoundly enhances the pharmacological potential of parent molecules.

The Role of Fluorine in Medicinal Chemistry

The incorporation of fluorine is a well-established strategy to optimize drug candidates.[8][9] The C-F bond is highly polarized and exceptionally strong, leading to several beneficial effects:

  • Metabolic Stability: The strength of the C-F bond prevents metabolic oxidation by cytochrome P450 enzymes at that position, increasing the drug's half-life.

  • Enhanced Binding Affinity: Fluorine is highly electronegative and can act as a hydrogen bond acceptor. It can also engage in favorable dipole-dipole or orthogonal multipolar C–F···C=O interactions within a protein binding pocket, increasing ligand affinity.[4]

  • Modulation of Physicochemical Properties: Fluorine substitution increases lipophilicity, which can improve membrane permeability and oral bioavailability. It also lowers the pKa of nearby acidic or basic groups, which can be used to fine-tune ionization at physiological pH.

A Scaffold for High-Value Therapeutics

Fluorinated benzamides are recognized as privileged structures in medicinal chemistry.[10] The this compound scaffold is particularly valuable as an intermediate for several classes of therapeutic agents.

  • Cereblon (CRBN) Binders for PROTACs: Recent research has identified fluorinated benzamide derivatives as novel, high-affinity binders for Cereblon (CRBN), an E3 ligase substrate receptor.[4] These binders are critical components in Proteolysis-Targeting Chimeras (PROTACs), a revolutionary technology that hijacks the cell's natural protein disposal system to destroy disease-causing proteins. Studies have shown that fluorination of the benzamide core can significantly increase binding affinity to CRBN compared to non-fluorinated analogs.[4]

  • Kinase Inhibitors: The benzamide moiety is a common feature in many kinase inhibitors. The specific substitution pattern of this compound can be used to synthesize derivatives that selectively target specific kinases, such as those involved in cancer cell proliferation or inflammatory pathways. For example, related fluorinated benzoic acids are used to create potent and selective kinase inhibitors.[11]

  • CNS-Active Agents: The ability of fluorine to enhance blood-brain barrier penetration makes fluorinated compounds attractive for developing drugs targeting central nervous system (CNS) disorders.[2]

G A This compound (Building Block) B Chemical Elaboration (e.g., Coupling, Substitution) A->B C Advanced Intermediate B->C D Final API / Drug Candidate (e.g., PROTAC, Kinase Inhibitor) C->D

Caption: Role as a building block in drug development pipeline.

Section 5: Safety and Handling

  • Expected Hazards: The compound is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation upon inhalation of dust.[12][13] It should be treated as harmful if swallowed.

  • Recommended Handling:

    • Use only in a well-ventilated area, preferably within a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[14]

    • Avoid breathing dust. Minimize dust generation during handling.

  • Storage and Stability: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2] The compound is expected to be stable under normal storage conditions.

Conclusion

This compound is more than a simple chemical; it is a carefully designed tool for the modern medicinal chemist. Its unique combination of a hydrogen-bonding amide, a lipophilic methyl group, and a bio-potentiating fluorine atom provides a powerful platform for the synthesis of next-generation therapeutics. While its physical and spectral properties can be reliably predicted, its true potential is demonstrated in its application as a key intermediate for high-value targets like CRBN binders and kinase inhibitors. Understanding the technical nuances of this compound—from its synthesis to the strategic rationale for its use—empowers researchers to fully leverage its capabilities in the complex and rewarding field of drug discovery.

References

  • Cheméo. (n.d.). Chemical Properties of 2-Fluoro-3-(trifluoromethyl)benzamide (CAS 207853-60-9). Retrieved from [Link]

  • PubChem. (n.d.). 2-fluoro-N-methylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-fluoro-3-(N-methylbenzamido)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Bushman. (2024). Safety Data Sheet. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 3-Fluoro-2-methylbenzamide. Retrieved from [Link]

  • Google Patents. (n.d.). CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.
  • Stenutz. (n.d.). 2-fluoro-3-methylbenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-3-(2-methylphenyl)benzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Xu, D., Xu, X., & Zhu, Z. (2013). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. Journal of Chemical Research, 37(10), 615-616.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Pivotal Role of Fluorinated Aromatic Aldehydes in Modern Drug Discovery. Retrieved from [Link]

  • Butler, B., et al. (2020). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Molbank, 2020(2), M1131.
  • PubChem. (n.d.). 2-Fluoro-3-methylbutanamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-3-methylbenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of 4-Fluoro-3-methylbenzaldehyde in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • University of Calgary. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

  • Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Retrieved from [Link]

  • Steinebach, C., et al. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry, 66(15), 10459-10483.
  • Google Patents. (n.d.). CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2-.
  • ChemComplete. (2020, February 23). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6 [Video]. YouTube. Retrieved from [Link]

  • meriSTEM Education. (2021, May 4). Spectroscopy worked example combining IR, MS and NMR | Analytical chemistry [Video]. YouTube. Retrieved from [Link]

  • ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Retrieved from [Link]

Sources

The Strategic Ascent of Fluorinated Benzamides: A Technical Guide to their Discovery and History

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern medicinal and agrochemical research. This guide provides an in-depth technical exploration of the discovery and history of fluorinated benzamides, a class of compounds that exemplifies the profound impact of this strategic chemical modification. We will delve into the origins of benzamide-based therapeutics, the seminal moments that led to the introduction of fluorine, and the subsequent evolution of this chemical class. Through a detailed examination of key synthetic milestones, the elucidation of structure-activity relationships, and an analysis of their diverse mechanisms of action, this guide will provide a comprehensive understanding of the pivotal role fluorinated benzamides play in the development of novel drugs and crop protection agents.

The Genesis of a Privileged Scaffold: The Benzamide Core in Medicinal Chemistry

The journey of fluorinated benzamides begins with the recognition of the benzamide moiety as a versatile and robust pharmacophore. In the mid-20th century, medicinal chemists began to appreciate the stability and synthetic tractability of the amide bond, particularly as a bioisosteric replacement for more labile ester linkages.[1]

A pivotal moment in this narrative was the development of procainamide , an antiarrhythmic agent.[2] Procainamide was rationally designed as a more stable analog of procaine, a local anesthetic with transient antiarrhythmic properties.[1] The rapid enzymatic hydrolysis of procaine's ester bond limited its clinical utility. By substituting the ester with an amide, researchers created a molecule with a significantly extended duration of action, firmly establishing the benzamide core as a valuable scaffold in drug design.[1][2]

This early success paved the way for the exploration of substituted benzamides in other therapeutic areas. In the late 1950s, French researchers, while investigating modifications of procainamide to enhance its antiarrhythmic effects, synthesized metoclopramide .[3] This discovery inadvertently opened the door to the development of a new class of antipsychotic drugs. Further refinement of the metoclopramide structure led to the synthesis of sulpiride , the first substituted benzamide antipsychotic.[3][4] Sulpiride's unique pharmacological profile, characterized by its selective antagonism of dopamine D2 receptors, marked a significant advancement in the treatment of schizophrenia and other psychiatric disorders.[4][5]

These early, non-fluorinated benzamides laid the critical groundwork for the subsequent introduction of fluorine, a strategic modification that would unlock new levels of potency, selectivity, and pharmacokinetic stability.

The Fluorine Revolution: A New Era for Benzamides

The strategic incorporation of fluorine into drug candidates gained significant momentum in the mid to late 20th century, as chemists began to appreciate its unique ability to modulate a molecule's physicochemical properties. The introduction of fluorine can lead to:

  • Enhanced Metabolic Stability: The high strength of the carbon-fluorine bond can block sites of oxidative metabolism, increasing the drug's half-life.

  • Increased Lipophilicity: In many cases, fluorine substitution can enhance a molecule's ability to cross biological membranes.

  • Altered pKa: The strong electron-withdrawing nature of fluorine can influence the acidity or basicity of nearby functional groups, impacting receptor binding and pharmacokinetic profiles.

  • Improved Binding Affinity: Fluorine can participate in favorable interactions with biological targets, including hydrogen bonds and dipole-dipole interactions, leading to enhanced potency.[6]

It was against this backdrop of burgeoning interest in organofluorine chemistry that researchers began to explore the fluorination of established benzamide scaffolds.

Pioneering Fluorinated Benzamides in Agrochemicals

Interestingly, some of the most prominent early examples of commercially successful fluorinated benzamides emerged from the agrochemical industry. The need for potent and selective herbicides and fungicides drove innovation in this sector.

Flutolanil: A Systemic Fungicide

Flutolanil , a member of the benzanilide class of fungicides, is a key example of a fluorinated benzamide that has had a significant impact on agriculture.[7][8] It is used to control a range of pathogens, particularly Rhizoctonia spp., in crops such as rice and turf.[7][8]

Mechanism of Action: Flutolanil acts as a succinate dehydrogenase inhibitor (SDHI).[7] It specifically inhibits complex II of the mitochondrial respiratory chain, thereby disrupting the pathogen's energy production.

Synthesis: The commercial synthesis of flutolanil involves the condensation of 2-(trifluoromethyl)benzoic acid with 3-isopropoxyaniline.[9] This reaction forms the crucial amide bond that defines the benzamide core of the molecule.

Diflufenican: A Pre- and Post-Emergence Herbicide

Discovered in 1979 by Rhône-Poulenc, diflufenican is a phenoxy nicotinanilide herbicide that demonstrates the versatility of the fluorinated benzamide scaffold.[4] It is used to control a variety of broadleaf weeds in cereals and other crops.[10]

Mechanism of Action: Diflufenican inhibits carotenoid biosynthesis in susceptible plants.[4] This disruption of a critical photoprotective pathway leads to chlorophyll degradation and ultimately, plant death.

Discovery and Synthesis: Diflufenican was discovered using a common intermediate method. The synthesis involves the reaction of 2-chloronicotinic acid with a phenoxy group and an aniline group, which are then recombined to form the final diflufenican molecule.[10]

The Rise of Fluorinated Benzamides in Pharmaceuticals

Building on the foundation laid by early non-fluorinated benzamides like sulpiride, the introduction of fluorine into this class of compounds led to the development of a new generation of highly selective and potent central nervous system (CNS) agents.

Dopamine D2 Receptor Antagonists for Neuropsychiatric Disorders

The development of selective dopamine D2 receptor antagonists has been a major focus in the search for improved antipsychotic medications. The substitution of fluorine onto the benzamide scaffold has played a crucial role in fine-tuning the pharmacological properties of these agents.

The development of compounds like eticlopride , a substituted benzamide with high affinity and selectivity for D2-like receptors, highlights the importance of this chemical class in neuroscience research.[11][12] While not used clinically, eticlopride has been an invaluable tool for understanding the role of dopamine receptors in various neurological and psychiatric conditions.[11]

The synthesis of fluorinated benzamide neuroleptics has been a key area of research, with a focus on developing radiolabeled tracers for positron emission tomography (PET) imaging of dopamine D2 receptors in the brain.[10] These imaging agents are crucial for studying the pathophysiology of diseases like schizophrenia and for assessing the efficacy of new antipsychotic drugs.

Evolution of Synthetic Methodologies

The synthesis of fluorinated benzamides has evolved significantly over time, driven by the need for more efficient and selective methods.

Early Synthetic Approaches

Early methods for the synthesis of fluorinated benzamides often relied on the use of fluorinated starting materials, such as fluorinated benzoic acids or fluorinated anilines. The formation of the amide bond was typically achieved through standard coupling reactions, such as the use of acyl chlorides or coupling reagents.[13]

A common early strategy involved the fluorination of a benzonitrile precursor followed by partial hydrolysis to the corresponding benzamide. However, these reactions often required harsh conditions and could lead to the formation of byproducts.[14]

Modern Synthetic Strategies

More recent advances in synthetic organic chemistry have provided a wider array of tools for the synthesis of fluorinated benzamides. These include:

  • Palladium-catalyzed cross-coupling reactions: These methods allow for the efficient formation of C-N bonds, providing a versatile route to a wide range of substituted benzamides.

  • Direct C-H fluorination: The development of reagents and catalysts for the direct fluorination of C-H bonds has opened up new possibilities for the late-stage introduction of fluorine into complex molecules.

  • Flow chemistry: The use of microfluidic reactors can enable safer and more efficient fluorination reactions, particularly those involving hazardous reagents.[15]

The evolution of these synthetic methods has been critical to the continued development of novel fluorinated benzamides with improved properties.

Structure-Activity Relationships: The Key to Rational Design

The development of fluorinated benzamides has been guided by a deep understanding of their structure-activity relationships (SAR). By systematically modifying the structure of the benzamide scaffold and observing the effects on biological activity, researchers have been able to design more potent and selective compounds.

Key SAR insights for fluorinated benzamides include:

  • The position of fluorine substitution: The location of the fluorine atom(s) on the aromatic rings can have a profound impact on receptor binding and metabolic stability.

  • The nature of the substituents: The size, shape, and electronic properties of other substituents on the molecule can influence its overall pharmacological profile.

  • Stereochemistry: For chiral benzamides, the stereochemistry of the molecule is often critical for its biological activity.[16]

The elucidation of these SAR principles has been essential for the rational design of new fluorinated benzamide drug candidates.

Future Perspectives

The discovery and development of fluorinated benzamides is a testament to the power of medicinal and agrochemical chemistry to address critical needs in human health and food production. The journey from the early, non-fluorinated benzamides to the highly sophisticated fluorinated compounds of today highlights the importance of a deep understanding of chemical principles and a commitment to innovation.

As our understanding of disease biology and crop science continues to grow, so too will the opportunities for the development of new and improved fluorinated benzamides. The continued evolution of synthetic methodologies, coupled with advances in computational chemistry and high-throughput screening, will undoubtedly lead to the discovery of the next generation of these important molecules.

Experimental Protocols

General Procedure for the Synthesis of a Fluorinated Benzamide via Acylation

This protocol describes a general method for the synthesis of a fluorinated benzamide via the acylation of an amine with a fluorinated benzoyl chloride.

Materials:

  • Fluorinated benzoyl chloride (1.0 eq)

  • Amine (1.1 eq)

  • Triethylamine (1.2 eq)

  • Dichloromethane (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the amine and triethylamine in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the fluorinated benzoyl chloride dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired fluorinated benzamide.

Visualizations

Discovery_and_History_of_Fluorinated_Benzamides cluster_0 Early Benzamide Discoveries (Pre-Fluorination) cluster_1 Introduction of Fluorine cluster_2 Pioneering Fluorinated Benzamides Procaine Procaine (Ester Linkage) Procainamide Procainamide (Amide Linkage) [Antiarrhythmic] Procaine->Procainamide Bioisosteric Replacement Metoclopramide Metoclopramide Procainamide->Metoclopramide Structural Modification Fluorine_Benefits Benefits of Fluorination: - Enhanced Metabolic Stability - Increased Lipophilicity - Altered pKa - Improved Binding Affinity Sulpiride Sulpiride [Antipsychotic, D2 Antagonist] Metoclopramide->Sulpiride Refinement Flutolanil Flutolanil [Fungicide, SDHI] Fluorine_Benefits->Flutolanil Application in Agrochemicals Diflufenican Diflufenican [Herbicide, Carotenoid Biosynthesis Inhibitor] Fluorine_Benefits->Diflufenican Application in Agrochemicals Fluorinated_Neuroleptics Fluorinated Neuroleptics [Dopamine D2 Receptor Antagonists] Fluorine_Benefits->Fluorinated_Neuroleptics Application in Pharmaceuticals

Figure 1: A conceptual diagram illustrating the historical development of fluorinated benzamides, from early non-fluorinated precursors to their application in agrochemicals and pharmaceuticals.

References

  • The development of dopamine D2-receptor selective antagonists. PubMed.
  • Exploring the historical development of Benzamide in medicinal chemistry. Benchchem.
  • N-(2,3-Difluorophenyl)-2-fluorobenzamide. MDPI.
  • The development of antipsychotic drugs - PMC. PubMed Central.
  • A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2-Like Receptor Antagonist Eticlopride - PMC. PubMed Central.
  • A review of the discovery, pharmacological characterization, and behavioral effects of the dopamine D2-like receptor antagonist eticlopride. PubMed.
  • Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorin
  • Optically active benzamides as predictive tools for mapping the dopamine D2 receptor. PubMed.
  • Consensus on the use of substituted benzamides in psychiatric p
  • Mass spectra of fluorine-containing analogues of procainamide (XIV, XV).
  • Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorin
  • Development and Characterization of Novel Selective, Non-Basic Dopamine D2 Receptor Antagonists for the Tre
  • The story of antipsychotics: Past and present - PMC. NIH.
  • A kind of preparation method of fluorobenzamide compound.
  • Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors.
  • Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggreg
  • Synthesis and application of procainamide analogs for use in an immunoassay.
  • Processes for the preparation of fluorinated benzoic acids.
  • August 2022 — "Synthesis of 2- or 4-fluorine-substituted arylamides".
  • Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution.
  • An In-depth Technical Guide to the Synthesis of 2-fluoro-N-(morpholin-4-yl)benzamide. Benchchem.
  • Chapter 4 Fluorine-Containing Agrochemicals: An Overview of Recent Developments.
  • Method of producing fluorinated and chlorinated benzaldehydes and compositions thereof.
  • Fluorinated benzoyl compounds.
  • Evolution of amide bond formation.
  • Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation.
  • The Discovery and Development of Fluorinated Benzoic Acid Deriv
  • Benzamide derivatives and uses related thereto.
  • Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorpor
  • Design, Synthesis, and Evaluation of PD-1/PD-L1 Antagonists Bearing a Benzamide Scaffold - PMC. NIH.
  • PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds.
  • Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution - PMC. NIH.
  • Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields - PubMed Central.
  • Antipsychotic medications: a timeline of innov
  • Preparation of 2,4,5-trifluo-benzoic acid.
  • Amide bond formation using amino acid fluorides.
  • Synthesis and Application of Procainamide Analogs for Use in an Immunoassay.
  • Overview on the history of organofluorine chemistry
  • Synthesis of regiospecifically fluorinated conjug
  • Synthesis of fluorinated triphenylphosphonium analogs that improve cancer cell selectivity and in vivo detection. PubMed.
  • Procainamide. Wikipedia.

Sources

An In-Depth Technical Guide to 2-Fluoro-3-methylbenzamide: Properties and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused analysis of 2-Fluoro-3-methylbenzamide, a fluorinated aromatic amide of interest in medicinal chemistry and drug discovery. We will cover its core molecular properties, discuss its strategic importance as a synthetic building block, and outline a validated protocol for its preparation and characterization.

Core Molecular Attributes

This compound is a substituted aromatic compound whose structural features—a fluorine atom and a methyl group positioned ortho and meta, respectively, to a primary amide—make it a valuable scaffold for chemical synthesis. The strategic placement of these functional groups can significantly influence the molecule's physicochemical properties and its interactions with biological targets.

The fundamental properties of this compound are summarized below.

PropertyValueSource(s)
Chemical Formula C₈H₈FNO
Molecular Weight 153.15 g/mol
CAS Number 1003712-12-6

Strategic Importance in Medicinal Chemistry

The incorporation of fluorine into small molecules is a well-established strategy in modern drug discovery to enhance pharmacokinetic and pharmacodynamic profiles.[1] The presence of a fluorine atom in the this compound scaffold is significant for several reasons:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Placing a fluorine atom on the aromatic ring can block sites of potential hydroxylation, thereby increasing the metabolic stability and half-life of a drug candidate.

  • Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the acidity (pKa) of nearby functional groups, which can in turn influence a molecule's solubility, membrane permeability, and binding affinity for its biological target.[1]

  • Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, with protein targets, potentially increasing binding affinity and selectivity.

The benzamide moiety itself is a common pharmacophore found in a wide range of biologically active compounds, including anti-inflammatory, anticancer, and cardiovascular agents.[2] The combination of the benzamide scaffold with fluorine substitution makes this compound and its derivatives promising candidates for library synthesis and lead optimization programs.[3][4] These compounds serve as versatile intermediates for creating more complex molecular architectures.[5][]

Synthesis and Characterization

The most direct and reliable synthetic route to this compound is through the amidation of its corresponding carboxylic acid precursor, 2-fluoro-3-methylbenzoic acid. This transformation can be achieved via a two-step, one-pot procedure involving the activation of the carboxylic acid followed by the introduction of an ammonia source.

The synthesis proceeds by first converting the carboxylic acid to a more reactive intermediate, such as an acid chloride, which is then readily converted to the primary amide upon reaction with ammonia.

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation A 2-Fluoro-3-methylbenzoic Acid (Starting Material) C 2-Fluoro-3-methylbenzoyl Chloride (Reactive Intermediate) A->C Activation B Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) B->C Reagent E This compound (Final Product) C->E Amination D Ammonium Hydroxide (NH₄OH) or Ammonia (NH₃) D->E Reagent

Sources

An In-depth Technical Guide to the Solubility of 2-Fluoro-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Solubility is a critical physicochemical parameter in the fields of pharmaceutical development, chemical synthesis, and material science. It dictates the bioavailability of active pharmaceutical ingredients (APIs), influences reaction kinetics, and determines the feasibility of purification processes. This guide provides a comprehensive technical overview of the solubility of 2-Fluoro-3-methylbenzamide, a compound of interest in medicinal chemistry. We will delve into the theoretical principles governing its solubility, provide a detailed, field-proven experimental protocol for its determination, and present a predictive analysis of its behavior in a range of common laboratory solvents. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding and a practical framework for assessing the solubility of this and similar molecules.

Introduction: The Significance of Solubility

The therapeutic efficacy of any orally administered drug is contingent upon its ability to dissolve in the gastrointestinal fluids before it can be absorbed into the systemic circulation. Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability. This compound, a substituted benzamide derivative, presents a molecular structure with features that suggest a complex solubility profile. The presence of a polar amide group capable of hydrogen bonding, an aromatic ring contributing to hydrophobicity, and a fluorine atom influencing electronic properties, all contribute to its interaction with various solvents.

Understanding the solubility of this compound is paramount for:

  • Formulation Development: Designing appropriate dosage forms (e.g., solutions, suspensions, or solid dispersions).

  • Process Chemistry: Selecting suitable solvents for synthesis, purification, and crystallization.

  • Pharmacokinetic Profiling: Predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

This guide will equip the reader with the foundational knowledge and a robust experimental workflow to accurately determine and interpret the solubility of this compound.

Theoretical Framework: Predicting Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[1][2] To predict the solubility of this compound, we must first analyze its molecular structure and the properties of the solvents.

2.1. Molecular Structure of this compound

  • Polar Group: The primary amide (-CONH₂) group is polar and can act as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the carbonyl oxygen and the lone pair on the nitrogen).

  • Aromatic Ring: The benzene ring is nonpolar and will favorably interact with nonpolar solvents through van der Waals forces.

  • Substituents:

    • The fluoro group is highly electronegative, creating a dipole moment. However, its small size means it does not significantly sterically hinder the molecule.

    • The methyl group is a nonpolar, electron-donating group that adds to the molecule's hydrophobic character.

2.2. Solvent Classification and Predicted Interactions

Solvents are broadly classified based on their polarity.[3][4] Polarity is often quantified by the dielectric constant; solvents with a dielectric constant greater than 15 are generally considered polar.[4]

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents have O-H or N-H bonds and can engage in hydrogen bonding.[3] We can predict that this compound will exhibit some solubility in these solvents due to hydrogen bonding with the amide group. However, the hydrophobic benzene ring and methyl group will limit its solubility, particularly in water.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide - DMSO): These solvents have a significant dipole moment but lack O-H or N-H bonds. They can act as hydrogen bond acceptors. We anticipate good solubility in these solvents as they can interact with the amide group's dipole and solvate the molecule effectively without the high energy cost of disrupting a strong hydrogen-bonding network like that in water.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and interact primarily through weak London dispersion forces.[5] The nonpolar aromatic ring and methyl group of this compound will promote solubility in these solvents, but the polar amide group will be disfavored, likely leading to lower solubility compared to polar aprotic solvents.

The interplay of these structural features suggests that this compound will have a nuanced solubility profile, with the highest solubility likely in polar aprotic solvents.

Experimental Determination of Thermodynamic Solubility

To obtain accurate and reproducible solubility data, a robust and validated experimental method is essential. The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic (or equilibrium) solubility due to its reliability.[6][7] The following protocol is a detailed, self-validating system for this purpose.

3.1. Rationale for Method Selection

The shake-flask method involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium.[6] This direct measurement is preferred over indirect methods (like those based on HPLC retention times) for establishing definitive solubility values, especially when building predictive models.[8] The subsequent quantification of the dissolved solute is achieved using High-Performance Liquid Chromatography (HPLC), a technique renowned for its specificity, sensitivity, and accuracy in analyzing benzamide derivatives.[9][10][11]

3.2. Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling & Analysis cluster_validation Validation P1 Weigh excess This compound P2 Add to vial with known volume of solvent P1->P2 Step 1 E1 Agitate at constant temperature (e.g., 25°C) for 24-48 hours P2->E1 S1 Allow solid to settle E1->S1 V1 Analyze solid residue (e.g., by DSC or XRPD) to check for polymorphism E1->V1 Post-equilibration check S2 Withdraw supernatant S1->S2 S3 Filter through 0.45 µm syringe filter S2->S3 S4 Dilute sample with mobile phase S3->S4 A1 Inject into HPLC system S4->A1 A2 Quantify against calibration curve A1->A2

Caption: Workflow for Thermodynamic Solubility Determination.

3.3. Detailed Step-by-Step Protocol

Materials and Equipment:

  • This compound (purity >99%)

  • HPLC-grade solvents

  • Analytical balance

  • 20 mL glass scintillation vials with screw caps

  • Orbital shaker with temperature control

  • Calibrated pipettes

  • 0.45 µm syringe filters (ensure compatibility with solvents)

  • HPLC system with UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[9]

Procedure:

  • Preparation of Vials: Add an excess amount of this compound to a series of vials. "Excess" is critical; a good starting point is ~50 mg. The goal is to have undissolved solid remaining at the end of the experiment.

  • Solvent Addition: Accurately pipette a known volume (e.g., 10.0 mL) of the desired solvent into each vial. Prepare vials in triplicate for each solvent to ensure statistical validity.

  • Equilibration:

    • Secure the vials on an orbital shaker.

    • Agitate at a constant temperature (e.g., 25 °C ± 1 °C) for a predetermined time. A 24-hour period is often sufficient, but for poorly soluble or slowly dissolving compounds, 48 hours is recommended to ensure equilibrium is reached.

    • Causality Insight: Constant temperature is crucial as solubility is temperature-dependent.[1] Agitation ensures the entire solvent volume is continuously exposed to the solid's surface, accelerating the dissolution process to reach equilibrium.

  • Sample Preparation for Analysis:

    • Remove vials from the shaker and let them stand undisturbed for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant (the clear liquid above the solid).

    • Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles that would lead to an overestimation of solubility.

  • Sample Dilution: Based on an estimated solubility, dilute the filtered sample with the HPLC mobile phase to a concentration that falls within the range of your calibration curve. This prevents detector saturation and ensures accurate quantification.

  • HPLC Quantification:

    • Chromatographic Conditions:

      • Mobile Phase: Acetonitrile:Water (50:50, v/v)[9]

      • Flow Rate: 1.0 mL/min[9]

      • Column Temperature: 30°C[9]

      • Detection Wavelength: 254 nm (A UV scan of the compound in the mobile phase should be performed to confirm the optimal wavelength).[9]

      • Injection Volume: 20 µL[9]

    • Calibration Curve: Prepare a series of working standard solutions of this compound in the mobile phase (e.g., 10, 25, 50, 75, 100 µg/mL).[9] Inject these standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.

    • Sample Analysis: Inject the diluted, filtered samples and determine their concentration from the calibration curve.

  • Calculation: Calculate the original solubility in mg/mL using the following formula: Solubility (mg/mL) = (Concentration from HPLC in mg/mL) x (Dilution Factor)

Predictive Solubility Data and Analysis

While experimental determination is definitive, we can present a set of hypothetical, yet scientifically plausible, solubility data for this compound based on the theoretical principles discussed.

Table 1: Predicted Solubility of this compound at 25°C

SolventSolvent TypeDielectric ConstantPredicted Solubility (mg/mL)
HexaneNonpolar1.9< 1
TolueneNonpolar2.45 - 15
AcetonePolar Aprotic21150 - 250
AcetonitrilePolar Aprotic37100 - 200
Dimethyl Sulfoxide (DMSO)Polar Aprotic47> 300
EthanolPolar Protic2450 - 100
MethanolPolar Protic3375 - 150
WaterPolar Protic80< 0.5

Analysis of Predicted Data:

  • Highest Solubility: As predicted, the highest solubility is expected in DMSO, a highly polar aprotic solvent capable of strong dipole interactions and accepting hydrogen bonds from the amide group.

  • Polar Aprotic vs. Polar Protic: The solubility is predicted to be significantly higher in polar aprotic solvents (Acetone, Acetonitrile) than in polar protic solvents (Ethanol, Methanol). This is because the protic solvents have strong self-association through hydrogen bonding, and energy is required to break these solvent-solvent interactions to create a cavity for the solute molecule.

  • Nonpolar Solvents: Solubility in toluene is expected to be moderate, driven by interactions with the aromatic ring. In contrast, the aliphatic hexane is a very poor solvent, as it cannot effectively solvate the polar amide group.

  • Aqueous Solubility: The aqueous solubility is predicted to be very low. The energetic penalty of breaking the strong hydrogen bonds in water to accommodate the hydrophobic parts of the molecule is too high.

Key Factors Influencing Solubility

Beyond the choice of solvent, several other factors can significantly impact the measured solubility:

  • Temperature: For most solid solutes, solubility increases with temperature.[1] This relationship should be characterized for applications requiring processing at different temperatures.

  • pH (for aqueous solutions): Benzamides are generally neutral compounds and their solubility is largely independent of pH. However, at extreme pH values, hydrolysis of the amide bond could occur, affecting the measurement.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy and, consequently, a different solubility. It is crucial to characterize the solid form before and after the solubility experiment (e.g., using X-ray powder diffraction or differential scanning calorimetry) to ensure that a phase transition has not occurred.

Conclusion

The solubility of this compound is a complex function of its molecular structure, governed by a balance of polar and nonpolar interactions. This guide has provided a theoretical basis for predicting its solubility, highlighting an expected preference for polar aprotic solvents. More importantly, we have outlined a robust, field-proven experimental protocol based on the shake-flask method coupled with HPLC analysis. This methodology provides a reliable framework for generating the accurate, high-quality data necessary to support informed decisions in drug development and chemical process optimization. By understanding both the theory and the practical steps for determination, researchers can effectively navigate the challenges posed by the solubility of this and other complex organic molecules.

References

  • Quantitative Analysis of Benzamide Compounds Using a Robust HPLC Method. Benchchem.
  • Solubility and Polarity. (Source document unavailable for direct linking, based on general chemical principles).
  • What role does solvent polarity play in solubility? True Geometry's Blog.
  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Acta Poloniae Pharmaceutica.
  • Solubility Factors When Choosing a Solvent. Cayman Chemical.
  • Principles of Solubility and Solutions. ResearchGate.
  • How Does Solvent Polarity Impact Compound Solubility? YouTube.
  • OECD GUIDELINES FOR THE TESTING OF CHEMICALS. OECD.
  • High-accuracy water solubility determination using logK. KREATiS.
  • HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. PubMed.
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • Determination of aqueous solubility by heating and equilibration: A technical note. National Institutes of Health (NIH).
  • TSCA partition coefficient (n-octanol/water), shake flask method. GovInfo.
  • ANALYSIS HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ-IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Semantic Scholar.
  • HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. ResearchGate.

Sources

A Technical Guide to the Spectroscopic Characterization of 2-Fluoro-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Fluoro-3-methylbenzamide, a key intermediate in pharmaceutical and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document outlines the principles, experimental protocols, and data interpretation for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of this compound. While experimentally derived spectra for this specific molecule are not widely published, this guide leverages predictive models and data from analogous structures to provide a robust framework for its spectroscopic analysis.

Introduction: The Significance of this compound

This compound serves as a crucial building block in the synthesis of a variety of bioactive molecules. The presence of the fluorine atom and the methyl group on the aromatic ring, combined with the reactivity of the primary amide, makes it a versatile synthon. The fluorine substituent can enhance metabolic stability and binding affinity of target molecules, while the methyl group provides steric and electronic influence. Accurate spectroscopic characterization is paramount to confirm the identity and purity of this intermediate, ensuring the integrity of subsequent synthetic steps and the quality of the final products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound provides valuable information about the electronic environment of the protons. The spectrum is expected to show distinct signals for the aromatic protons, the amide protons, and the methyl protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)
Aromatic CH (H4)~7.6-7.8Triplet of doublets (td)J ≈ 8.0, 1.5
Aromatic CH (H5)~7.1-7.3Triplet (t)J ≈ 8.0
Aromatic CH (H6)~7.3-7.5Triplet of doublets (td)J ≈ 8.0, 5.0
Amide NH₂~5.5-7.5Broad singlet (2H)-
Methyl CH₃~2.3-2.5Singlet (3H)-

Disclaimer: These are predicted values and may differ from experimental results.

The chemical shifts are influenced by the electron-withdrawing nature of the fluorine and carbonyl groups and the electron-donating nature of the methyl group. The amide protons are expected to be broad due to quadrupole broadening from the nitrogen atom and may exchange with deuterium in solvents like D₂O.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
Carbonyl C=O~165-170
Aromatic C-F~158-162 (doublet, ¹JCF)
Aromatic C-CH₃~135-140
Aromatic C-CONH₂~130-135
Aromatic CH (C4)~125-130
Aromatic CH (C5)~120-125
Aromatic CH (C6)~115-120 (doublet, ²JCF)
Methyl CH₃~15-20

Disclaimer: These are predicted values and may differ from experimental results.

The carbon attached to the fluorine will appear as a doublet with a large one-bond coupling constant (¹JCF). Other aromatic carbons will also show smaller couplings to the fluorine atom.

Experimental Protocol for NMR Data Acquisition

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Protocol:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Deuterated chloroform (CDCl₃) is a common choice for many organic compounds due to its good dissolving power and relatively simple residual solvent peak. DMSO-d₆ can also be used, particularly if hydrogen bonding of the amide protons is of interest[1].

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, aiming for narrow and symmetrical solvent peaks.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Use a standard 90° pulse sequence.

    • Set the number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

    • Apply Fourier transformation and phase correction to the acquired free induction decay (FID).

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

    • Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. For this compound, the key functional groups are the primary amide and the substituted aromatic ring.

Predicted IR Absorption Bands

The IR spectrum is expected to show characteristic absorption bands for the N-H, C=O, and C-N bonds of the amide group, as well as absorptions for the aromatic ring.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupVibrationPredicted Frequency (cm⁻¹)Intensity
Amide N-HAsymmetric & Symmetric Stretch3350-3180 (two bands)Medium-Strong
Aromatic C-HStretch3100-3000Medium
Carbonyl C=OAmide I band1680-1650Strong
Amide N-HBend (Amide II band)1650-1620Medium-Strong
Aromatic C=CStretch1600-1450Medium
Amide C-NStretch~1400Medium
C-FStretch1250-1000Strong

Primary amides in the solid state typically show a strong Amide I band (C=O stretch) around 1650 cm⁻¹[2]. The N-H stretching vibrations appear as two distinct bands for a primary amide[3][4][5]. The N-H bending, or Amide II band, is also a characteristic feature[2][4].

Experimental Protocol for IR Data Acquisition (Thin Solid Film Method)

This method is often preferred for solid samples due to its simplicity and the small amount of sample required[6].

Protocol:

  • Sample Preparation:

    • Dissolve a small amount (a few milligrams) of this compound in a volatile solvent like dichloromethane or acetone.

    • Place a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).

    • Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.

  • Data Acquisition:

    • Place the salt plate in the sample holder of the IR spectrometer.

    • Acquire a background spectrum of the empty spectrometer.

    • Acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning:

    • Clean the salt plates thoroughly with a dry solvent (e.g., dichloromethane) and store them in a desiccator to prevent damage from moisture[7].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules[8][9][10].

Predicted Mass Spectrum and Fragmentation Pattern

In an EI mass spectrum, this compound (Molecular Weight: 153.15 g/mol ) is expected to show a molecular ion peak (M⁺˙) and several characteristic fragment ions.

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

m/zIon StructureFragmentation Pathway
153[C₈H₈FNO]⁺˙Molecular Ion (M⁺˙)
137[C₈H₇FO]⁺˙Loss of NH₂ radical
109[C₇H₆F]⁺Loss of CO from the benzoyl cation
91[C₇H₇]⁺Tropylium ion (rearrangement)

The most characteristic fragmentation of benzamides is the alpha-cleavage, leading to the loss of the amino group to form a stable benzoyl cation[11][12]. This benzoyl cation can then lose carbon monoxide to form a phenyl cation.

Experimental Protocol for EI-MS Data Acquisition

Protocol:

  • Sample Introduction:

    • Introduce a small amount of the solid sample into the ion source via a direct insertion probe or by using a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

  • Ionization:

    • Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation[13][14].

  • Mass Analysis:

    • Accelerate the resulting ions into a mass analyzer (e.g., quadrupole, time-of-flight).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection:

    • The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Integrated Spectroscopic Analysis Workflow

The structural elucidation of this compound is most effective when data from all three spectroscopic techniques are integrated.

Caption: Integrated workflow for the spectroscopic characterization of this compound.

Conclusion

This technical guide provides a comprehensive framework for the spectroscopic analysis of this compound using NMR, IR, and MS techniques. By combining predicted spectral data with established experimental protocols and principles of data interpretation, researchers can confidently verify the structure and purity of this important synthetic intermediate. Adherence to rigorous analytical practices is essential for ensuring the quality and reliability of data in drug discovery and development.

References

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Bellamy, L. J. (1954). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Journal of the Chemical Society (Resumed), 2818-2821.
  • Chemistry LibreTexts. (2020, April 24). 10.7: Functional Groups and IR Tables. Retrieved from [Link]

  • Chen, Y., et al. (2019). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Journal of the American Society for Mass Spectrometry, 30(9), 1797-1805.
  • Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

  • Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

  • Química Organica.org. (n.d.). IR Spectrum: Amides. Retrieved from [Link]

  • Schaefer, T., et al. (1983). Some unique properties of in 2-fluorotoluene derivatives. Conformational dependence. Canadian Journal of Chemistry, 61(1), 1-7.
  • Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

  • ResearchGate. (n.d.). Benzamide-simplified mass spectrum. Retrieved from [Link]

  • LC-MS.com. (n.d.). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Fluorotoluene - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

  • Royal Society of Chemistry. (2016, June 7). Preparing a sample for infrared spectroscopy [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • University of Illinois School of Chemical Sciences. (n.d.). Electron Ionization. Retrieved from [Link]

  • ResearchGate. (n.d.). H-1 NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Retrieved from [Link]

  • Szilágyi, D., & Vékey, K. (2019).
  • Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]

  • UMNOrganicChemistry. (2014, July 28). How to prepare an IR sample [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Arrays of 19 F NMR spectra of 8% 4-fluorotoluene in E7 at 376.3 MHz and.... Retrieved from [Link]

  • SpectraBase. (n.d.). Benzamide, 2-fluoro-N-(3-methylbutyl)- - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzamide, 2-fluoro-3-trifluoromethyl-N-methyl-N-(hept-2-yl)- - Optional[13C NMR]. Retrieved from [Link]

  • ACS Publications. (n.d.). Mass Spectrometric Analysis. Aromatic Acids and Esters. Retrieved from [Link]

  • CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

  • University of California, Davis. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.
  • Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(35), 11798-11809.
  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • ACS Publications. (2017). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • Dr Stan Fowler. (2017, November 28). How to predict the 13C NMR spectrum of a compound [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

  • Scribd. (n.d.). IR Sample Preparation Techniques. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Retrieved from [Link]

  • DB Infotech. (2023, September 11). How to Predict NMR in ChemDraw [Video]. YouTube. Retrieved from [Link]

  • PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link]

  • ResearchGate. (n.d.). How to predict IR Spectra?. Retrieved from [Link]

  • Reddit. (2023, March 7). IR spectrum predictor software. Retrieved from [Link]

  • Cheminfo.org. (n.d.). IR spectra prediction. Retrieved from [Link]

  • Fiehn Lab. (n.d.). MS/MS fragmentation. Retrieved from [Link]

  • The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Southern Illinois University. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

  • Timothy Siniscalchi. (2021, December 6). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum [Video]. YouTube. Retrieved from [Link]

  • Rowan Newsletter. (2025, April 17). Predicting Infrared Spectra and Orb-v3. Retrieved from [Link]

Sources

A Technical Guide to the Potential Biological Activities of 2-Fluoro-3-methylbenzamide: A Structurally-Informed Investigative Roadmap

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Rationale for Investigation

In the landscape of medicinal chemistry, the substituted benzamide scaffold represents a privileged structure, forming the foundation of numerous therapeutic agents with a broad range of pharmacological activities.[1][2] These activities are diverse, spanning applications as antipsychotics, antidepressants, antiemetics, and emerging anticancer agents.[1][3] The therapeutic versatility of this class is dictated by the nature and position of substituents on the benzamide core, which modulate binding affinity, selectivity, and pharmacokinetic properties.[1]

This guide focuses on 2-Fluoro-3-methylbenzamide , a compound for which, as of the time of this writing, no specific biological activity has been published. However, its structural features—a fluorine atom at the 2-position and a methyl group at the 3-position—provide a strong basis for hypothesizing its potential biological functions. The incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[4][5]

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It is not a review of existing data, but rather a forward-looking roadmap. We will dissect the structural components of this compound, extrapolate potential biological activities based on well-documented analogous compounds, and provide a comprehensive, multi-phase experimental workflow to systematically investigate these hypotheses.

Part 1: Hypothesized Biological Targets and Therapeutic Areas

The specific substitution pattern of this compound allows us to formulate several primary hypotheses regarding its potential biological activity.

Hypothesis 1: Central Nervous System (CNS) Activity via Dopamine Receptor Modulation

The most prominent and historically significant application of substituted benzamides is in the modulation of central nervous system activity, primarily through antagonism of dopamine receptors.[6] Compounds like Amisulpride and Sulpiride are potent D2/D3 receptor antagonists used in the treatment of schizophrenia and dysthymia.[6]

Causality and Rationale:

  • The Benzamide Pharmacophore: The core benzamide structure is a known scaffold for dopamine D2 receptor ligands.[7]

  • Fluorine Substitution: The introduction of a fluorine atom, particularly on the aromatic ring, has been shown to produce high-affinity ligands for CNS dopamine D2 receptors.[7][8] For example, fluorinated benzamides have been developed as potential ligands for positron emission tomography (PET) studies due to their high potency and selectivity.[7][8] The fluorine at the 2-position in this compound could enhance binding affinity to the D2 receptor active site.

Based on these precedents, it is highly plausible that this compound could function as a dopamine D2 receptor ligand, potentially acting as an antagonist. This warrants investigation for its potential as an atypical antipsychotic or an agent for treating mood disorders.

Hypothesis 2: Anti-inflammatory Activity via Cyclooxygenase (COX) Inhibition

A distinct subset of substituted benzamides has demonstrated significant anti-inflammatory properties.[2][9] For instance, Parsalmide and its derivatives have been shown to inhibit both COX-1 and COX-2 enzymes, comparable to classical non-steroidal anti-inflammatory drugs (NSAIDs), but in some cases, with a more favorable gastrointestinal safety profile.[9]

Causality and Rationale:

  • Structural Analogs: Multiple series of N-cyclohexyl-substituted benzamides and related structures have been tested for anti-inflammatory and analgesic potency.[2] These studies establish a clear precedent for the benzamide scaffold interacting with the COX enzyme family.

  • Modulation of Activity: The specific substitutions on the phenyl ring are critical for inhibitory potency and selectivity between COX-1 and COX-2.[2][9] While the exact contribution of a 2-fluoro, 3-methyl pattern is unknown, it represents a novel substitution pattern that could confer unique inhibitory properties.

Therefore, this compound should be evaluated as a potential inhibitor of COX-1 and COX-2, which could position it as a lead compound for a new class of safer NSAIDs.

Hypothesis 3: Anticancer Activity

More recently, the benzamide scaffold has been explored for its potential in oncology.[3] Various derivatives have been shown to possess anticancer and antioxidant properties, with mechanisms targeting key enzymes in tumor progression like c-Met kinase and cyclooxygenase-2 (COX-2).[3]

Causality and Rationale:

  • Emerging Pharmacophore: Studies on 4-substituted bis-benzamides have revealed promising cytotoxicity against cancer cell lines.[3] Molecular hybridization approaches have also combined benzamide moieties with other pharmacophores to create potent c-Met kinase and COX-2 inhibitors.[3]

  • Bioavailability Enhancement: The fluorine atom in this compound is known to enhance metabolic stability, a critical factor in developing effective anticancer therapeutics.[5]

This emerging area suggests that this compound could be screened for cytotoxic activity against a panel of cancer cell lines to determine if it possesses novel anticancer properties.

Part 2: A Phased Experimental Roadmap for Target Validation

To systematically investigate the hypotheses outlined above, a structured, multi-phase experimental approach is essential. This roadmap is designed to be a self-validating system, where the results of each phase inform the direction of the next.

Phase 1: In Silico Screening and In Vitro Target Engagement

The initial phase focuses on computational prediction followed by direct, cell-free biochemical assays to confirm target interaction.

Workflow 1: Phase 1 Experimental Plan

G cluster_0 Hypothesis Generation cluster_1 Phase 1A: In Silico Analysis cluster_2 Phase 1B: In Vitro Biochemical Assays H1 CNS Activity (Dopamine D2R) Dock_D2 Molecular Docking vs. Dopamine D2 Receptor H1->Dock_D2 H2 Anti-inflammatory (COX-1/2) Dock_COX Molecular Docking vs. COX-1 & COX-2 H2->Dock_COX H3 Anticancer Assay_D2 Radioligand Binding Assay ([3H]spiperone) Dock_D2->Assay_D2 Predicts Binding Assay_COX Enzyme Inhibition Assay (COX-1/2) Dock_COX->Assay_COX Predicts Binding

Caption: Phase 1 workflow: from hypothesis to in vitro validation.

Protocol 1: Molecular Docking

  • Objective: To predict the binding affinity and pose of this compound to the crystal structures of human Dopamine D2 Receptor and COX-1/COX-2 enzymes.

  • Preparation:

    • Obtain high-resolution crystal structures of the target proteins (e.g., from the Protein Data Bank).

    • Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Generate a 3D conformer of this compound and perform energy minimization.

  • Execution:

    • Define the binding pocket of the receptors based on known co-crystallized ligands.

    • Use a validated docking program (e.g., AutoDock Vina, Glide) to dock the ligand into the receptor's active site.

    • Perform multiple docking runs to ensure conformational sampling.

  • Analysis:

    • Analyze the predicted binding energies (kcal/mol) and compare them to known inhibitors/ligands.

    • Visualize the top-ranked docking poses to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions). A favorable docking score provides a strong rationale to proceed with wet-lab experiments.

Protocol 2: Radioligand Binding Assay (Dopamine D2 Receptor)

  • Objective: To determine the binding affinity (Ki) of this compound for the dopamine D2 receptor.

  • Materials:

    • Membrane preparations from cells expressing human D2 receptors.

    • [3H]spiperone (a high-affinity D2 antagonist radioligand).

    • Haloperidol (as a positive control for displacement).

    • Test compound: this compound, serially diluted.

  • Execution:

    • Incubate the receptor membranes with a fixed concentration of [3H]spiperone and varying concentrations of the test compound.

    • Allow the binding to reach equilibrium.

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity retained on the filters using a scintillation counter.

  • Analysis:

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model to calculate the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation. This provides a quantitative measure of binding affinity.

Phase 2: Cellular Assays and Mechanistic Elucidation

If Phase 1 demonstrates promising target engagement, the next step is to assess the compound's activity in a cellular context.

Workflow 2: Phase 2 Experimental Plan

G cluster_D2 Dopamine D2 Pathway cluster_COX COX/Inflammation Pathway cluster_Cancer Anticancer Screening P1_Result Positive Result from Phase 1 (e.g., Ki < 1µM) cAMP cAMP Accumulation Assay P1_Result->cAMP PGE2 PGE2 Production Assay (in LPS-stimulated macrophages) P1_Result->PGE2 Viability Cell Viability Assay (e.g., MTT on NCI-60 panel) P1_Result->Viability Reporter Receptor Signaling Reporter Assay cAMP->Reporter

Caption: Phase 2 workflow for cellular activity validation.

Protocol 3: Cell Viability Assay (Anticancer Screening)

  • Objective: To determine the cytotoxic effect of this compound across a panel of human cancer cell lines.

  • Materials:

    • A diverse panel of cancer cell lines (e.g., NCI-60).

    • Complete cell culture medium.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

    • Solubilization buffer (e.g., DMSO or acidified isopropanol).

  • Execution:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound for 48-72 hours.

    • Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

    • Solubilize the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Analysis:

    • Calculate the percentage of cell viability relative to untreated controls.

    • Plot viability versus log concentration and determine the IC50 (concentration that inhibits 50% of cell growth). A potent and selective IC50 against certain cell lines would warrant further mechanistic studies.

Part 3: Data Synthesis and Future Directions

All quantitative data generated from the proposed experiments should be meticulously documented and summarized for comparative analysis.

Table 1: Hypothetical Data Summary for Lead Characterization

Assay TypeTarget/Cell LineMetricThis compoundControl Compound
Binding Assay Dopamine D2 ReceptorKi (nM)Experimental ValueHaloperidol (~1 nM)
Enzyme Assay COX-1IC50 (µM)Experimental ValueIbuprofen (~5 µM)
Enzyme Assay COX-2IC50 (µM)Experimental ValueCelecoxib (~0.04 µM)
Cellular Assay MCF-7 (Breast Cancer)IC50 (µM)Experimental ValueDoxorubicin (~0.1 µM)
Cellular Assay A549 (Lung Cancer)IC50 (µM)Experimental ValueDoxorubicin (~0.2 µM)
Future Directions

Should this compound demonstrate significant and specific activity in one of these areas, subsequent steps would involve:

  • Lead Optimization: Synthesizing analogs to improve potency and selectivity (Structure-Activity Relationship studies).

  • Pharmacokinetic Profiling: Evaluating its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • In Vivo Efficacy: Testing the compound in relevant animal models of disease (e.g., rodent models of psychosis, inflammation, or tumor xenografts).

Conclusion

While this compound is currently an uncharacterized molecule, its chemical structure, viewed through the lens of established medicinal chemistry principles, makes it a compelling candidate for biological investigation. The benzamide core, combined with strategic fluoro and methyl substitutions, points towards potential activities in the central nervous system, inflammation, and oncology. The experimental roadmap detailed in this guide provides a rigorous and logical framework for elucidating its true pharmacological potential, potentially unveiling a novel lead compound for future therapeutic development.

References

  • BenchChem. (2025). Potential Therapeutic Applications of Substituted Benzamides: A Technical Guide. [1]

  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [2]

  • ResearchGate. (2025). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry | Request PDF. [3]

  • PubMed. (2001). Synthesis of substituted benzamides as anti-inflammatory agents that inhibit preferentially cyclooxygenase 1 but do not cause gastric damage. [9]

  • PubMed. (n.d.). The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia. [6]

  • PubMed. (1991). Synthesis and in vitro evaluation of 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides: high-affinity ligands for CNS dopamine D2 receptors. [7]

  • PubMed. (n.d.). Synthesis and binding properties of the fluorinated substituted benzamide [3H]NCQ 115, a new selective dopamine D2 receptor ligand. [8]

  • MDPI. (2023). N-(2,3-Difluorophenyl)-2-fluorobenzamide. [4]

  • MySkinRecipes. (n.d.). 3-Fluoro-2-methylbenzamide. [10]

  • ChemAnalyst. (2024). Cas no 52833-63-3 (Benzamide, 2-fluoro-N-methyl-). [5]

Sources

The Strategic Role of Fluorine in Modulating Benzamide Derivatives' Activity

Author: BenchChem Technical Support Team. Date: January 2026

<An In-Depth Technical Guide

Abstract

The strategic incorporation of fluorine into benzamide derivatives has become a cornerstone of modern medicinal chemistry. This guide provides an in-depth analysis for researchers, scientists, and drug development professionals on the multifaceted roles of fluorine in optimizing the therapeutic potential of this important class of molecules. We will explore how the unique properties of fluorine—its small size, high electronegativity, and the robust nature of the carbon-fluorine bond—can be leveraged to profoundly influence a compound's physicochemical properties, metabolic stability, and target engagement. Through a blend of mechanistic explanations, quantitative data, detailed experimental protocols, and illustrative case studies, this document aims to equip scientists with the foundational knowledge and practical insights necessary to rationally design and evaluate next-generation fluorinated benzamide therapeutics.

Introduction: The Benzamide Scaffold and the Fluorine Advantage

Benzamide derivatives are a privileged scaffold in drug discovery, forming the structural core of a wide range of therapeutic agents, including antipsychotics, antiemetics, and anticancer drugs.[1] Their versatility stems from the amide linkage, which can participate in crucial hydrogen bonding interactions with biological targets, and the phenyl ring, which allows for diverse substitutions to fine-tune pharmacological activity.

The introduction of fluorine into organic molecules, a strategy known as fluorination, has emerged as a powerful tool for optimizing drug candidates.[2] The unique and often counterintuitive properties of fluorine allow medicinal chemists to address common challenges in drug development, such as poor metabolic stability, off-target effects, and suboptimal pharmacokinetic profiles.[3] In 2018 alone, 18 of the 38 small molecule drugs approved by the FDA contained fluorine, underscoring its significance in modern drug design.[4] This guide will specifically dissect the strategic application of fluorine within the context of the benzamide scaffold.

The Singular Nature of Fluorine: A Medicinal Chemist's Ally

To appreciate the impact of fluorination, one must first understand the fundamental properties of the fluorine atom. It is the most electronegative element, yet it is only slightly larger than a hydrogen atom (van der Waals radius of 1.47 Å vs. 1.20 Å for hydrogen).[2] This combination of potent electronic influence with minimal steric perturbation is a key reason for its widespread use.[2]

The primary rationales for incorporating fluorine into benzamide derivatives can be categorized as follows:

  • Enhancement of Metabolic Stability: The high bond dissociation energy of the C-F bond (typically >100 kcal/mol) makes it resistant to cleavage by metabolic enzymes.[4]

  • Modulation of Physicochemical Properties: Fluorine's strong electron-withdrawing nature can significantly alter the acidity (pKa) and lipophilicity (logP) of a molecule.[5]

  • Improvement of Binding Affinity and Selectivity: Fluorine can engage in unique non-covalent interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, thereby enhancing potency and selectivity.[2]

Impact of Fluorination on the Physicochemical Properties of Benzamide Derivatives

The introduction of fluorine can lead to predictable, yet profound, changes in a benzamide derivative's fundamental physicochemical properties. These alterations are critical as they directly influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Modulation of Acidity (pKa)

The powerful inductive effect of fluorine significantly influences the pKa of nearby functional groups.[5] When fluorine is substituted on the benzamide ring, it withdraws electron density, making the amide proton more acidic and any nearby basic nitrogen atoms less basic.[2][6] This modulation of pKa can have significant consequences for a drug's solubility, membrane permeability, and target engagement.[2]

Tuning Lipophilicity (logP)

Lipophilicity, often measured as the logarithm of the partition coefficient (logP), is a critical parameter for drug absorption and distribution. While the C-F bond is more lipophilic than a C-H bond, the overall effect of fluorination on a molecule's logP can be complex and position-dependent.[5] Strategic placement of fluorine can be used to fine-tune the overall lipophilicity of a benzamide derivative to optimize its pharmacokinetic properties.[3][5]

Table 1: General Effects of Fluorination on Physicochemical Properties

PropertyEffect of FluorinationRationaleConsequence for Drug Development
pKa Lowers pKa of nearby basic groups; increases acidity of acidic groups.[6]Strong inductive electron withdrawal by fluorine.[5]Can improve oral bioavailability by increasing the fraction of neutral species at physiological pH, enhancing membrane permeability.[2]
Lipophilicity (logP) Generally increases, but the effect is context-dependent.[5]The C-F bond is more lipophilic than the C-H bond.[5]Allows for fine-tuning of a molecule's ability to cross biological membranes, including the blood-brain barrier.[3]
Conformation Can influence molecular conformation through steric and electronic effects.The introduction of fluorine can alter bond rotation and ring puckering.May pre-organize the molecule into a bioactive conformation, enhancing binding affinity for the target.[4]
Dipole Moment Alters the magnitude and direction of the molecular dipole moment.High electronegativity of fluorine creates a strong C-F bond dipole.[5]Can influence interactions with target proteins and affect properties like solubility and crystal packing.

Enhancing Metabolic Stability: The "Metabolic Shield"

A major hurdle in drug development is rapid metabolic degradation, often mediated by cytochrome P450 (CYP) enzymes.[7] Fluorination is a well-established strategy to block these metabolic "soft spots."[4][8] By replacing a metabolically labile C-H bond with a robust C-F bond, the metabolic half-life of a benzamide derivative can be significantly extended.[7] This leads to improved oral bioavailability and potentially a more convenient dosing regimen.

For instance, hydroxylation of an aromatic ring is a common metabolic pathway. Placing a fluorine atom at the para-position of the benzamide's phenyl ring can effectively block this oxidation.[5] Furthermore, the inductive electron-withdrawing effect of fluorine can deactivate other positions on the ring, further slowing down metabolic processes.[5]

Caption: Fluorination as a metabolic shield.

Modulating Target Engagement: Binding Affinity and Selectivity

The introduction of fluorine can enhance a benzamide derivative's binding affinity and selectivity for its biological target through a variety of non-covalent interactions.[2] While fluorine is a weak hydrogen bond acceptor, it can participate in favorable electrostatic and dipole-dipole interactions within a protein's binding pocket.[9][10]

The substitution of hydrogen with fluorine can also indirectly influence binding by altering the electronic properties of neighboring functional groups, thereby strengthening their interactions with the target.[2] For example, the electron-withdrawing nature of fluorine can enhance the hydrogen bond donating capacity of an adjacent N-H group in the benzamide backbone.

Binding_Interactions cluster_receptor Receptor Binding Pocket cluster_ligand Fluorinated Benzamide AA1 Amino Acid (H-bond donor) AA2 Amino Acid (Hydrophobic pocket) Benzamide_Core Benzamide Benzamide_Core->AA1 H-bond (enhanced by F) Fluorine F Fluorine->AA2 Favorable interaction

Caption: Fluorine-mediated receptor interactions.

Case Study: A Hypothetical Fluorinated Benzamide Kinase Inhibitor

To illustrate the principles discussed, consider the development of a hypothetical fluorinated benzamide as a kinase inhibitor. The initial lead compound, a non-fluorinated benzamide, shows moderate potency but suffers from rapid metabolism.

  • Step 1: Metabolic Stabilization. Introduction of a fluorine atom at a metabolically vulnerable position on the benzamide ring leads to a significant increase in the compound's half-life in human liver microsomes.

  • Step 2: Potency Enhancement. Further optimization through the introduction of a trifluoromethyl (-CF3) group on a different part of the molecule results in a 10-fold increase in binding affinity. This is attributed to favorable interactions of the -CF3 group with a hydrophobic pocket in the kinase's active site.

  • Step 3: Selectivity Tuning. Positional scanning of fluorine on the benzamide ring reveals that a 2-fluoro substitution leads to a superior selectivity profile against off-target kinases.

This iterative process of rational drug design, guided by an understanding of fluorine's properties, can lead to the development of a clinical candidate with an optimized efficacy and safety profile.

Experimental Protocols for the Evaluation of Fluorinated Benzamide Derivatives

The successful development of fluorinated benzamide derivatives relies on robust experimental evaluation. Below are step-by-step methodologies for key assays.

Determination of Lipophilicity (logP) by Shake-Flask Method
  • Preparation of Solutions: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO). Prepare a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) and n-octanol.

  • Partitioning: Add a small aliquot of the stock solution to a mixture of the buffered aqueous solution and n-octanol in a screw-cap vial.

  • Equilibration: Shake the vial vigorously for a predetermined time (e.g., 1 hour) to ensure partitioning equilibrium is reached.

  • Phase Separation: Centrifuge the vial to achieve complete separation of the aqueous and organic phases.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the test compound using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare an incubation mixture containing the test compound, HLM, and a buffered solution (e.g., potassium phosphate buffer, pH 7.4).

  • Initiation of Reaction: Pre-warm the incubation mixture to 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k). The in vitro half-life (t1/2) can be calculated as 0.693/k.

Binding Affinity Determination by Surface Plasmon Resonance (SPR)
  • Immobilization of Target Protein: Covalently immobilize the purified target protein onto the surface of an SPR sensor chip.

  • Analyte Preparation: Prepare a series of dilutions of the fluorinated benzamide derivative (the analyte) in a suitable running buffer.

  • Binding Measurement: Inject the analyte solutions over the sensor chip surface at a constant flow rate. The binding of the analyte to the immobilized protein will cause a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU).

  • Dissociation Phase: After the association phase, inject the running buffer alone to monitor the dissociation of the analyte from the protein.

  • Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A lower KD value indicates higher binding affinity.

Conclusion and Future Perspectives

Fluorine has firmly established itself as a "magic bullet" in the medicinal chemist's arsenal for the development of benzamide derivatives and other drug classes. Its strategic incorporation allows for the rational modulation of a molecule's physicochemical properties, metabolic stability, and target engagement, ultimately leading to the creation of safer and more effective medicines.[11]

As our understanding of the subtle interplay between fluorine and biological systems continues to grow, and as new synthetic methodologies for the precise introduction of fluorine become available, we can expect to see an even greater proliferation of innovative fluorinated benzamide therapeutics in the years to come.[12][13] The future of drug discovery will undoubtedly be shaped by the continued and increasingly sophisticated application of fluorine chemistry.

References

  • Roles of Fluorine in Drug Design and Drug Action. Bentham Science.
  • The Dark Side of Fluorine | ACS Medicinal Chemistry Letters.
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • Importance of Fluorine in Benzazole Compounds. PMC - NIH.
  • The role of fluorine in medicinal chemistry. Taylor & Francis Online.
  • Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination P
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
  • The Strategic Role of Fluorine in Modifying Indole Bioactivity: A Technical Guide for Drug Discovery Professionals. Benchchem.
  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central.
  • N-(2,3-Difluorophenyl)-2-fluorobenzamide. MDPI.
  • Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Sciences.
  • Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway | Organic Letters.
  • Hydrogen Bonds with Fluorine in Ligand–Protein Complexes-the PDB Analysis and Energy Calcul

Sources

Methodological & Application

Application Note and Synthesis Protocol: 2-Fluoro-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of 2-Fluoro-3-methylbenzamide, a key intermediate in pharmaceutical and agrochemical research. Two robust and well-established synthetic protocols are detailed: the acylation of ammonia using an activated carboxylic acid derivative and the hydrolysis of a nitrile precursor. The rationale behind the choice of reagents and reaction conditions is explained to provide a deeper understanding of the underlying chemical principles. This guide is intended to equip researchers with the necessary knowledge to confidently and efficiently synthesize this important compound.

Introduction

This compound and its derivatives are significant building blocks in medicinal chemistry and materials science. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of bioactive molecules. This application note outlines two reliable methods for the laboratory-scale synthesis of this compound, starting from readily available precursors.

PART 1: Synthesis via Acyl Chloride

This protocol is a classic and highly effective method for amide bond formation. It involves the conversion of the parent carboxylic acid, 2-fluoro-3-methylbenzoic acid, into a more reactive acyl chloride, which then readily reacts with ammonia to form the desired amide.

Protocol 1: Two-Step Synthesis from 2-Fluoro-3-methylbenzoic Acid

Step 1: Synthesis of 2-Fluoro-3-methylbenzoyl chloride

The initial step involves the activation of the carboxylic acid using thionyl chloride (SOCl₂). Thionyl chloride is a common and effective reagent for this transformation, converting the hydroxyl group of the carboxylic acid into a good leaving group, which is subsequently displaced by a chloride ion.[1][2]

Materials and Reagents:

  • 2-Fluoro-3-methylbenzoic acid

  • Thionyl chloride (SOCl₂)

  • Toluene (anhydrous)

  • Rotary evaporator

  • Round-bottom flask with reflux condenser and gas outlet

Procedure:

  • In a fume hood, add 2-Fluoro-3-methylbenzoic acid (1.0 eq) to a round-bottom flask.

  • Add anhydrous toluene to the flask.

  • Slowly add thionyl chloride (1.5 eq) to the mixture at room temperature with stirring.

  • Fit the flask with a reflux condenser and a gas outlet leading to a trap (to neutralize the HCl and SO₂ byproducts).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator to obtain the crude 2-Fluoro-3-methylbenzoyl chloride, which can be used in the next step without further purification.

Step 2: Amidation of 2-Fluoro-3-methylbenzoyl chloride

The highly reactive acyl chloride is then treated with an excess of aqueous ammonia. The ammonia acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride to form the amide.[3] The reaction is typically vigorous and exothermic.[]

Materials and Reagents:

  • 2-Fluoro-3-methylbenzoyl chloride (from Step 1)

  • Ammonium hydroxide (concentrated aqueous solution, ~28-30%)

  • Ice bath

  • Beaker

  • Büchner funnel and filter paper

Procedure:

  • Cool a beaker containing concentrated ammonium hydroxide in an ice bath.

  • Slowly and carefully add the crude 2-Fluoro-3-methylbenzoyl chloride dropwise to the cold, stirred ammonium hydroxide solution. A white precipitate of this compound will form immediately.

  • Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete reaction.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold water to remove any ammonium chloride and excess ammonia.

  • Dry the product, for instance in a vacuum oven, to obtain this compound.

Data Summary for Protocol 1
ParameterStep 1: Acyl Chloride FormationStep 2: Amidation
Starting Material 2-Fluoro-3-methylbenzoic acid2-Fluoro-3-methylbenzoyl chloride
Key Reagent Thionyl chloride (SOCl₂)Concentrated Ammonium Hydroxide
Solvent TolueneWater
Temperature Reflux (80-90 °C)0 °C to Room Temperature
Reaction Time 2-3 hours~30 minutes
Expected Yield ~95% (crude)85-95%
Reaction Workflow for Protocol 1

Synthesis_Protocol_1 cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation A 2-Fluoro-3-methylbenzoic acid B SOCl₂ Toluene, Reflux C 2-Fluoro-3-methylbenzoyl chloride B->C D Conc. NH₄OH 0 °C C->D E This compound D->E Synthesis_Protocol_2 A 2-Fluoro-3-methylbenzonitrile B H₂O₂, K₂CO₃ DMSO, RT C This compound B->C

Sources

The Strategic deployment of 2-Fluoro-3-methylbenzamide in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Role of Fluorinated Benzamides in Drug Discovery

In the landscape of contemporary medicinal chemistry, the benzamide scaffold remains a cornerstone for the design of novel therapeutics. Its prevalence is a testament to its ability to engage in key hydrogen bonding interactions with a multitude of biological targets. The strategic incorporation of fluorine atoms into this privileged structure has further amplified its utility, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. The introduction of fluorine can enhance metabolic stability, improve binding affinity, and fine-tune lipophilicity, all critical parameters in the optimization of drug candidates.[1]

This technical guide focuses on the specific applications of a particularly valuable building block: 2-Fluoro-3-methylbenzamide. We will delve into its role in the synthesis of targeted therapies, with a particular focus on its application in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors and kinase inhibitors. This document will provide detailed protocols, explore the rationale behind its use in specific molecular designs, and present data that underscores its significance for researchers, scientists, and drug development professionals.

Core Applications of this compound

The unique substitution pattern of this compound, featuring a fluorine atom ortho to the amide and a methyl group at the meta position, offers distinct advantages in molecular design. The fluorine atom can participate in favorable interactions with protein targets and influence the conformation of the molecule, while the methyl group can provide a vector for further structural elaboration or occupy a specific hydrophobic pocket within a binding site.

A Key Building Block for PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes are critical components of the DNA damage response pathway.[1] Inhibitors of PARP have emerged as a successful class of anti-cancer agents, particularly for tumors with deficiencies in homologous recombination repair, such as those harboring BRCA1/2 mutations.[1] The benzamide moiety is a well-established pharmacophore in many PARP inhibitors, mimicking the nicotinamide portion of the natural substrate, NAD+.[1]

While direct synthesis routes for major PARP inhibitors like Talazoparib often start from different precursors, the underlying principles of utilizing fluorinated benzamide structures are highly relevant. The this compound scaffold can be envisioned as a valuable starting point for the synthesis of novel PARP inhibitors through strategic chemical modifications.

The following workflow illustrates a conceptual pathway for the synthesis of a novel PARP inhibitor scaffold incorporating this compound. This process highlights the versatility of this building block in accessing complex molecular architectures.

G A This compound B Bromination/Iodination at para-position A->B Halogenation C 4-Bromo/Iodo-2-fluoro-3-methylbenzamide B->C D Suzuki-Miyaura Coupling with Heterocyclic Boronic Acid C->D Pd-catalyzed Cross-Coupling E Novel Heterocyclic Benzamide Derivative D->E F Amide coupling with a piperazine derivative E->F Amidation G Final PARP Inhibitor Candidate F->G

Caption: Conceptual workflow for synthesizing a novel PARP inhibitor.

Scaffold for Kinase Inhibitor Development

Kinases are a large family of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. The benzamide scaffold is frequently employed in the design of kinase inhibitors, often serving as a hinge-binding motif.

Derivatives of this compound have shown promise as inhibitors of various kinases, including Bcr-Abl, which is implicated in chronic myeloid leukemia (CML).[2] The strategic placement of the fluoro and methyl groups can influence the selectivity and potency of these inhibitors.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key transformations involving this compound and its derivatives. These are intended as a guide and may require optimization based on specific substrates and laboratory conditions.

Protocol 1: Synthesis of N-Aryl-2-fluoro-3-methylbenzamides via Amide Bond Formation

This protocol describes a general method for the coupling of 2-Fluoro-3-methylbenzoic acid with various anilines to generate a library of N-aryl benzamide derivatives for structure-activity relationship (SAR) studies.

Materials:

  • 2-Fluoro-3-methylbenzoic acid

  • Substituted aniline (1.0 eq)

  • HATU (1.1 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-Fluoro-3-methylbenzoic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add the substituted aniline (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-2-fluoro-3-methylbenzamide.

Self-Validation: The purity and identity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The disappearance of the starting materials as monitored by TLC provides an in-process check of reaction completion.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of a halogenated this compound derivative with a boronic acid to introduce molecular diversity.

Materials:

  • 4-Bromo-2-fluoro-3-methylbenzamide (prepared from this compound)

  • Aryl or heteroaryl boronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • 2M Aqueous sodium carbonate (2.0 eq)

  • Toluene/Ethanol (3:1 mixture)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 4-Bromo-2-fluoro-3-methylbenzamide (1.0 eq) and the boronic acid (1.2 eq) in the toluene/ethanol solvent mixture.

  • Add the 2M aqueous sodium carbonate solution (2.0 eq).

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Add Pd(PPh₃)₄ (0.05 eq) to the reaction mixture and heat to 80 °C under an argon atmosphere.

  • Stir the reaction for 6-18 hours, monitoring progress by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Aryl Halide, Boronic Acid, and Base B Add Solvent and Degas A->B C Add Palladium Catalyst B->C D Heat to 80°C under Argon C->D E Monitor by TLC D->E F Cool and Dilute E->F G Aqueous Wash F->G H Dry and Concentrate G->H I Column Chromatography H->I

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Data Presentation and Structure-Activity Relationships (SAR)

The true value of this compound as a medicinal chemistry scaffold is realized through systematic SAR studies. By synthesizing and evaluating a series of analogs, researchers can identify key structural features that contribute to biological activity.

Table 1: Hypothetical SAR Data for Bcr-Abl Inhibition

The following table presents hypothetical biological data for a series of Bcr-Abl inhibitors based on the this compound scaffold. This data illustrates how modifications to the core structure can impact inhibitory potency.

Compound IDR Group (at 4-position)Bcr-Abl IC₅₀ (nM)
1a -H520
1b -Cl150
1c -CH₃350
1d -OCH₃480
1e -CF₃85
1f 4-pyridyl45
1g 3-pyridyl120

Analysis of SAR:

  • Halogenation: The introduction of a chlorine atom at the 4-position (compound 1b ) leads to a significant increase in potency compared to the unsubstituted analog (1a ), suggesting a favorable interaction in a hydrophobic pocket.

  • Electron-withdrawing vs. Electron-donating groups: The strongly electron-withdrawing trifluoromethyl group (1e ) results in a highly potent compound, while the electron-donating methoxy group (1d ) is less favorable. This suggests that the electronic properties of the R group play a crucial role in activity.

  • Heterocyclic substituents: The incorporation of a 4-pyridyl ring (1f ) provides the most potent compound in this series, likely due to the formation of an additional hydrogen bond with the kinase hinge region. The positional isomer (1g ) is less active, highlighting the importance of the nitrogen's position for optimal interaction.

Conclusion and Future Perspectives

This compound is a versatile and valuable building block in medicinal chemistry. Its unique substitution pattern provides a strategic starting point for the synthesis of a diverse range of bioactive molecules. The application notes and protocols provided in this guide demonstrate its utility in the development of PARP and kinase inhibitors. Future work in this area will likely focus on the further exploration of this scaffold in the design of inhibitors for other therapeutic targets, as well as the development of novel synthetic methodologies to access an even greater diversity of chemical space. The continued application of SAR-driven design, enabled by versatile building blocks like this compound, will undoubtedly fuel the discovery of the next generation of targeted therapies.

References

  • Qin, Y., et al. (2012). Synthesis, [18F] radiolabeling, and evaluation of poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors for in vivo imaging of PARP-1 using positron emission tomography. PubMed Central. [Link]

  • Ohare, T., et al. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Wang, B., et al. (2016). Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent. Journal of Medicinal Chemistry. [Link]

  • European Patent Office. (2022). RADIOSYNTHESIS OF [18F] TALAZOPARIB. EP 4089093 A1. [Link]

  • Google Patents. (2017). Synthesis of PARP inhibitor talazoparib. US9708319B1.
  • Wang, B., et al. (2016). Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents. PubMed Central. [Link]

  • Google Patents. (2017). Synthesis of parpinhibitor talazoparib. WO2017215166A1.
  • Zhang, X., et al. (2018). Design, synthesis and broad-spectrum Bcr-Abl inhibitory activity of novel thiazolamide–benzamide derivatives. RSC Publishing. [Link]

  • Thota, S., et al. (2018). Designing Novel BCR-ABL Inhibitors for Chronic Myeloid Leukemia with Improved Cardiac Safety. PubMed Central. [Link]

  • Royal Society of Chemistry. The synthesis of Bcr-Abl inhibiting anticancer pharmaceutical agents imatinib, nilotinib and dasatinib. [Link]

  • Bultinck, P., et al. (2024). New Inhibitors of Bcr-Abl Based on 2,6,9-Trisubstituted Purine Scaffold Elicit Cytotoxicity in Chronic Myeloid Leukemia-Derived Cell Lines Sensitive and Resistant to TKIs. PubMed. [Link]

  • Kassiou, M., et al. (2015). Identification and electrophysiological evaluation of 2-methylbenzamide derivatives as Nav1.1 modulators. PubMed. [Link]

  • Vetter, I., et al. The pharmacology of voltage-gated sodium channel activators. UQ eSpace - The University of Queensland. [Link]

  • Du, X., et al. (2025). Design, synthesis, structure-activity relationship (SAR) and analgesic effect studies of novel arylsulfonamides as selective Nav1.7 inhibitors. PubMed. [Link]

  • Lauria, A., et al. (2025). FGF14 Peptide Derivative Differentially Regulates Nav1.2 and Nav1.6 Function. PubMed. [Link]

  • Martin, S. F., et al. (2010). Novel Modulator of NaV1.1 and NaV1.2 Na+ Channels in Rat Neuronal Cells. PubMed Central. [Link]

  • Patricelli, M. P., et al. Inhibition Profiles for Reference Compounds and Clinically Relevant Kinase Inhibitors. ResearchGate. [Link]

  • Lee, L., et al. (2014). TTT-3002 is a novel FLT3 tyrosine kinase inhibitor with activity against FLT3-associated leukemias in vitro and in vivo. PubMed Central. [Link]

Sources

The Strategic Utility of 2-Fluoro-3-methylbenzamide as a Chemical Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Growing Importance of Fluorinated Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a widely recognized approach to enhance the pharmacological properties of bioactive compounds. The unique physicochemical characteristics of the fluorine atom, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.[1][] Among the myriad of fluorine-containing building blocks, 2-Fluoro-3-methylbenzamide emerges as a particularly valuable intermediate for the synthesis of novel therapeutics, especially those targeting the central nervous system (CNS) and pain pathways.[3] This technical guide provides an in-depth exploration of the applications and synthetic protocols involving this compound, offering researchers and drug development professionals a practical framework for leveraging this versatile intermediate.

Physicochemical Properties and Structural Features

The judicious placement of both a fluorine atom and a methyl group on the benzamide scaffold endows this compound with a distinct set of properties that are highly advantageous in medicinal chemistry.

PropertyValueSource
Molecular Formula C₈H₈FNO[]
Molecular Weight 153.15 g/mol []
CAS Number 1003712-12-6[]
Appearance Off-white to white crystalline solidSupplier Data
Solubility Soluble in methanol, ethanol, DMSO, and other common organic solventsGeneral Knowledge

The ortho-fluoro substituent can influence the conformation of the amide group through intramolecular hydrogen bonding and electronic effects, potentially pre-organizing the molecule for optimal interaction with its target protein.[] The adjacent methyl group provides a point of steric differentiation and can modulate the electronic properties of the aromatic ring.

Synthetic Pathways to this compound

The synthesis of this compound typically originates from its corresponding carboxylic acid, 2-Fluoro-3-methylbenzoic acid. This precursor can be synthesized through various methods, including the nucleophilic fluorination of 1-arylbenziodoxolones.[5] Once the carboxylic acid is obtained, two primary pathways are commonly employed for its conversion to the primary amide.

Workflow for the Synthesis of this compound

G cluster_0 Synthesis of 2-Fluoro-3-methylbenzoic Acid cluster_1 Amidation Pathways 2-Iodo-3-methylbenzoic_acid 2-Iodo-3-methylbenzoic acid 1-Arylbenziodoxolone 1-Arylbenziodoxolone intermediate 2-Iodo-3-methylbenzoic_acid->1-Arylbenziodoxolone Oxidation 2-Fluoro-3-methylbenzoic_acid 2-Fluoro-3-methylbenzoic acid 1-Arylbenziodoxolone->2-Fluoro-3-methylbenzoic_acid Nucleophilic Fluorination (e.g., CsF) Acyl_Chloride_Formation Acyl Chloride Formation 2-Fluoro-3-methylbenzoic_acid->Acyl_Chloride_Formation e.g., SOCl₂, (COCl)₂ Amide_Coupling Direct Amide Coupling 2-Fluoro-3-methylbenzoic_acid->Amide_Coupling Coupling Agents (e.g., EDC, HATU) 2-Fluoro-3-methylbenzoyl_chloride 2-Fluoro-3-methylbenzoyl chloride Acyl_Chloride_Formation->2-Fluoro-3-methylbenzoyl_chloride This compound This compound Amide_Coupling->this compound Ammonia source 2-Fluoro-3-methylbenzoyl_chloride->this compound Ammonia or NH₄OH

Caption: Synthetic routes to this compound from 2-Iodo-3-methylbenzoic acid.

Experimental Protocols

Protocol 1: Synthesis of this compound via an Acyl Chloride Intermediate

This two-step protocol involves the initial conversion of 2-fluoro-3-methylbenzoic acid to its more reactive acyl chloride, followed by amidation.

Step 1: Synthesis of 2-Fluoro-3-methylbenzoyl chloride

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend 2-fluoro-3-methylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) or toluene.

  • Reagent Addition: Slowly add thionyl chloride (SOCl₂) (1.5-2.0 eq) or oxalyl chloride ((COCl)₂) (1.2-1.5 eq) to the suspension at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added if using oxalyl chloride.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC or the cessation of gas evolution.

  • Work-up: Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 2-fluoro-3-methylbenzoyl chloride is often used in the next step without further purification.

Step 2: Amidation of 2-Fluoro-3-methylbenzoyl chloride

  • Reaction Setup: Dissolve the crude 2-fluoro-3-methylbenzoyl chloride from the previous step in an anhydrous aprotic solvent such as DCM or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere.

  • Ammonia Addition: Cool the solution to 0 °C using an ice bath. Slowly bubble anhydrous ammonia gas through the solution or add a solution of aqueous ammonium hydroxide (NH₄OH) dropwise with vigorous stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Upon completion, quench the reaction with water. If a precipitate forms, collect the solid by filtration, wash with cold water, and dry under vacuum. If no precipitate forms, separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Protocol 2: Direct Amide Coupling using a Coupling Reagent

This one-pot protocol utilizes a coupling agent to directly form the amide bond from the carboxylic acid.

  • Reaction Setup: In a round-bottom flask, dissolve 2-fluoro-3-methylbenzoic acid (1.0 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and a suitable ammonia source such as ammonium chloride (NH₄Cl) (1.5 eq) in an anhydrous solvent like DMF or DCM.

  • Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq), to the mixture and stir for 10-15 minutes at room temperature.

  • Coupling Agent Addition: Cool the mixture to 0 °C and add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Applications in Drug Discovery: A Gateway to Novel Therapeutics

This compound is a key building block in the synthesis of a variety of biologically active molecules. Its structural motifs are found in compounds targeting several therapeutic areas.

Antagonists of Transient Receptor Potential Vanilloid 1 (TRPV1)

The TRPV1 receptor is a well-validated target for the treatment of chronic pain. Many potent and selective TRPV1 antagonists incorporate a substituted benzamide moiety.[6][7] The this compound core can be elaborated through N-alkylation or cross-coupling reactions to generate novel TRPV1 antagonists. The fluorine atom can enhance the binding affinity and metabolic stability of these compounds.[8]

Kinase Inhibitors

Kinases are a major class of drug targets in oncology and immunology. The benzamide scaffold is a common feature in many kinase inhibitors, often serving as a hinge-binding motif.[9][10] this compound can be used as a starting point for the synthesis of novel kinase inhibitors through functionalization of the aromatic ring or the amide nitrogen.

Agents for Central Nervous System (CNS) Disorders

The favorable physicochemical properties imparted by the fluorine atom make this compound an attractive intermediate for the development of CNS-active drugs.[3][11] Fluorination can improve blood-brain barrier penetration and metabolic stability, which are critical parameters for CNS drug candidates. This intermediate can be incorporated into scaffolds targeting a range of CNS receptors and enzymes.

Illustrative Synthetic Application Workflow

G Start This compound Step1 N-Alkylation or Cross-Coupling Start->Step1 Intermediate Functionalized Intermediate Step1->Intermediate Step2 Further Elaboration Intermediate->Step2 Final_Product Bioactive Molecule (e.g., TRPV1 Antagonist, Kinase Inhibitor) Step2->Final_Product

Caption: General workflow for the elaboration of this compound into more complex bioactive molecules.

Conclusion and Future Perspectives

This compound represents a strategically important and versatile chemical intermediate for the synthesis of novel drug candidates. Its unique substitution pattern provides a valuable handle for medicinal chemists to fine-tune the properties of lead compounds. The robust synthetic protocols outlined in this guide provide a solid foundation for researchers to efficiently produce this key building block and explore its potential in a wide range of therapeutic areas. As the demand for more effective and safer medicines continues to grow, the judicious use of fluorinated intermediates like this compound will undoubtedly play a pivotal role in the future of drug discovery.

References

  • Kollmar, M., Parlitz, R., Oevers, S. R., & Helmchen, G. (n.d.). 2-amino-3-fluorobenzoic acid. Organic Syntheses. Retrieved from [Link]

  • Lee, J., et al. (n.d.). α-Substituted 2-(3-fluoro-4-methylsulfonamidophenyl)acetamides as potent TRPV1 antagonists. PMC. Retrieved from [Link]

  • Kim, M., et al. (2008). Synthesis of benzamide derivatives as TRPV1 antagonists. PubMed. Retrieved from [Link]

  • Kim, Y., et al. (n.d.). 2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure–activity relationships in the B and C-regions. PubMed Central. Retrieved from [Link]

  • Lee, G., et al. (n.d.). Scalable Synthesis of TRPV1 Antagonist Bipyridinyl Benzimidazole Derivative via the Suzuki–Miyaura Reaction and Selective SeO2 Oxidation. PMC - PubMed Central. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-3-(2-methylphenyl)benzamide. Retrieved from [Link]

  • Zhdankin, V. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc. Retrieved from [Link]

  • Google Patents. (n.d.). CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2-.
  • Lee, J., et al. (n.d.). 2-(3-Fluoro-4-methylsulfonylaminophenyl) Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists: Structure Activity Relationships of 2-Amino Derivatives in the N-(6-trifluoromethyl-pyridin-3-ylmethyl) C-region. PMC - PubMed Central. Retrieved from [Link]

  • Google Patents. (n.d.). CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • WIPO Patentscope. (n.d.). 1. CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. Retrieved from [Link]

  • chemical-kinomics. (n.d.). Drug Discovery - Inhibitor. Retrieved from [Link]

  • Frontiers. (n.d.). Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 3-Fluoro-2-methylbenzamide. Retrieved from [Link]

  • Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives. Retrieved from [Link]

  • Gelb, M. H., et al. (n.d.). Fluoro ketone inhibitors of hydrolytic enzymes. PubMed - NIH. Retrieved from [Link]

  • Wang, Y., et al. (n.d.). SU11652 Inhibits tyrosine kinase activity of FLT3 and growth of MV-4-11 cells. PMC. Retrieved from [Link]

  • Zajdel, P., et al. (2024). Current development in sulfonamide derivatives to enable CNS-drug discovery. PubMed. Retrieved from [Link]

  • Glen Research. (n.d.). Glen Report 18.16 - Fluorous Affinity Purification of Oligonucleotides. Retrieved from [Link]

  • HSD, et al. (n.d.). Dual FLT3/haspin kinase inhibitor based on 3H-pyrazolo[4,3-f]quinoline scaffold with activities against acute myeloid leukemia. NIH. Retrieved from [Link]

  • Sapa, J., et al. (2015). Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives. PMC - PubMed Central. Retrieved from [Link]

  • ResearchGate. (2014, April 8). how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?. Retrieved from [Link]

Sources

Application Notes and Protocols for the N-Alkylation of 2-Fluoro-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The N-alkylation of amides is a cornerstone transformation in organic synthesis, pivotal to the development of novel pharmaceuticals, agrochemicals, and functional materials. This guide provides a comprehensive experimental procedure for the N-alkylation of 2-Fluoro-3-methylbenzamide, a substrate with notable electronic and steric features. We will delve into a robust protocol utilizing a strong base and an alkyl halide, discuss the mechanistic underpinnings of this transformation, and provide detailed methodologies for product purification and characterization. This document is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically rigorous approach to the synthesis of N-substituted 2-fluoro-3-methylbenzamides.

Introduction: The Strategic Importance of N-Alkylation

N-substituted benzamides are a prevalent motif in a myriad of biologically active molecules. The introduction of an alkyl group onto the amide nitrogen can profoundly influence a compound's pharmacological profile, modulating properties such as receptor binding affinity, metabolic stability, and cell permeability. The specific substrate, this compound, presents a unique synthetic challenge due to the ortho-fluoro substituent, which imparts a significant inductive electron-withdrawing effect, and the adjacent methyl group, which introduces steric hindrance.

The N-alkylation of amides typically proceeds via a nucleophilic substitution mechanism, often requiring the deprotonation of the amide N-H bond to enhance its nucleophilicity. This is commonly achieved using a strong, non-nucleophilic base. The resulting amidate anion then attacks an electrophilic alkylating agent, such as an alkyl halide, to form the desired N-alkylated product.

Mechanistic Considerations: A Nucleophilic Substitution Pathway

The N-alkylation of this compound with an alkyl halide in the presence of a strong base, such as sodium hydride (NaH), follows a classical SN2 pathway. The key steps are:

  • Deprotonation: Sodium hydride, a strong base, abstracts the acidic proton from the amide nitrogen of this compound. This generates a resonance-stabilized amidate anion and hydrogen gas. The choice of a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) is crucial as it solvates the cation without interfering with the nucleophilicity of the amidate.

  • Nucleophilic Attack: The generated amidate anion acts as a potent nucleophile, attacking the electrophilic carbon of the alkyl halide in a concerted fashion. This backside attack displaces the halide leaving group, forming the new N-C bond.

  • Product Formation: The final product is the N-alkylated this compound.

It is important to consider potential side reactions, such as O-alkylation, although this is generally less favored for amides compared to other ambident nucleophiles. The use of a strong, non-coordinating counterion (like Na+) and a polar aprotic solvent helps to direct the alkylation to the nitrogen atom.

Experimental Protocol: N-Benzylation of this compound

This protocol details the N-benzylation of this compound as a representative example. The principles can be adapted for other primary alkyl halides.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially Available
Sodium Hydride (NaH)60% dispersion in mineral oilCommercially AvailableHighly reactive, handle with care.
Benzyl Bromide≥98%Commercially AvailableLachrymator, handle in a fume hood.
Anhydrous N,N-Dimethylformamide (DMF)≥99.8%Commercially AvailableUse a dry solvent to prevent quenching of NaH.
Ethyl AcetateReagent GradeCommercially AvailableFor extraction and chromatography.
HexanesReagent GradeCommercially AvailableFor chromatography.
Saturated Aqueous Ammonium Chloride (NH₄Cl)Prepared in-houseFor quenching the reaction.
Brine (Saturated Aqueous NaCl)Prepared in-houseFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)Commercially AvailableFor drying the organic phase.
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.
Step-by-Step Procedure
  • Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous DMF (approximately 0.2 M concentration relative to the benzamide) to the flask via a syringe. Stir the mixture at room temperature until the solid is fully dissolved.

  • Base Addition: Carefully add sodium hydride (1.2 eq, 60% dispersion in oil) portion-wise to the stirred solution at 0 °C (ice bath). Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Amidate Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The evolution of hydrogen gas should cease, indicating the formation of the sodium amidate.

  • Alkylation: Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise via a syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.

  • Quenching: Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and add deionized water. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with deionized water (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude N-benzyl-2-fluoro-3-methylbenzamide can be purified by flash column chromatography on silica gel.

  • Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%) is typically effective.

  • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N-benzyl-2-fluoro-3-methylbenzamide as a solid or oil.

Characterization of N-benzyl-2-fluoro-3-methylbenzamide

The identity and purity of the synthesized product should be confirmed by spectroscopic methods. While specific data for N-benzyl-2-fluoro-3-methylbenzamide is not widely published, the following are expected characteristic signals based on analogous structures. For comparison, the spectral data for the closely related N-benzylbenzamide is provided.[1][2]

Expected Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃):

    • Aromatic protons (from both rings): δ 7.0-7.8 ppm (m)

    • Benzylic CH₂: δ 4.6 ppm (d, J ≈ 5-6 Hz)

    • Amide N-H (if present as an impurity): δ ~6.5 ppm (br s)

    • Methyl group: δ ~2.3 ppm (s)

  • ¹³C NMR (100 MHz, CDCl₃):

    • Carbonyl carbon: δ ~167 ppm

    • Aromatic carbons: δ ~120-140 ppm

    • Benzylic CH₂: δ ~44 ppm

    • Methyl carbon: δ ~14 ppm

  • IR (ATR):

    • C=O stretch (amide): ~1640-1660 cm⁻¹

    • N-H stretch (if present): ~3300 cm⁻¹

    • C-F stretch: ~1200-1300 cm⁻¹

Reference Data for N-benzylbenzamide: [1][2]

  • ¹H NMR (500 MHz, CDCl₃): δ 7.79 (d, J = 7.1 Hz, 2H), 7.48−7.51(t, J = 7.1 Hz, 1H), 7.41−7.44 (m, 2H), 7.32−7.36 (m, 4H), 7.26−7.31 (m, 1H), 6.44 (brs, 1H), 4.65 (d, J = 5.5 Hz, 2H).[1]

  • ¹³C NMR (125 MHz, CDCl₃): δ 167.5, 138.2, 134.5, 131.7, 128.9, 128.7, 128.1, 127.7, 127.1, 44.2.[1]

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction does not go to completion, ensure that the reagents and solvent are anhydrous. The activity of the sodium hydride can also be a factor; using fresh, high-quality NaH is recommended. Gentle heating (e.g., to 40-50 °C) after the addition of the alkyl halide may also drive the reaction to completion.

  • Side Product Formation: The primary potential side product is the O-alkylated isomer. While generally a minor product in this type of reaction, its formation can be minimized by using a polar aprotic solvent and ensuring complete deprotonation of the amide before adding the alkylating agent.

  • Purification Challenges: If the product and starting material have similar polarities, careful optimization of the column chromatography eluent system is necessary for effective separation.

Visualized Experimental Workflow

experimental_workflow cluster_prep Reaction Preparation cluster_reaction N-Alkylation Reaction cluster_workup Workup & Extraction cluster_purification Purification & Analysis start Dry Glassware & Inert Atmosphere reagents Add this compound & Anhydrous DMF start->reagents deprotonation Add NaH at 0°C (Amidate Formation) reagents->deprotonation alkylation Add Benzyl Bromide at 0°C deprotonation->alkylation stir Stir at RT & Monitor by TLC alkylation->stir quench Quench with aq. NH₄Cl stir->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Water & Brine extract->wash dry Dry (Na₂SO₄) & Concentrate wash->dry chromatography Column Chromatography dry->chromatography characterization Characterize Pure Product (NMR, IR, MS) chromatography->characterization

Caption: Experimental workflow for the N-alkylation of this compound.

Conclusion

The N-alkylation of this compound can be effectively achieved through a robust protocol involving deprotonation with sodium hydride followed by reaction with an alkyl halide. This application note provides a detailed, step-by-step procedure, mechanistic insights, and guidance for purification and characterization. The described methodology offers a reliable pathway for the synthesis of N-substituted 2-fluoro-3-methylbenzamides, which are valuable scaffolds for the development of new chemical entities in various fields of research.

References

  • Jamalifard, S., Mokhtari, J., & Mirjafary, Z. (2019). One-pot Synthesis of Amides via Oxidative Amidation of Aldehydes and Amines Catalyzed by Copper-MOF. RSC Advances, 9(58), 33831-33837. [Link]

  • Royal Society of Chemistry. (2014). Supplementary Information for Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support. Retrieved from [Link]

  • Royal Society of Chemistry. Supplementary Information for Catalyzed C–H Cyanations of Benzamides. Retrieved from [Link]

  • Royal Society of Chemistry. Supplementary Information for Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. Retrieved from [Link]

  • PubChem. 2-fluoro-N-methylbenzamide. Retrieved from [Link]

  • Google Patents. The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2-.

Sources

Application Notes & Protocols: 2-Fluoro-3-methylbenzamide in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorinated Benzamides in Modern Synthesis

In contemporary medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small steric footprint, and the strength of the C-F bond—can profoundly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to its target protein.[1][2][3] Within this context, substituted benzamides serve as versatile and highly valuable synthons, with the amide functional group being a key pharmacophoric element in a multitude of approved drugs.[4][5]

2-Fluoro-3-methylbenzamide has emerged as a particularly useful building block for the construction of complex heterocyclic systems.[6] Its structure is pre-organized for various cyclization strategies, featuring:

  • An ortho-fluoro substituent , which can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions or modulate the electronic environment of the aromatic ring.

  • An ortho-methyl group , which provides steric influence and can participate in directed metallation or cyclization reactions.

  • A primary amide moiety , which is a versatile handle for intramolecular cyclization, a hydrogen bond donor/acceptor for molecular recognition, and a precursor to other functional groups.

This guide provides an in-depth exploration of the application of this compound as a precursor in the synthesis of medicinally relevant heterocyclic cores, including quinazolinones and scaffolds for Poly(ADP-ribose) polymerase (PARP) inhibitors. We will delve into the causality behind synthetic choices, provide detailed, field-proven protocols, and visualize key transformations to empower researchers in drug discovery and development.

Application 1: Synthesis of Substituted Quinazolinones

Quinazolinones are a "privileged" heterocyclic scaffold, forming the core of numerous compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[7][8] The strategic placement of substituents on the quinazolinone ring system is critical for tuning biological activity. This compound serves as an excellent starting point for creating quinazolinones with specific substitution patterns that are otherwise difficult to access.

Synthetic Strategy & Mechanistic Rationale

A robust and common strategy for quinazolinone synthesis involves the condensation of a 2-aminobenzamide derivative with an aldehyde, followed by oxidative cyclization. To utilize this compound, a nitration-reduction sequence is first employed to install the required ortho-amino group.

The causality behind this multi-step protocol is as follows:

  • Nitration: The initial nitration is directed by the existing substituents. The amide group is an ortho-, para-director, while the methyl group is also an ortho-, para-director. The fluorine atom is a deactivating ortho-, para-director. The regioselectivity of nitration will be influenced by the interplay of these directing effects, typically favoring positions activated by the amide and methyl groups.

  • Reduction: The subsequent reduction of the nitro group to an amine is a standard transformation, commonly achieved with high efficiency using reducing agents like tin(II) chloride or catalytic hydrogenation. This step generates the key 2-aminobenzamide intermediate necessary for cyclization.

  • Condensation & Cyclization: The reaction of the 2-aminobenzamide with an aromatic aldehyde forms a Schiff base intermediate. This is followed by an intramolecular cyclization and subsequent oxidation (which can occur in situ, often air-oxidation) to yield the stable, aromatic quinazolinone ring system.[8][9]

Workflow for Quinazolinone Synthesis

cluster_0 Step 1: Functionalization cluster_1 Step 2: Cyclization A This compound B Nitration (HNO3/H2SO4) A->B C 2-Fluoro-3-methyl-X-nitrobenzamide B->C D Reduction (SnCl2·2H2O or H2/Pd-C) C->D E 2-Amino-X-fluoro-Y-methylbenzamide D->E G Condensation & Oxidative Cyclization E->G F Aromatic Aldehyde (R-CHO) F->G H Substituted Quinazolinone G->H

Caption: Synthetic workflow from this compound to quinazolinones.

Experimental Protocol: Synthesis of a 2-Aryl-5-fluoro-6-methylquinazolin-4(3H)-one

Part A: Synthesis of 6-Amino-2-fluoro-3-methylbenzamide

  • Nitration: To a stirred solution of this compound (1.0 eq) in concentrated sulfuric acid at 0 °C, add potassium nitrate (1.1 eq) portion-wise, maintaining the temperature below 5 °C. Stir the reaction mixture at 0-5 °C for 2 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and dried to yield the nitro-intermediate.

  • Reduction: Suspend the crude nitro-intermediate (1.0 eq) in ethanol. Add a solution of tin(II) chloride dihydrate (SnCl2·2H2O, 4.0 eq) in concentrated hydrochloric acid.

  • Heating: Heat the mixture to reflux for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up & Isolation: After cooling, neutralize the reaction mixture carefully with a saturated sodium bicarbonate solution until pH ~8. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 6-Amino-2-fluoro-3-methylbenzamide.

Part B: Synthesis of the Quinazolinone

  • Reaction Setup: In a round-bottom flask, dissolve 6-Amino-2-fluoro-3-methylbenzamide (1.0 eq) and a selected aromatic aldehyde (e.g., benzaldehyde, 1.2 eq) in dimethylformamide (DMF).

  • Catalysis: Add a catalytic amount of iodine (I2, 0.2 eq). The use of iodine serves as a mild and efficient catalyst for this oxidative cyclization.

  • Heating: Heat the reaction mixture to 100-120 °C and stir for 6-8 hours. The reaction is open to the air to facilitate the final oxidation step.

  • Monitoring: Monitor the formation of the product by TLC.

  • Work-up & Purification: Upon completion, cool the reaction to room temperature and pour it into ice-cold water. The resulting precipitate is collected by filtration, washed with cold water, and then with a small amount of cold ethanol. The crude solid is purified by recrystallization from ethanol to yield the pure 2-Aryl-5-fluoro-6-methylquinazolin-4(3H)-one.

Reagent/ParameterPart A (Nitration)Part A (Reduction)Part B (Cyclization)
Key Reagents KNO3, H2SO4SnCl2·2H2O, HClAromatic Aldehyde, I2
Solvent H2SO4EthanolDMF
Temperature 0-5 °CReflux (~78 °C)100-120 °C
Typical Time 2 hours3-4 hours6-8 hours
Expected Yield 75-85%80-90%65-80%

Table 1. Summary of reaction conditions for quinazolinone synthesis.

Application 2: A Versatile Precursor for PARP Inhibitor Scaffolds

Poly(ADP-ribose) polymerase (PARP) inhibitors represent a breakthrough in targeted cancer therapy, particularly for cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[10][11] Drugs like Niraparib, Olaparib, and Rucaparib have demonstrated significant clinical success.[11][12] The core structure of many PARP inhibitors features a substituted benzamide moiety linked to a heterocyclic system, which is critical for binding to the nicotinamide-binding pocket of the PARP enzyme.

Synthetic Strategy & Mechanistic Rationale

While this compound is not the direct starting material for Niraparib (which is typically synthesized from 3-methyl-2-nitrobenzoic acid), its structure is highly analogous and perfectly suited for the synthesis of novel PARP inhibitor analogs for structure-activity relationship (SAR) studies.[13][14] A powerful strategy for this purpose is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[15]

To apply this, this compound must first be converted into an aryl halide. This is achieved via a bromination reaction, where the directing effects of the amide, fluoro, and methyl groups guide the regioselective installation of a bromine atom, typically para to the strongly activating amide group. This creates an ideal handle for Pd-catalyzed coupling.

Causality of the Suzuki Coupling Protocol:

  • Catalyst System: A palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf)) is used to facilitate the catalytic cycle. The choice of ligand is crucial for stabilizing the palladium species and promoting efficient oxidative addition and reductive elimination steps.

  • Base: A base (e.g., K2CO3 or Cs2CO3) is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.

  • Solvent: A mixture of an organic solvent (like dioxane or DME) and water is often used to dissolve both the organic and inorganic reagents.

Workflow for Synthesis of a Biaryl PARP Inhibitor Scaffold

cluster_0 Step 1: Halogenation cluster_1 Step 2: Suzuki Coupling A This compound B Bromination (NBS, H2SO4) A->B C 5-Bromo-2-fluoro-3-methylbenzamide B->C E Pd Catalyst, Base (e.g., Pd(PPh3)4, K2CO3) C->E D Heterocyclic Boronic Acid (e.g., Indazole-boronic acid) D->E F Biaryl PARP Scaffold E->F

Caption: Suzuki coupling workflow for synthesizing PARP inhibitor scaffolds.

Experimental Protocol: Suzuki-Miyaura Coupling for a Biaryl Scaffold

Part A: Synthesis of 5-Bromo-2-fluoro-3-methylbenzamide

  • Reaction Setup: Dissolve this compound (1.0 eq) in concentrated sulfuric acid at 0 °C.

  • Bromination: Add N-Bromosuccinimide (NBS) (1.05 eq) in small portions over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Allow the mixture to stir at room temperature for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Pour the reaction mixture onto ice water. The resulting white precipitate is filtered, washed with water until neutral, and dried under vacuum to yield the desired 5-Bromo-2-fluoro-3-methylbenzamide, which can often be used without further purification.

Part B: Palladium-Catalyzed Suzuki-Miyaura Coupling

  • Inert Atmosphere: To a Schlenk flask, add 5-Bromo-2-fluoro-3-methylbenzamide (1.0 eq), the desired heterocyclic boronic acid (e.g., an indazole-boronic acid derivative, 1.2 eq), and potassium carbonate (K2CO3, 2.5 eq).

  • Degassing: Seal the flask, evacuate, and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.05 eq).

  • Heating: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.

  • Monitoring: Follow the reaction progress by LC-MS or TLC.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the target biaryl compound.

StructureReagent (Boronic Acid)Typical YieldHypothetical PARP1 IC50 (nM)
Analog 12H-Indazole-7-boronic acid72%15
Analog 2Pyridine-3-boronic acid78%45
Analog 3Thiophene-2-boronic acid65%80

Table 2. Representative data for synthesized PARP inhibitor scaffolds.

References

  • PrepChem. (n.d.). Synthesis of 2-fluoromethyl-3-(o-tolyl)-6-nitro-4(3H)-quinazolinone. Retrieved from [Link]

  • Gunay, A., et al. (2021). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of Medicinal Chemistry, 64(19), 14586–14605. Available at: [Link]

  • PubChem. (n.d.). 2-Fluoro-3-(2-methylphenyl)benzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Chen, Y., et al. (2022). Recent advances in the synthesis of 2,3-fused quinazolinones. Organic & Biomolecular Chemistry, 20(43), 8395-8413. Available at: [Link]

  • Reddy, T. R., et al. (2018). Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN. Organic & Biomolecular Chemistry, 16(34), 6214-6222. Available at: [Link]

  • Li, Y., et al. (2022). Synthesis of novel dual target inhibitors of PARP and EGFR and their antitumor activities in triple negative breast cancers. Bioorganic & Medicinal Chemistry, 61, 116739. Available at: [Link]

  • Scott, J. S., et al. (2015). Development of a Fit-for-Purpose Large-Scale Synthesis of an Oral PARP Inhibitor. Organic Process Research & Development, 19(11), 1617-1625. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of different fluoroaryl benzimidazole derivatives 257a–c. Retrieved from [Link]

  • Wang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Benzimidazole Derivatives as Potential Lassa Virus Inhibitors. Molecules, 28(4), 1605. Available at: [Link]

  • Yurttaş, L., et al. (2016). Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. Molecules, 21(1), 89. Available at: [Link]

  • MySkinRecipes. (n.d.). 3-Fluoro-2-methylbenzamide. Retrieved from [Link]

  • Zarei, M., & Jarrahpour, A. (2017). One-pot Synthesis of Quinazolinone and Benzamide Derivatives Using SBA-Pr-SO3H as a Nanoporous Heterogeneous Acid Catalyst. Oriental Journal of Chemistry, 33(1), 453-459. Available at: [Link]

  • MDPI. (2023). Design, Synthesis, and Bioactivity of Novel Quinazolinone Scaffolds Containing Pyrazole Carbamide Derivatives as Antifungal Agents. Retrieved from [Link]

  • Shahnaz, M., et al. (2018). Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity. Journal of Drug Delivery and Therapeutics, 8(5), 460-464. Available at: [Link]

  • Hart, A. C., et al. (2016). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. ACS Medicinal Chemistry Letters, 7(12), 1142-1147. Available at: [Link]

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(4), 194. Available at: [Link]

  • Wang, Y., et al. (2017). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules, 22(1), 121. Available at: [Link]

  • Al-Helely, M. A., et al. (2024). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2437972. Available at: [Link]

  • PubChem. (n.d.). 2-fluoro-N-methylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Wang, C., et al. (2023). Synthesis of ortho-Methylated Benzamides via Palladium-Catalyzed Denitrogenative Cross-Coupling Reaction of[10][16][17]-Benzotriazin-4(3 H)-ones with DABAL-Me3. The Journal of Organic Chemistry, 88(16), 11520-11530. Available at: [Link]

  • Chen, J., et al. (2020). Palladium-catalysed aryl/monofluoroalkylation of allenamides: access to fluoroalkyl indoles and isoquinolones. Chemical Communications, 56(68), 9829-9832. Available at: [Link]

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. Available at: [Link]

  • Bresciani, S., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(10), 4057. Available at: [Link]

  • PubChem. (n.d.). 2-Fluoro-3-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Jin, L., et al. (2021). Palladium-Catalyzed Dehydrogenative Fluoroalkoxylation of Benzaldehydes. Organic Letters, 23(5), 1921-1927. Available at: [Link]

  • Google Patents. (n.d.). US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof.
  • Google Patents. (n.d.). CN107235957A - A kind of synthetic method for preparing Niraparib.
  • Inaba, M., et al. (2018). Nucleophilic fluoroalkylation/cyclization route to fluorinated phthalides. Beilstein Journal of Organic Chemistry, 14, 182-186. Available at: [Link]

  • Karchava, A. V., et al. (2019). Divergent Cyclization of 2-(5-Iodo-1,2,3-triazolyl)benzamides toward Triazole-Fused Lactams and Cyclic Imidates. New Journal of Chemistry, 43(45), 17564-17571. Available at: [Link]

  • Inaba, M., et al. (2018). Nucleophilic fluoroalkylation/cyclization route to fluorinated phthalides. Beilstein Journal of Organic Chemistry, 14, 182-186. Available at: [Link]

  • Saeed, S., et al. (2008). 2-Fluoro-N-(4-methoxyphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 1), o802. Available at: [Link]

  • Al-Mogren, M. M., et al. (2024). Insights into the mechanism of [3+2] cycloaddition reactions between N‐benzyl fluoro nitrone and maleimides, its selectivity and solvent effects. Journal of Physical Organic Chemistry, e4519. Available at: [Link]

  • Wang, F., et al. (2016). Hydroxyl transfer versus cyclization reaction in the gas phase: Sequential loss of NH3 and CH2CO from protonated phenylalanine derivatives. Journal of Mass Spectrometry, 51(8), 585-594. Available at: [Link]

Sources

Application Note: High-Throughput Quantification of 2-Fluoro-3-methylbenzamide Using Validated Chromatographic Methods

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed, validated protocols for the quantitative analysis of 2-Fluoro-3-methylbenzamide, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Recognizing the criticality of accurate quantification for process optimization, quality control, and regulatory compliance, this document outlines two robust and reliable analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide is intended for researchers, scientists, and drug development professionals, offering a framework built on scientific integrity and field-proven insights. Each protocol is designed as a self-validating system, ensuring trustworthiness and reproducibility of results.

Introduction: The Significance of this compound Quantification

This compound is a fluorinated aromatic amide that serves as a crucial building block in medicinal chemistry and material science. The presence of the fluorine atom can enhance metabolic stability and binding affinity in bioactive molecules.[1] Therefore, precise and accurate measurement of this compound is essential throughout the development and manufacturing lifecycle. Whether monitoring reaction kinetics, assessing product purity, or conducting stability studies, a validated analytical method is paramount for generating reliable data.[2]

The choice of analytical technique is often dictated by the sample matrix, required sensitivity, and the specific goals of the analysis. This guide presents two complementary methods: HPLC-UV for routine, high-throughput analysis and GC-MS for applications requiring higher specificity and sensitivity, particularly in complex matrices.

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

RP-HPLC is a widely adopted technique for the analysis of moderately polar compounds like this compound due to its robustness, reproducibility, and suitability for routine quality control.[3] The method described herein utilizes a C18 stationary phase to separate the analyte from potential impurities based on hydrophobicity.

Scientific Principles

In reversed-phase chromatography, the stationary phase is nonpolar (e.g., octadecyl-silane, C18), and the mobile phase is polar. This compound, being a moderately polar molecule, will partition between the stationary and mobile phases.[3] By carefully controlling the mobile phase composition, a reproducible retention time can be achieved, allowing for quantification. Detection is accomplished using a UV detector, as benzamide derivatives are known to be strong ultraviolet absorbers.[3]

Experimental Protocol

Instrumentation and Materials:

  • HPLC System: A standard HPLC or UHPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.[4]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[3]

  • Mobile Phase A: Water (HPLC grade)

  • Mobile Phase B: Acetonitrile (HPLC grade)

  • Sample Diluent: Acetonitrile:Water (50:50, v/v)

  • Reference Standard: this compound (purity ≥99.5%)

Procedure:

  • Standard Stock Solution Preparation (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.[3]

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh the sample containing this compound, dissolve it in the sample diluent, and dilute to a final concentration within the calibration range. For solid dosage forms, a process of grinding, extraction, and filtration may be necessary to ensure complete extraction of the active pharmaceutical ingredient (API) from excipients.[5]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[4]

    • Injection Volume: 10 µL[4]

    • Column Temperature: 30°C[4]

    • Detection Wavelength: 254 nm[4]

    • Gradient Program: Start with an initial gradient to determine the optimal elution conditions (e.g., 50% B to 90% B over 10 minutes).[3] Based on the retention time, an isocratic method can be developed for faster analysis. For example, if the analyte elutes at 60% Acetonitrile, an isocratic mobile phase of Acetonitrile:Water (60:40, v/v) can be used.

  • Data Analysis: Construct a calibration curve by plotting the peak area of the working standards against their known concentrations. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Method Validation

To ensure the reliability of the analytical data, the method must be validated according to ICH guidelines.[2] Key validation parameters include:

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components.[6] This is typically evaluated by analyzing a placebo sample and a spiked sample to ensure no interfering peaks are present at the retention time of this compound.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A linear regression should be performed on the calibration curve data, and the correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy: The closeness of the test results to the true value. This is determined by analyzing samples with known concentrations of the analyte (e.g., spiked placebo) and calculating the percent recovery.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is expressed as the relative standard deviation (RSD) for a series of measurements.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Data Presentation
Validation ParameterAcceptance CriteriaTypical Result
Linearity (r²) ≥ 0.990.9995
Range (µg/mL) 1 - 1001 - 100
Accuracy (% Recovery) 98.0% - 102.0%99.5%
Precision (RSD) ≤ 2.0%< 1.5%
LOD (µg/mL) -0.1
LOQ (µg/mL) -0.3
Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh Reference Standard s2 Prepare Stock Solution (1000 µg/mL) s1->s2 s3 Prepare Working Standards (1-100 µg/mL) s2->s3 a1 Set Chromatographic Conditions s3->a1 s4 Weigh and Dissolve Sample a2 Inject Standards & Sample a1->a2 a3 Acquire Data (Peak Area) a2->a3 d1 Construct Calibration Curve a3->d1 d2 Determine Sample Concentration d1->d2 GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing s1 Weigh Reference Standard s2 Prepare Stock Solution (100 µg/mL) s1->s2 s3 Prepare Working Standards (0.1-10 µg/mL) s2->s3 a1 Set GC-MS Parameters s3->a1 s4 Prepare Sample (SPE if needed) a2 Inject Standards & Sample a1->a2 a3 Acquire Mass Spectra a2->a3 d1 Identify Characteristic Ions a3->d1 d2 Construct Calibration Curve d1->d2 d3 Determine Sample Concentration d2->d3

Sources

Application Notes and Protocols for In Vitro Evaluation of 2-Fluoro-3-methylbenzamide as a Putative PARP Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of Novel Benzamides

The benzamide moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its derivatives are known to exhibit a wide range of biological activities. The specific compound, 2-Fluoro-3-methylbenzamide, is a synthetic organic molecule characterized by a benzene ring substituted with a carboxamide group, a fluorine atom at position 2, and a methyl group at position 3.[1] While extensive biological data for this exact molecule is not yet prevalent in public literature, its structural similarity to known inhibitors of Poly (ADP-ribose) polymerase (PARP) provides a strong rationale for its investigation as a potential modulator of this critical enzyme family.[2]

PARP enzymes, particularly PARP1, are central to the cellular response to DNA damage. They detect single-strand breaks and initiate repair pathways.[3] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to a synthetic lethality, making PARP inhibitors a cornerstone of targeted cancer therapy.[4][5]

These application notes provide a comprehensive guide for researchers to conduct a systematic in vitro evaluation of this compound as a putative PARP1 inhibitor. The protocols herein are designed to be self-validating, detailing methods to first assess direct enzymatic inhibition, then confirm target engagement within a cellular environment, and finally, to quantify the functional cellular consequences of this engagement.

Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₈FNOPubChem
Molecular Weight 153.15 g/mol PubChem
IUPAC Name This compoundPubChem

Section 1: Biochemical Characterization of PARP1 Inhibition

The foundational step in characterizing a putative PARP inhibitor is to determine its direct effect on the enzyme's catalytic activity. A robust, cell-free enzymatic assay is the most direct method to quantify the potency of the compound in inhibiting the PARP1-mediated poly(ADP-ribosyl)ation (PARylation) reaction.

Principle of the Fluorometric PARP1 Enzymatic Assay

This assay quantifies PARP1 activity by measuring the consumption of its substrate, nicotinamide adenine dinucleotide (NAD+). The protocol utilizes a developer reagent that generates a fluorescent signal proportional to the amount of remaining NAD+ after the enzymatic reaction. Therefore, a decrease in fluorescence indicates higher PARP1 activity, and conversely, an inhibitor will cause the fluorescence to be preserved.

Experimental Workflow: PARP1 Enzymatic Assay

PARP1_Enzymatic_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Compound_Prep Prepare this compound Dilution Series Incubate Incubate PARP1 with Compound (10-15 min) Compound_Prep->Incubate Reagent_Prep Prepare PARP1 Enzyme, Activated DNA, and NAD+ Reagent_Prep->Incubate Initiate Initiate Reaction with NAD+ and Activated DNA Incubate->Initiate Reaction_Time Incubate at 37°C (30 min) Initiate->Reaction_Time Add_Developer Add Developer Reagent Reaction_Time->Add_Developer Incubate_Dev Incubate at RT (30 min, protected from light) Add_Developer->Incubate_Dev Read_Fluorescence Read Fluorescence (Ex: 420 nm, Em: 450 nm) Incubate_Dev->Read_Fluorescence CETSA_Workflow cluster_cell_prep Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis Cell_Culture Culture Cells to ~80% Confluency Treat_Cells Treat Cells with Compound or Vehicle (DMSO) Cell_Culture->Treat_Cells Harvest_Cells Harvest and Resuspend Cells Treat_Cells->Harvest_Cells Aliquot Aliquot Cell Suspension Harvest_Cells->Aliquot Heat Heat Aliquots at Different Temperatures (e.g., 40-70°C for 3 min) Aliquot->Heat Cool Cool to Room Temperature Heat->Cool Lyse Lyse Cells (Freeze-Thaw Cycles) Cool->Lyse Centrifuge Centrifuge to Separate Soluble and Aggregated Fractions Lyse->Centrifuge Western_Blot Analyze Soluble Fraction by Western Blot for PARP1 Centrifuge->Western_Blot

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: CETSA for PARP1 Target Engagement

Materials:

  • Human cancer cell line (e.g., HeLa or a BRCA-deficient line like CAPAN-1).

  • Complete cell culture medium.

  • This compound and a known PARP inhibitor (positive control).

  • DMSO (vehicle).

  • Phosphate-Buffered Saline (PBS) with protease inhibitors.

  • Thermal cycler or heating blocks.

  • Apparatus for cell lysis (e.g., liquid nitrogen).

  • High-speed centrifuge.

  • SDS-PAGE and Western blotting reagents.

  • Primary antibody specific for PARP1.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

Procedure:

  • Cell Treatment:

    • Seed cells and grow to approximately 80% confluency.

    • Treat cells with a high concentration of this compound (e.g., 10-50 µM) or vehicle (DMSO) for 2 hours in a 37°C incubator. [6]

  • Heating and Lysis:

    • Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots for 3 minutes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) using a thermal cycler, followed by cooling to room temperature for 3 minutes. [6][7] * Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Fractionation and Analysis:

    • Separate the soluble fraction from the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Carefully collect the supernatant (soluble fraction).

    • Determine the protein concentration of each sample.

    • Analyze equal amounts of protein from each sample by SDS-PAGE and Western blot using an anti-PARP1 antibody. [3]

  • Data Interpretation:

    • Quantify the band intensities for PARP1 at each temperature for both the vehicle- and compound-treated samples.

    • Plot the percentage of soluble PARP1 (relative to the unheated control) against temperature.

    • A rightward shift in the melting curve for the this compound-treated sample compared to the vehicle control indicates thermal stabilization and confirms cellular target engagement.

Section 3: Cellular Function and Cytotoxicity Assays

The ultimate goal of a PARP inhibitor is to induce cell death, particularly in cancer cells with compromised DNA repair mechanisms. Therefore, it is crucial to assess the cytotoxic and anti-proliferative effects of this compound in relevant cancer cell lines.

Principle of Cell Viability and Cytotoxicity Assays

Multiple assays can be employed to measure the effect of a compound on cell health:

  • MTT/XTT Assays: These colorimetric assays measure the metabolic activity of cells. Viable cells with active mitochondrial reductases convert a tetrazolium salt (MTT or XTT) into a colored formazan product. The amount of color is proportional to the number of viable cells. [8]* CytoTox-Fluor™ Assay: This fluorescent assay measures the activity of a "dead-cell protease" that is released from cells with compromised membrane integrity. [9]An increase in fluorescence is directly proportional to the number of dead cells.

Experimental Workflow: Cell Viability Assay

Cell_Viability_Workflow Seed_Cells Seed Cells in 96-well Plates Incubate_24h Incubate for 24h to Allow Adherence Seed_Cells->Incubate_24h Treat Treat with Serial Dilutions of This compound Incubate_24h->Treat Incubate_Treatment Incubate for Treatment Period (e.g., 72h or longer) Treat->Incubate_Treatment Add_Reagent Add Viability/Cytotoxicity Reagent (e.g., MTT, CytoTox-Fluor™) Incubate_Treatment->Add_Reagent Incubate_Reagent Incubate for Reagent-Specific Time Add_Reagent->Incubate_Reagent Measure Measure Absorbance or Fluorescence Incubate_Reagent->Measure Analyze Calculate % Viability and Determine GI₅₀ Measure->Analyze

Caption: General workflow for cell viability and cytotoxicity assays.

Detailed Protocol: Cell Viability (MTT) Assay

Materials:

  • BRCA-proficient (e.g., UWB1+BRCA1) and BRCA-deficient (e.g., UWB1.289) ovarian cancer cell lines.

  • Complete cell culture medium.

  • This compound.

  • DMSO (vehicle).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a buffered SDS solution).

  • 96-well clear, flat-bottom plates.

  • Absorbance microplate reader.

Procedure:

  • Cell Seeding:

    • Seed both BRCA-proficient and BRCA-deficient cells into 96-well plates at an appropriate density (e.g., 3,000-5,000 cells/well) and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium. [10] * Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include vehicle controls (DMSO) and no-cell controls (medium only). [10] * Incubate the plates for an extended period, typically 72 to 144 hours, as the effects of PARP inhibitors can be slow to manifest. [11][12]

  • MTT Addition and Incubation:

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. [10]

  • Solubilization and Measurement:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. [10] * Mix gently and measure the absorbance at 570 nm.

  • Data Analysis:

    • Subtract the background absorbance (no-cell controls).

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Plot the percent viability versus the log concentration of the compound and determine the GI₅₀ (concentration for 50% growth inhibition) for both cell lines. A significantly lower GI₅₀ in the BRCA-deficient cell line is indicative of a synthetic lethal effect and supports the hypothesis of PARP inhibition.

Conclusion

This document outlines a logical and robust tripartite strategy for the initial in vitro characterization of this compound as a putative PARP1 inhibitor. By systematically assessing its biochemical potency, confirming its ability to engage PARP1 in living cells, and quantifying its impact on cancer cell viability, researchers can build a comprehensive data package to validate its mechanism of action and guide future drug development efforts.

References

  • MySkinRecipes. 3-Fluoro-2-methylbenzamide. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2425972, 2-fluoro-N-methylbenzamide. Available from: [Link]

  • Gu, Q., et al. (2019). An Alternative In Vitro Method for Examining Nanoparticle-Induced Cytotoxicity.
  • Gu, Q., et al. (2014). In vitro detection of cytotoxicity using FluoroJade-C. Toxicology in Vitro. Available from: [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Available from: [Link]

  • Lord, C. J., & Ashworth, A. (2017). In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells. Methods in Molecular Biology. Available from: [Link]

  • Purohit, T., et al. (2020). Novel allosteric PARP1 inhibitors for the treatment of BRCA-deficient leukemia. Amino Acids. Available from: [Link]

  • ResearchGate. in vitro cytotoxic activity by MTT assay for the compounds 2 and 3a-h. Available from: [Link]

  • OncLive. (2024). PARP Inhibitors and ADCs Spark Change Across Ovarian and Cervical Cancer Paradigms. Available from: [Link]

  • National Center for Biotechnology Information. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Available from: [Link]

  • BPS Bioscience. PARP1 Colorimetric Assay Kit. Available from: [Link]

  • University of Cambridge. (2014). PARP-inhibitors: A New Generation of Cancer Drugs. Available from: [Link]

  • MDPI. N-(2,3-Difluorophenyl)-2-fluorobenzamide. Available from: [Link]

  • BellBrook Labs. Enzolution PARP1 Assay System. Available from: [Link]

  • ResearchGate. (A) Cell viability assay shown for cells versus screened inhibitors.... Available from: [Link]

  • Google Patents. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.
  • National Center for Biotechnology Information. Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. Available from: [Link]

  • MDPI. Establishment and Molecular Characterization of an In Vitro Model for PARPi-Resistant Ovarian Cancer. Available from: [Link]

  • Cure Today. (2018). More May Benefit from PARP Inhibitors Through Drug Combinations. Available from: [Link]

  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available from: [Link]

  • National Center for Biotechnology Information. Combined PARP and Dual Topoisomerase Inhibition Potentiates Genome Instability and Cell Death in Ovarian Cancer. Available from: [Link]

  • Royal Society of Chemistry. N,N-Diethyl-3-methylbenzamide (DEET) acts as a metal–organic framework synthesis solvent with phase-directing capabilities. Available from: [Link]

  • AACR Journals. PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. Available from: [Link]

  • Assay-Protocol. PARP. Available from: [Link]

  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Available from: [Link]

  • National Center for Biotechnology Information. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Available from: [Link]

  • BPS Bioscience. PARP1 Olaparib Competitive Inhibitor Assay Kit. Available from: [Link]

  • MDPI. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2737379, 2-Fluoro-3-methylbenzoic acid. Available from: [Link]

  • MDPI. N,N-Diethyl-3-methylbenzamide. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 87129800, 2-Fluoro-3-methylbutanamide. Available from: [Link]

  • MDPI. 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. Available from: [Link]

Sources

Application Notes & Protocols: Strategic Development of 2-Fluoro-3-methylbenzamide Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The benzamide scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2][3][4] This guide provides a comprehensive framework for the strategic design, synthesis, and preliminary biological evaluation of novel derivatives based on the 2-Fluoro-3-methylbenzamide core. The inclusion of a fluorine atom can significantly enhance metabolic stability and binding affinity, while the methyl group offers a key steric and electronic anchor.[5][6][7] By systematically exploring the chemical space around this scaffold, researchers can uncover structure-activity relationships (SAR) critical for the development of next-generation therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both high-level strategy and detailed, field-proven protocols.

Strategic Design of a this compound Derivative Library

The cornerstone of a successful drug discovery campaign is the rational design of a chemical library. The goal is not to synthesize compounds at random, but to systematically probe the molecular landscape to understand how structural modifications influence biological activity. This process, known as establishing a Structure-Activity Relationship (SAR), is an iterative cycle of design, synthesis, and testing.[4][8][9][10] For the this compound scaffold, we can identify three primary vectors for chemical diversification.

Key Diversification Points:

  • N-Amide Substitution (R¹): This is the most synthetically accessible and impactful point of modification. The nature of the R¹ substituent directly influences the compound's interaction with the target protein, as well as its physicochemical properties like solubility and cell permeability. A wide array of primary and secondary amines can be incorporated to introduce diverse functionalities, including aliphatic chains, aromatic rings, and heterocyclic systems.

  • Aromatic Ring Substitution (R²): While more synthetically challenging from the starting benzamide, substitutions on the phenyl ring can modulate the electronic properties of the core and provide additional interaction points. This is typically explored using different starting materials (e.g., 2-Fluoro-3-methyl-X-benzoic acid).

  • Benzylic Position Modification (R³): The 3-methyl group can be functionalized (e.g., via oxidation or halogenation) to explore interactions in that specific region of a binding pocket. This is considered a secondary diversification strategy.

Caption: Key diversification points on the this compound scaffold.

Synthetic Protocols for Derivative Generation

The creation of an amide bond is a fundamental transformation in organic synthesis. We present two robust and widely applicable methods for generating a library of N-substituted this compound derivatives. The choice of method depends on the stability of the starting amine and the desired scale of the reaction.

Protocol 1: Synthesis via Acyl Chloride Intermediate

This classic two-step method is highly efficient and generally high-yielding. It is particularly suitable for less reactive amines.[2][11][12] The initial step involves activating the parent carboxylic acid by converting it to a highly reactive acyl chloride.

Step A: Synthesis of 2-Fluoro-3-methylbenzoyl chloride

  • Materials:

    • 2-Fluoro-3-methylbenzoic acid (1.0 eq)

    • Thionyl chloride (SOCl₂) (2.0-3.0 eq) or Oxalyl chloride ((COCl)₂) (1.5 eq)[11]

    • Anhydrous Dichloromethane (DCM) or Toluene

    • N,N-Dimethylformamide (DMF) (catalytic, 1-2 drops)

    • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, inert atmosphere setup (N₂ or Ar).

  • Procedure:

    • Setup: Under an inert atmosphere, add 2-Fluoro-3-methylbenzoic acid to a dry round-bottom flask equipped with a magnetic stir bar.

    • Solvent Addition: Add anhydrous DCM to dissolve the acid.

    • Catalyst: Add a catalytic amount of DMF.

    • Reagent Addition: Slowly add thionyl chloride (or oxalyl chloride) dropwise at 0 °C.

    • Reaction: After addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 40 °C for DCM) for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

    • Isolation: Cool the reaction mixture to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure (rotary evaporator). The resulting crude 2-Fluoro-3-methylbenzoyl chloride is often used immediately in the next step without further purification.

Step B: Amidation with Primary/Secondary Amines

  • Materials:

    • Crude 2-Fluoro-3-methylbenzoyl chloride (1.0 eq)

    • Desired primary or secondary amine (1.1 eq)

    • Anhydrous DCM or Tetrahydrofuran (THF)

    • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

    • Standard work-up reagents: 1 M HCl, saturated aqueous NaHCO₃, brine, anhydrous MgSO₄.

  • Procedure:

    • Setup: In a separate flask under an inert atmosphere, dissolve the amine and the base (e.g., TEA) in anhydrous DCM.

    • Cooling: Cool the amine solution to 0 °C in an ice bath.

    • Acyl Chloride Addition: Dissolve the crude 2-Fluoro-3-methylbenzoyl chloride from Step A in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution.

    • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor reaction completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[13]

    • Work-up: Quench the reaction with water. Transfer the mixture to a separatory funnel, wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.[13]

    • Purification: Purify the crude benzamide derivative by column chromatography on silica gel or by recrystallization.

Protocol 2: Direct Amide Coupling

This one-pot method uses coupling reagents to directly form the amide bond under milder conditions, offering better tolerance for sensitive functional groups.[1][2]

  • Materials:

    • 2-Fluoro-3-methylbenzoic acid (1.0 eq)

    • Desired primary or secondary amine (1.1 eq)

    • Coupling Reagent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

    • Activator: Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) (1.2 eq)

    • Base: DIPEA or N-methylmorpholine (NMM) (2.0 eq)

    • Anhydrous DMF or DCM

    • Standard work-up and purification reagents.

  • Procedure:

    • Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 2-Fluoro-3-methylbenzoic acid, the amine, EDC, and HOBt in anhydrous DMF.

    • Base Addition: Add DIPEA to the mixture.

    • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

    • Work-up: Dilute the reaction mixture with Ethyl Acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. The aqueous washes are crucial for removing the urea byproduct from EDC.[2]

    • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by column chromatography on silica gel or preparative HPLC.

Synthetic Workflow and Data Summary

cluster_synthesis Synthesis & Purification Workflow start Start: 2-Fluoro-3-methylbenzoic Acid + Amine reaction Amide Coupling Reaction (Protocol 1 or 2) start->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor workup Aqueous Work-up (Wash with Acid, Base, Brine) monitor->workup Upon Completion dry Dry & Concentrate workup->dry purify Purification (Column Chromatography) dry->purify characterize Characterization (NMR, HRMS) purify->characterize pure_product Pure Derivative characterize->pure_product

Caption: General workflow for synthesis and purification of benzamide derivatives.
Compound ID **Amine Used (R¹-NH₂) **Method Yield (%) Purification
DFB-001 Aniline1 (Acyl Chloride)85Recrystallization
DFB-002 Benzylamine2 (EDC Coupling)78Column Chromatography
DFB-003 Morpholine2 (EDC Coupling)82Column Chromatography
DFB-004 4-Fluorobenzylamine2 (EDC Coupling)75Column Chromatography
DFB-005 Piperidine1 (Acyl Chloride)91Recrystallization
Table 1: Representative synthetic data for a hypothetical library of this compound derivatives.

Biological Evaluation: A Tiered Screening Approach

Once a library of derivatives has been synthesized and purified, the next step is to assess their biological activity. A tiered or cascaded approach is most efficient, starting with broad, high-throughput assays and progressing to more specific, complex evaluations for promising candidates.

Protocol 3: Primary Screening - In Vitro Anti-proliferative MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a standard first-line screening tool in oncology drug discovery.[14][15]

  • Materials:

    • Human cancer cell lines (e.g., MCF-7 breast, A549 lung, K562 leukemia)[14][15]

    • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

    • 96-well cell culture plates

    • Synthesized benzamide derivatives (dissolved in DMSO to create stock solutions)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

    • Multi-well spectrophotometer (plate reader)

  • Procedure:

    • Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

    • Compound Treatment: Prepare serial dilutions of the benzamide derivatives in culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.

    • Incubation: Incubate the plates for 48-72 hours.

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

    • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Data Acquisition: Read the absorbance at 570 nm using a plate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Screening Cascade and SAR Analysis

The data generated from primary screening is the foundation for SAR analysis. Hits from the primary screen (e.g., compounds with IC₅₀ < 10 µM) would advance to secondary assays, which could include target-specific enzyme inhibition assays, apoptosis assays, or cell cycle analysis.[16]

cluster_screening In Vitro Screening & SAR Workflow start Synthesized Library (5-50 Compounds) primary Primary Screen: Anti-proliferative Assay (e.g., MTT on 3 cell lines) start->primary data1 Generate IC₅₀ Data primary->data1 hit_id Hit Identification (e.g., IC₅₀ < 10 µM) data1->hit_id secondary Secondary Assays: - Target Engagement - Mechanism of Action hit_id->secondary Active Compounds sar Structure-Activity Relationship (SAR) Analysis hit_id->sar All Data data2 Deeper Biological Profile secondary->data2 data2->sar redesign Design Next-Generation Compounds sar->redesign

Caption: Iterative workflow for biological screening and SAR development.
Compound ID R¹ Group IC₅₀ MCF-7 (µM) IC₅₀ A549 (µM) IC₅₀ K562 (µM)
DFB-001 Phenyl25.431.2>50
DFB-002 Benzyl12.115.822.5
DFB-003 Morpholinyl>50>50>50
DFB-004 4-Fluorobenzyl1.8 3.5 5.1
DFB-005 Piperidinyl45.2>50>50
Table 2: Hypothetical anti-proliferative activity data. The data suggests a preference for a substituted benzyl group at the N-amide position, with the 4-fluoro substitution on the benzyl ring (DFB-004) dramatically increasing potency.

Conclusion

The this compound scaffold represents a versatile and promising starting point for the discovery of novel therapeutic agents. By employing rational design principles and robust synthetic methodologies, a diverse chemical library can be efficiently generated. A systematic, tiered approach to biological evaluation allows for the rapid identification of active compounds and the elucidation of critical structure-activity relationships. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the full potential of this valuable chemical scaffold, paving the way for the development of new and effective medicines.

References

  • BenchChem (2025). Synthesis of Novel Benzamide Derivatives: Application Notes and Protocols for Researchers. BenchChem.
  • Gelin, M., et al. (2017). Synthesis and pharmacological evaluation of benzamide derivatives as potent and selective sigma-1 protein ligands. PubMed. [Link]

  • Li, J., et al. (2012). Design, synthesis, and pharmacological evaluation of benzamide derivatives as glucokinase activators. PubMed. [Link]

  • BenchChem (2025). Application Notes and Protocols for the Synthesis of Substituted Benzamides. BenchChem.
  • BenchChem (2025). Application Notes and Protocols: Synthesis and Evaluation of Benzamide Derivatives from 3-(2-Chloroacetyl)benzamide. BenchChem.
  • ResearchGate (2025). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. ResearchGate. [Link]

  • Karataş, M. O., et al. (2022). Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. National Institutes of Health. [Link]

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [Link]

  • ResearchGate (n.d.). Synthesis of benzamide derivatives. ResearchGate. [Link]

  • BenchChem (2025). Application Notes and Protocols for N-Substituted Benzamide Derivatives in Cell Culture Assays. BenchChem.
  • BenchChem (2025). The Evolving Landscape of Benzamide Derivatives: A Comparative Analysis of In Vitro and In Vivo Efficacy. BenchChem.
  • Xu, Z., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. [Link]

  • Unknown (n.d.).
  • Singh, R., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Preprints.org. [Link]

  • MySkinRecipes (n.d.). 3-Fluoro-2-methylbenzamide. MySkinRecipes. [Link]

  • Boshoff, H. I. M., et al. (2020). Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Steinebach, C., et al. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. National Institutes of Health. [Link]

  • Wang, Y., et al. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. National Institutes of Health. [Link]

Sources

Application Note: High-Purity Isolation of 2-Fluoro-3-methylbenzamide for Pharmaceutical and Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Fluoro-3-methylbenzamide is a key building block in the synthesis of a variety of pharmacologically and agrochemically significant molecules. The presence of the fluorine atom and the methyl group on the benzamide core can significantly influence the compound's metabolic stability, binding affinity, and overall efficacy in target applications. As with any active compound intermediate, achieving a high degree of purity is paramount to ensure the integrity of downstream processes, the reliability of experimental data, and the safety of the final product. This application note provides a comprehensive guide to the purification of crude this compound, offering detailed protocols for recrystallization and column chromatography, along with the scientific rationale behind each step.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective purification strategies.

PropertyValueSource
Molecular Formula C₈H₈FNO[1]
Molecular Weight 153.15 g/mol [1]
Appearance Solid (predicted)General knowledge
Storage Sealed in a dry environment, 2-8°C recommended[1]
Estimated Melting Point ~125-130 °CBased on structurally similar compounds like 4-Bromo-2-fluoro-N-methylbenzamide (125.0 to 129.0 °C) [2]

Anticipated Impurities from Synthesis

The most common synthetic route to this compound is the amidation of 2-fluoro-3-methylbenzoic acid or its corresponding acyl chloride. This allows for the prediction of likely impurities in the crude product.

  • Unreacted Starting Material: 2-Fluoro-3-methylbenzoic acid (Melting Point: 115 °C)[3].

  • Coupling Reagents and Byproducts: If amide coupling reagents are used (e.g., HATU, HOBt, EDCI), these and their byproducts may be present.

  • Solvents: Residual solvents from the reaction and initial workup.

  • Side-Reaction Products: Minor products from any side reactions occurring during synthesis.

  • Hydrolysis Product: Trace amounts of 2-fluoro-3-methylbenzoic acid could be present due to hydrolysis of the amide product during workup or storage.

The following diagram illustrates a typical synthetic pathway and the origin of potential impurities.

G cluster_synthesis Synthesis cluster_purification Purification 2_fluoro_3_methylbenzoic_acid 2-Fluoro-3-methylbenzoic acid Crude_Product Crude this compound 2_fluoro_3_methylbenzoic_acid->Crude_Product Unreacted Ammonia_Source Ammonia Source Ammonia_Source->Crude_Product Coupling_Reagents Coupling Reagents Coupling_Reagents->Crude_Product Byproducts Purification_Techniques Purification (Recrystallization / Chromatography) Crude_Product->Purification_Techniques Pure_Product Pure this compound Purification_Techniques->Pure_Product Impurities Impurities Purification_Techniques->Impurities

Caption: Synthetic and purification workflow for this compound.

Purification Strategies

The choice of purification technique depends on the scale of the purification, the nature of the impurities, and the desired final purity. For this compound, both recrystallization and column chromatography are highly effective methods.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds and is often the method of choice for larger quantities. The principle relies on the differential solubility of the target compound and its impurities in a given solvent at different temperatures. An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.

Solvent Selection:

Due to the lack of specific solubility data for this compound, a systematic solvent screening is necessary. Based on the polarity of the amide functional group, a range of solvents with varying polarities should be tested. A two-solvent system is often effective for amides.

Recommended Solvents for Screening:

  • Single Solvents: Ethanol, Isopropanol, Ethyl Acetate, Toluene, Water.

  • Solvent Pairs:

    • Ethanol/Water

    • Ethyl Acetate/Hexane

    • Toluene/Hexane

    • Dichloromethane/Pentane

Protocol for Recrystallization:

  • Solvent Screening: In small test tubes, add approximately 20-30 mg of the crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the mixture gently and add more solvent dropwise until the solid dissolves. Allow the solution to cool to room temperature and then in an ice bath to observe crystal formation.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen recrystallization solvent. Heat the mixture with stirring on a hot plate until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

  • Purity Assessment: Determine the melting point of the dried crystals. A sharp melting range close to the estimated 125-130 °C indicates high purity. Further analysis by HPLC or NMR is recommended for confirmation.

Flash Column Chromatography

Flash column chromatography is a highly effective technique for purifying smaller quantities of material or for separating compounds with similar polarities. The separation is based on the differential partitioning of the components of a mixture between a stationary phase (typically silica gel) and a mobile phase.

Selection of Conditions:

  • Stationary Phase: Silica gel (230-400 mesh) is the standard choice.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.3-0.4 for the this compound.

Protocol for Flash Column Chromatography:

  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate) and spot it on a TLC plate. Develop the plate in various ratios of hexane/ethyl acetate (e.g., 9:1, 4:1, 2:1, 1:1) to find the eluent system that gives the desired Rf value.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack a glass column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully load the dried silica onto the top of the packed column.

  • Elution: Elute the column with the chosen mobile phase, applying gentle air pressure to maintain a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

  • Purity Assessment: Confirm the purity of the isolated product by melting point determination, HPLC, and NMR spectroscopy.

G Crude_Product Crude this compound Recrystallization Recrystallization Crude_Product->Recrystallization Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Pure_Product High-Purity Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-Fluoro-3-methylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 2-Fluoro-3-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this specific amide bond formation. The inherent steric and electronic properties of the 2-fluoro-3-methylbenzoyl moiety demand careful optimization. This document provides a structured approach to troubleshooting, backed by mechanistic insights and validated protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two principal and reliable methods for synthesizing this compound:

  • Amidation of 2-Fluoro-3-methylbenzoic Acid: This is the most common approach. It involves activating the carboxylic acid group of 2-fluoro-3-methylbenzoic acid to make it more electrophilic, followed by nucleophilic attack by an ammonia source.[1] The key to success lies in the choice of activating (coupling) agent.

  • Controlled Hydrolysis of 2-Fluoro-3-methylbenzonitrile: This method involves the partial hydrolysis of the corresponding nitrile. While effective, controlling the reaction to stop at the amide stage without proceeding to the carboxylic acid can be challenging and often requires specific catalysts or carefully controlled conditions.[2][3][4]

This guide will focus primarily on the amidation of the carboxylic acid, as it offers greater flexibility and control for optimization.

Q2: What are the main challenges associated with this specific synthesis?

The synthesis of this compound presents a classic case of a sterically hindered coupling.[5]

  • Steric Hindrance: The methyl group at the C3 position and the fluoro group at the C2 position flank the carboxylic acid. This steric bulk can physically impede the approach of both the activating agent and the amine nucleophile, slowing down the reaction and often leading to incomplete conversion.[5][6]

  • Electronic Effects: The fluorine atom is strongly electron-withdrawing, which can influence the reactivity of the carboxyl group.

  • Byproduct Formation: As with many coupling reactions, side products can form, complicating purification. A common byproduct is the unreacted starting acid, which can be difficult to separate from the desired amide product due to similar polarities.

Troubleshooting Guide: From Low Yields to Purification Headaches

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Problem Area 1: Low or No Product Yield

Q3: My reaction has stalled, and I have a very low yield of this compound. What are the likely causes and how can I fix it?

Low yield is the most common issue and typically points to inefficient activation of the sterically hindered carboxylic acid.[5] Let's break down the potential causes and solutions.

  • Cause A: Inadequate Coupling Reagent

    • Expert Insight: Standard carbodiimide reagents like DCC or EDC, while cost-effective, often fail with sterically demanding substrates. They form an O-acylisourea intermediate that may not be reactive enough to overcome the steric barrier.

    • Solution: Switch to a more potent coupling reagent. Uronium or phosphonium salt-based reagents are designed for such challenges.[7] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is highly recommended. HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester, which is more susceptible to nucleophilic attack by the amine.[8][9][10] The pyridine nitrogen in the HOAt leaving group is believed to provide anchimeric assistance, further accelerating the coupling.[9]

  • Cause B: Incorrect Stoichiometry or Reaction Conditions

    • Expert Insight: Even with a powerful coupling agent, stoichiometry and conditions are critical. An acid-base reaction between the carboxylic acid and the amine can occur, neutralizing the amine before it can act as a nucleophile.[5]

    • Solution:

      • Use a Non-Nucleophilic Base: Always include a hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA).[9] A common protocol uses 2-3 equivalents of DIPEA.

      • Pre-activation: Allow the carboxylic acid, coupling reagent (e.g., HATU), and base to stir for 15-30 minutes before adding the amine source.[5] This ensures the formation of the active ester intermediate.

      • Temperature: While most amidations run at room temperature, gently heating a sluggish reaction (e.g., to 40-50 °C) can sometimes provide the necessary energy to overcome the activation barrier. Monitor carefully to avoid side reactions.

Workflow for Troubleshooting Low Yield

Below is a logical decision-making workflow to diagnose and solve low-yield issues.

troubleshooting_low_yield start Low Yield Observed check_reagent Is Coupling Reagent Potent Enough? (e.g., HATU) start->check_reagent check_conditions Are Reaction Conditions Optimized? check_reagent->check_conditions Yes use_hatu Action: Switch to HATU or COMU/PyBOP check_reagent->use_hatu No check_purity Are Starting Materials Pure and Anhydrous? check_conditions->check_purity Yes optimize_protocol Action: Implement Pre-activation & Adjust Stoichiometry/Temp check_conditions->optimize_protocol No check_purity->start Yes, problem persists. Re-evaluate. purify_reagents Action: Dry Solvents & Recrystallize Acid check_purity->purify_reagents No success Improved Yield use_hatu->success optimize_protocol->success purify_reagents->success

Caption: A decision tree for troubleshooting low reaction yields.

Problem Area 2: Impurity Profile & Purification

Q4: My reaction seems to work, but it's messy. How do I identify and minimize side products?

  • Common Impurity A: Unreacted 2-Fluoro-3-methylbenzoic Acid

    • Cause: Incomplete reaction, as discussed above.

    • Minimization: Employing a more robust coupling system (HATU, pre-activation) is the primary solution.

    • Purification Strategy: An acidic wash during workup is often insufficient to remove all unreacted acid. The most reliable method is purification via flash column chromatography on silica gel. A gradient elution, typically starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing polarity, can effectively separate the slightly more polar amide from the starting acid.

  • Common Impurity B: Tetramethylurea (from HATU/HBTU)

    • Cause: This is a stoichiometric byproduct of uronium-based coupling reagents.[11]

    • Expert Insight: Tetramethylurea (TMU) is a polar, water-soluble compound. However, it can sometimes persist through extractions, especially if DMF is used as the solvent.[11]

    • Purification Strategy: Perform multiple aqueous washes during the workup. Washing the organic layer with a dilute HCl solution followed by brine can help pull the TMU byproduct into the aqueous phase. If it persists, it can typically be separated during column chromatography.

Q5: What is the best method for purifying the final this compound product?

For high purity, a two-step process is recommended:

  • Aqueous Workup: After the reaction is complete, quench with water or saturated ammonium chloride.[5] Extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with 1M HCl (to remove the base, e.g., DIPEA), saturated NaHCO₃ (to remove residual acid), and finally with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄ and concentrate under reduced pressure.[5]

  • Recrystallization or Chromatography:

    • Recrystallization: If the crude product is relatively clean, recrystallization can be a highly effective method for obtaining pure material.[12] Experiment with solvent systems such as ethyl acetate/hexanes or ethanol/water.

    • Flash Column Chromatography: This is the most robust method for removing stubborn impurities.[13] Use a silica gel stationary phase and an appropriate eluent system (e.g., a gradient of 10% to 50% ethyl acetate in hexanes).

Validated Experimental Protocols

Protocol 1: High-Efficiency Synthesis using HATU

This protocol is optimized for overcoming the steric hindrance of the substrate.

Diagram of the HATU-mediated Amidation Mechanism

HATU_Mechanism cluster_activation Step 1: Acid Activation cluster_coupling Step 2: Amide Formation R-COOH 2-Fluoro-3-methyl- benzoic Acid R-COO- Carboxylate R-COOH->R-COO- + Base Base DIPEA ActiveEster OAt-Active Ester (Highly Reactive) R-COO-->ActiveEster + HATU (- Tetramethylurea) HATU HATU Amide 2-Fluoro-3-methyl- benzamide (Product) ActiveEster->Amide + Ammonia Ammonia Ammonia Source (e.g., NH4Cl)

Caption: Simplified mechanism of HATU-mediated amide bond formation.[9][10]

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-Fluoro-3-methylbenzoic acid (1.0 eq).

  • Dissolve the acid in an anhydrous polar aprotic solvent, such as Dimethylformamide (DMF) or Dichloromethane (DCM).[5][9]

  • Add HATU (1.1 eq) to the solution, followed by DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 20 minutes for pre-activation.[5]

  • In a separate flask, prepare your ammonia source. Ammonium chloride (NH₄Cl, 1.5 eq) is a common choice.

  • Add the ammonia source to the reaction mixture.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 2-4 hours at room temperature.[8]

  • Upon completion, proceed with the aqueous workup and purification as described in Q5.

Protocol 2: Classical Approach via Acyl Chloride

This two-step method can be effective but requires handling of moisture-sensitive reagents.

Step-by-Step Procedure:

  • Acid Chloride Formation: In a fume hood, combine 2-Fluoro-3-methylbenzoic acid (1.0 eq) with thionyl chloride (SOCl₂, 2.0 eq). A catalytic amount of DMF (1-2 drops) can accelerate the reaction.[14]

  • Gently reflux the mixture for 1-2 hours. The reaction produces HCl and SO₂ gas, so proper ventilation is crucial.[15]

  • Remove the excess thionyl chloride under reduced pressure (a base trap with NaOH is recommended for the vacuum line).[16] The resulting crude acyl chloride is often used directly in the next step.

  • Amidation: Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., THF or DCM).

  • Cool the solution in an ice bath (0 °C).

  • Slowly add a solution of concentrated aqueous ammonia (~2 equivalents) or bubble ammonia gas through the solution. This reaction is highly exothermic.[15][17]

  • Allow the reaction to warm to room temperature and stir for an additional hour.

  • Proceed with workup and purification. The workup will need to neutralize the HCl generated.

Comparative Data Summary

MethodKey ReagentsRelative CostKey AdvantagesCommon Challenges
Uronium Salt Coupling 2-Fluoro-3-methylbenzoic acid, HATU , DIPEA, NH₄ClHighHigh yield, fast kinetics, excellent for hindered substrates, fewer side reactions.[8]Reagent cost, removal of urea byproduct.[11]
Acyl Chloride Formation 2-Fluoro-3-methylbenzoic acid, SOCl₂ , aq. NH₃LowLow-cost reagents, well-established procedure.Harsh conditions, handling of corrosive/toxic SOCl₂ and HCl gas, potential for side reactions.[14][15]
Nitrile Hydrolysis 2-Fluoro-3-methylbenzonitrile, Acid/Base CatalystModerateAtom economical.Difficult to stop reaction at the amide stage; over-hydrolysis to carboxylic acid is common.[4]

References

  • HATU - Wikipedia. Wikipedia. Available at: [Link]

  • Amine to Amide Mechanism - HATU - Common Organic Chemistry. Common Organic Chemistry. Available at: [Link]

  • HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond - YouTube. YouTube. Available at: [Link]

  • HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry - YouTube. YouTube. Available at: [Link]

  • Why did my amide syntesis does not work? - ResearchGate. ResearchGate. Available at: [Link]

  • US4440953A - Purification of N-substituted aminobenzaldehydes - Google Patents. Google Patents.
  • 4.2.6: Chemistry of Amides. LibreTexts Chemistry. Available at: [Link]

  • “A Process For Purification Of Substituted Benzyl Halides” - Quick Company. Quick Company. Available at: [Link]

  • What is the effect of excess thionyl chloride on amide formation ( aromatic acid chloride and aromatic amine) ? | ResearchGate. ResearchGate. Available at: [Link]

  • Synthesis and binding properties of the fluorinated substituted benzamide [3H]NCQ 115, a new selective dopamine D2 receptor ligand - PubMed. PubMed. Available at: [Link]

  • Carboxylic Acids Advanced. Reaction with Thionyl Chloride - YouTube. YouTube. Available at: [Link]

  • Synthesis of Amides - Organic Chemistry - Jack Westin. Jack Westin. Available at: [Link]

  • Amide Synthesis - Fisher Scientific. Fisher Scientific. Available at: [Link]

  • Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives - MDPI. MDPI. Available at: [Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC - PubMed Central. PubMed Central. Available at: [Link]

  • amide coupling help : r/Chempros - Reddit. Reddit. Available at: [Link]

  • CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents. Google Patents.
  • the preparation of amides - Chemguide. Chemguide. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. HepatoChem. Available at: [Link]

  • Reactions of Amides - Organic Chemistry - Jack Westin. Jack Westin. Available at: [Link]

  • Nitrile and Amide Hydrolysis and Enzymatic Synthesis of Amides and Peptides. Thieme Chemistry. Available at: [Link]

  • Converting Nitriles to Amides - Chemistry Steps. Chemistry Steps. Available at: [Link]

  • Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. Arkivoc. Available at: [Link]

  • 3-Fluoro-2-methylbenzamide - MySkinRecipes. MySkinRecipes. Available at: [Link]

  • Transition metal-free hydration of nitriles to amides mediated by NaOH. OAText. Available at: [Link]

  • 2-fluoro-3-methylbenzoic acid - Stenutz. Stenutz. Available at: [Link]

  • US6333431B1 - Processes for the preparation of fluorinated benzoic acids - Google Patents. Google Patents.
  • 2-Fluoro-3-methylbenzonitrile | C8H6FN | CID 23160359 - PubChem. PubChem. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in 2-Fluoro-3-methylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-3-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges that can lead to low product yields. Here, we address specific issues in a direct question-and-answer format, grounded in established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound and which is more suitable for my needs?

There are two principal and reliable methods for the synthesis of this compound:

  • Route A: Amidation of 2-Fluoro-3-methylbenzoic acid. This is a widely used method that involves the reaction of the corresponding carboxylic acid with an amine source. It offers versatility through the choice of coupling agents and reaction conditions.

  • Route B: Partial Hydrolysis of 2-Fluoro-3-methylbenzonitrile. This method can be effective but requires careful control to prevent over-hydrolysis to the carboxylic acid.

The choice between these routes depends on the availability of starting materials, desired scale, and the equipment at your disposal. Route A is often preferred for its generally higher and more reproducible yields when optimized.

Troubleshooting Guide: Route A - Amidation of 2-Fluoro-3-methylbenzoic acid

This route is a staple in medicinal chemistry for amide bond formation.[1] However, several factors can impact the final yield.

Q2: My reaction of 2-Fluoro-3-methylbenzoic acid with ammonia/ammonium salt is giving a very low yield. What is the likely cause?

A common issue is the acid-base reaction between the carboxylic acid and the amine (ammonia in this case), which forms a thermally stable and unreactive ammonium salt.[2][3] To drive the reaction towards amide formation, this salt needs to be dehydrated, which typically requires high temperatures (often >160-180 °C).[4][5] If you are running the reaction at a lower temperature without a coupling agent, the equilibrium will heavily favor the salt, resulting in a low yield.

Solution Workflow: Low Yield from Carboxylic Acid

start Low Yield Detected check_temp Was the reaction heated to >160°C? start->check_temp check_coupling Was a coupling agent used? check_temp->check_coupling Yes salt_formation Primary Issue: Ammonium Salt Formation check_temp->salt_formation No inefficient_activation Primary Issue: Inefficient Carboxyl Activation check_coupling->inefficient_activation No recommend_heat Recommendation: Increase temperature to >160°C under reflux with water removal. salt_formation->recommend_heat recommend_coupling Recommendation: Utilize a suitable coupling agent for milder reaction conditions. inefficient_activation->recommend_coupling

Caption: Troubleshooting low yield due to salt formation.

Q3: I'm using a coupling agent for the amidation of 2-Fluoro-3-methylbenzoic acid, but the yield is still poor. What should I investigate?

Low yields in coupling agent-mediated amidations can stem from several factors. A systematic approach is best for troubleshooting.[6]

  • Inefficient Activation/Coupling: The choice of coupling agent is critical.[6] For some substrates, a more potent coupling agent may be necessary. Additives like HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) can suppress side reactions and improve efficiency.[6]

  • Hydrolysis of Activated Intermediate: The activated carboxylic acid species is susceptible to hydrolysis by any residual water in the reaction mixture, which will revert it back to the starting carboxylic acid.[6] It is crucial to use anhydrous solvents and reagents.

  • Sub-optimal Reaction Conditions:

    • Temperature: While higher temperatures can increase the reaction rate, they can also lead to the degradation of starting materials, coupling agents, or the product.[6][7] It's advisable to start at room temperature and gently heat if the reaction is sluggish.

    • Solvent: The choice of solvent can significantly impact the reaction. Polar aprotic solvents like DMF (Dimethylformamide) and THF (Tetrahydrofuran) are commonly used.[6]

    • Stoichiometry: Ensure the stoichiometry of your reagents is correct. A slight excess (1.1-1.2 equivalents) of the amine source can help drive the reaction to completion.[6]

Experimental Protocol: Coupling Agent-Mediated Synthesis of this compound

  • To a solution of 2-Fluoro-3-methylbenzoic acid (1.0 eq) in anhydrous DMF (0.5 M), add a coupling agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq) and HOBt (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • Add a solution of the amine source (e.g., ammonium chloride, 1.2 eq) and a non-nucleophilic base like triethylamine (2.5 eq) dropwise.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Parameter Recommendation Rationale
Coupling Agent EDC, DCC, BOP, PyBOP[2][6]Varies in reactivity; choice depends on substrate.
Additives HOBt, HOAt[6]Suppresses racemization and side reactions.
Solvent Anhydrous DMF, THF, CH2Cl2[6]Polar aprotic solvents are generally effective.
Temperature 0°C to Room Temperature, gentle heating if necessary[6]Balances reaction rate with potential degradation.
Base Triethylamine, DIPEANeutralizes HCl produced and aids in amine deprotonation.

Troubleshooting Guide: Route B - Partial Hydrolysis of 2-Fluoro-3-methylbenzonitrile

This synthetic route can be efficient but is often challenging due to the potential for over-hydrolysis.

Q4: My attempt to hydrolyze 2-Fluoro-3-methylbenzonitrile to the amide resulted in a low yield of the desired product and a significant amount of 2-Fluoro-3-methylbenzoic acid. How can I prevent this?

The primary challenge in nitrile hydrolysis is that the intermediate amide can also be hydrolyzed under the reaction conditions, leading to the corresponding carboxylic acid.[8] The key is to use milder conditions and carefully monitor the reaction.

  • Harsh Reaction Conditions: Using strong acids or bases with prolonged heating will favor the formation of the carboxylic acid.[8][9]

  • Controlled Hydrolysis: Milder conditions are necessary to stop the reaction at the amide stage.

    • Alkaline Hydrogen Peroxide: A common and effective method for the partial hydrolysis of nitriles to amides involves using an alkaline solution of hydrogen peroxide.[10]

    • Controlled Acidic Hydrolysis: Some methods report successful partial hydrolysis using milder acidic conditions, for instance, HCl at around 40°C.[8]

Reaction Pathway: Nitrile Hydrolysis

Nitrile 2-Fluoro-3-methylbenzonitrile Amide This compound (Desired Product) Nitrile->Amide Partial Hydrolysis (Mild Conditions) CarboxylicAcid 2-Fluoro-3-methylbenzoic acid (Over-hydrolysis Product) Amide->CarboxylicAcid Complete Hydrolysis (Harsh Conditions)

Caption: Synthetic pathway for nitrile hydrolysis.

Experimental Protocol: Mild Hydrolysis of 2-Fluoro-3-methylbenzonitrile

  • Dissolve 2-Fluoro-3-methylbenzonitrile (1.0 eq) in a suitable solvent such as ethanol or DMSO.

  • Add an aqueous solution of sodium hydroxide (e.g., 6M, 2.0 eq).

  • Cool the mixture in an ice bath and slowly add hydrogen peroxide (30% solution, 3.0-5.0 eq), maintaining the temperature below 20°C.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction by adding a reducing agent (e.g., sodium sulfite solution) to decompose excess hydrogen peroxide.

  • Acidify the mixture with dilute HCl to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain the crude this compound.

  • Recrystallize from a suitable solvent if further purification is needed.

General Troubleshooting and Best Practices

Q5: How can I effectively monitor the progress of my reaction to optimize the yield?

Regularly monitoring your reaction is crucial to determine the optimal reaction time and to identify if the reaction has stalled or is producing significant byproducts.[6]

  • Thin Layer Chromatography (TLC): A quick and easy method to qualitatively track the consumption of starting materials and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, including the relative amounts of starting materials, product, and any byproducts, as well as their mass-to-charge ratios for identification.

Q6: My crude product is impure. What are some effective purification strategies for this compound?

The choice of purification method will depend on the nature of the impurities.

  • Recrystallization: If the crude product is a solid and the impurities have different solubilities, recrystallization from a suitable solvent system (e.g., ethanol/water, toluene) can be highly effective.

  • Column Chromatography: For complex mixtures or to remove closely related impurities, silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) is the method of choice.

  • Aqueous Workup: Ensure that the pH during the aqueous workup is optimized to prevent hydrolysis of the amide product.[6] A standard workup often involves washing with a mild acid, a mild base, and brine to remove unreacted starting materials and byproducts.

References

  • Gas-Phase Amidation of Carboxylic Acids with Woodward's Reagent K Ions - PMC - NIH. (n.d.).
  • Making Amides from Carboxylic Acids - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

  • Direct Amidations of Carboxylic Acids with Amines - Encyclopedia.pub. (2023, February 22). Retrieved from [Link]

  • Amidation Reaction System: Kinetic Studies and Improvement by Product Removal - PMC. (2021, November 5). Retrieved from [Link]

  • Nitrile to Amide - Common Conditions. (n.d.). Retrieved from [Link]

  • Amide synthesis by acylation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Converting Nitriles to Amides - Chemistry Steps. (n.d.). Retrieved from [Link]

  • Amides Preparation and Reactions Summary - Chemistry Steps. (n.d.). Retrieved from [Link]

  • One-pot activation and amidation of carboxylic acids with acetylene - ResearchGate. (n.d.). Retrieved from [Link]

  • Near-Ambient-Temperature Dehydrogenative Synthesis of the Amide Bond: Mechanistic Insight and Applications | ACS Catalysis. (2021, June 7). Retrieved from [Link]

  • The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents - RSC Publishing. (n.d.). Retrieved from [Link]

  • Amidation Reaction System: Kinetic Studies and Improvement by Product Removal | ACS Omega. (2021, November 5). Retrieved from [Link]

  • Why did my amide syntesis does not work? - ResearchGate. (2021, April 14). Retrieved from [Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review - MDPI. (n.d.). Retrieved from [Link]

  • Amide formation from carboxylic acid derivatives. (video) - Khan Academy. (n.d.). Retrieved from [Link]

  • Forming amides from a carboxylic acid and its derivatives. (practice) - Khan Academy. (n.d.). Retrieved from [Link]

  • Hydrolysis of nitriles: Amide vs Carboxylic acid - Chemistry Stack Exchange. (2021, April 16). Retrieved from [Link]

  • Examples of coupling agents for amide bond formation with benzotriazole-like structures. (n.d.). Retrieved from [Link]

  • Amidation – ACS GCI Pharmaceutical Roundtable. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-Fluoro-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Fluoro-3-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the purification of this important chemical intermediate. Our focus is on delivering practical, field-proven insights grounded in chemical principles to help you achieve the highest possible purity in your experiments.

Part A: Troubleshooting Guide for Common Purification Issues

This section addresses specific challenges you may encounter during the purification of this compound. Each issue is analyzed by its potential causes, followed by a set of recommended solutions and optimization strategies.

Issue 1: HPLC Analysis Shows a Persistent Acidic Impurity, Likely 2-Fluoro-3-methylbenzoic acid.

Potential Causes:

  • Incomplete Amidation: The reaction converting 2-fluoro-3-methylbenzoic acid to the amide has not gone to completion.

  • Product Hydrolysis: The this compound product may have hydrolyzed back to the corresponding carboxylic acid during the reaction workup or subsequent purification steps, particularly if exposed to harsh acidic or basic conditions.[1]

Recommended Solutions:

  • Optimize Reaction Workup with a Basic Wash: The most direct way to remove the acidic 2-fluoro-3-methylbenzoic acid impurity is through an acid-base extraction. Incorporating a wash step with a mild aqueous base will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer, while the neutral amide product remains in the organic phase.

    Experimental Protocol: Basic Wash

    • Following the primary reaction, quench the reaction mixture as per your standard protocol and extract the product into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Transfer the organic layer to a separatory funnel.

    • Add a volume of 2-5% aqueous sodium bicarbonate (NaHCO₃) solution equivalent to the organic layer volume.

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure generated from CO₂ evolution.

    • Allow the layers to separate completely. Drain and discard the lower aqueous layer.

    • Repeat the wash with the NaHCO₃ solution.

    • Finally, wash the organic layer with a saturated sodium chloride solution (brine) to remove residual water.[2]

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to recover the crude, acid-free benzamide.[2]

  • Re-evaluate Reaction Conditions: If the impurity level is high, ensure the initial amidation reaction is optimized. This includes verifying the stoichiometry of reagents, reaction time, and temperature to drive the reaction to completion.

dot

Caption: Workflow for removing acidic impurities via a basic wash.

Issue 2: The Product "Oils Out" During Recrystallization Instead of Forming Crystals.

Potential Causes:

  • High Impurity Load: The presence of significant impurities can depress the melting point of the mixture, leading to the formation of a liquid phase (oil) instead of a solid.

  • Rapid Cooling: Cooling the saturated solution too quickly can lead to supersaturation at a temperature above the compound's melting point, causing it to separate as a liquid.[3]

  • Inappropriate Solvent Choice: The solvent may be too effective, keeping the compound dissolved even at lower temperatures, or the compound's solubility curve in that solvent is not ideal for crystallization.

Recommended Solutions:

  • Modify the Cooling Process:

    • Reheat and Add More Solvent: Heat the solution until the oil completely redissolves. Add a small amount of additional hot solvent to ensure the solution is no longer supersaturated, then allow it to cool much more slowly to room temperature before moving to an ice bath.[3]

    • Induce Crystallization: If crystals are slow to form, scratch the inside of the flask below the solvent line with a glass rod or add a seed crystal of pure this compound to provide a nucleation site.[4]

  • Re-evaluate the Solvent System:

    • If a single solvent system fails, consider a binary solvent system. Dissolve the crude product in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy (the cloud point). Add a few drops of the "good" solvent to redissolve the precipitate and then allow the mixture to cool slowly. A common pair for amides is ethanol/water.[3]

dot

Caption: Troubleshooting workflow for when a product "oils out".

Part B: Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for purifying crude this compound after synthesis? A1: For aromatic amides, recrystallization is generally the method of choice.[1] It is a powerful technique that can significantly enhance purity, often yielding material greater than 99% pure in a single step if an appropriate solvent is used.[5] It is more cost-effective and scalable than chromatographic methods.

Q2: How do I select the best solvent for recrystallization? A2: The ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. A good starting point is to test small quantities of your crude product in various solvents. For amides, polar solvents are often effective.[1]

Solvent Boiling Point (°C) Polarity Comments
Water 100HighMay have low solubility even when hot; often used as an anti-solvent with alcohols.[4]
Ethanol 78HighGood general-purpose solvent for amides. Often used in a mixture with water.
Isopropanol 82MediumSimilar to ethanol, can be a good alternative.
Acetonitrile 82HighOften gives very good results for amide recrystallization.[1]
Acetone 56HighA strong solvent, but its low boiling point can be a disadvantage.
Toluene 111LowCan be effective for less polar compounds; higher boiling point requires care.[6]

Q3: When is it necessary to use column chromatography? A3: You should consider column chromatography when:

  • Recrystallization fails to remove a key impurity, suggesting the impurity has very similar solubility characteristics to the product.

  • Multiple impurities are present that cannot be removed by a single recrystallization.

  • The product is an oil or a low-melting solid that is difficult to recrystallize. For amide purification, reversed-phase chromatography can be an alternative to normal-phase (silica gel) if issues like low yield or product decomposition are observed.[1][7]

Q4: What are the most common impurities to look for and how can I identify them? A4: The most likely impurities are derived from the synthetic route. Purity and impurity identification should be performed using a combination of chromatographic and spectroscopic methods.[8]

Potential Impurity Likely Source Recommended Analytical Method
2-Fluoro-3-methylbenzoic acid Incomplete reaction or product hydrolysisHPLC, ¹H NMR (look for carboxylic acid proton >10 ppm)
2-Fluoro-3-methylbenzonitrile Incomplete nitrile hydrolysisHPLC, GC-MS, IR (look for C≡N stretch ~2230 cm⁻¹)
Isomeric Benzamides Impurities in starting materialsHPLC, GC-MS[9]
Residual Solvents Incomplete drying¹H NMR, GC-MS

Q5: My ¹H NMR spectrum looks clean, but the HPLC shows a small impurity. Why? A5: This is a common scenario. HPLC, particularly with a UV detector, is often more sensitive than NMR for detecting small quantities of impurities, especially if those impurities have a strong UV chromophore.[10][11] While ¹H NMR is excellent for structural elucidation and can detect impurities down to ~1-5%, a validated HPLC method can often quantify impurities at levels below 0.1%. For high-purity applications in drug development, HPLC is the standard for final purity assessment.

References

  • Branca, M., et al. (2009). Memory of chirality of tertiary aromatic amides: a simple and efficient method for the enantioselective synthesis of quaternary alpha-amino acids. Journal of the American Chemical Society. Available at: [Link]

  • Various Authors (2020). What is the best technique for amide purification? ResearchGate. Available at: [Link]

  • University of Rochester, Department of Chemistry. Solvents for Recrystallization. Available at: [Link]

  • University of California, Irvine. Recrystallization and Crystallization. Available at: [Link]

  • Google Patents (2021). CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.
  • Agency for Toxic Substances and Disease Registry (ATSDR). Analytical Methods for Fluorides. Available at: [Link]

  • G, Sajan P., & M N, Kumara. (n.d.). Rapid and highly efficient gas chromatographic method for the separation and determination of bromofluorobenzaldehydes. Royal Society of Chemistry. Available at: [Link]

  • Organic Syntheses (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Available at: [Link]

  • Biotage (2023). How should I purify a complex, polar, amide reaction mixture? Biotage. Available at: [Link]

  • MySkinRecipes. 3-Fluoro-2-methylbenzamide. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of 2-Fluoro-3-methylbenzonitrile in Advanced Organic Synthesis Pathways. Available at: [Link]

  • PubChem. 2-Fluoro-3-methylbenzonitrile. Available at: [Link]

  • PubChem. 2-Fluoro-3-methylbenzoic acid. Available at: [Link]

Sources

Technical Support Center: 2-Fluoro-3-methylbenzamide Stability Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-2F3MB-20260120-v1.0

Introduction

This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals encountering stability issues with 2-Fluoro-3-methylbenzamide under acidic conditions. As a fluorinated benzamide derivative, understanding its degradation profile is critical for ensuring experimental reproducibility, developing robust formulations, and meeting regulatory requirements. This document outlines the fundamental degradation pathway, offers detailed troubleshooting guides in a question-and-answer format, and provides validated experimental protocols for stability assessment.

Core Stability Profile of this compound

Under acidic conditions, the primary degradation pathway for this compound is acid-catalyzed hydrolysis. This reaction involves the cleavage of the amide bond, leading to the formation of 2-Fluoro-3-methylbenzoic acid and an ammonium salt. The presence of the electron-withdrawing fluorine atom can influence the reactivity of the aromatic ring and the amide group, potentially affecting the rate of hydrolysis compared to unsubstituted benzamides.

The generally accepted mechanism for the acid-catalyzed hydrolysis of benzamides proceeds as follows:

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the highly electronegative oxygen atom of the amide carbonyl group. This increases the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the now more electrophilic carbonyl carbon.

  • Proton Transfer: A proton is transferred from the attacking water molecule to the nitrogen atom of the amide.

  • Elimination of the Leaving Group: The protonated amine group (a better leaving group than the unprotonated amine) is eliminated as ammonia.

  • Deprotonation: The resulting protonated carboxylic acid is deprotonated to form the final carboxylic acid product. In the acidic medium, the liberated ammonia is protonated to form an ammonium ion.

This process is generally considered irreversible because the resulting ammonium ion is not nucleophilic and cannot readily react with the carboxylic acid to reform the amide.[1][2][3]

Troubleshooting Guide & FAQs

This section addresses common questions and issues encountered during the handling and analysis of this compound in acidic environments.

Q1: I am observing a decrease in the concentration of this compound in my acidic formulation over time. What is the likely cause?

A1: The most probable cause for the loss of this compound in an acidic solution is acid-catalyzed hydrolysis. As detailed in the Core Stability Profile, the amide bond is susceptible to cleavage in the presence of acid and water, leading to the formation of 2-Fluoro-3-methylbenzoic acid and an ammonium salt. The rate of this degradation is dependent on factors such as pH, temperature, and the concentration of the acid catalyst.

Q2: How can I confirm that the loss of my compound is due to hydrolysis?

A2: To confirm hydrolysis, you should aim to detect the primary degradation products: 2-Fluoro-3-methylbenzoic acid and ammonia/ammonium. A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), can be developed to separate and quantify the parent compound and its degradation products.[4][5] Concurrently, monitoring for the appearance and increase in the concentration of a peak corresponding to a 2-Fluoro-3-methylbenzoic acid standard would provide strong evidence of hydrolysis. The structure of this degradation product can be definitively confirmed using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[6][7][8]

Q3: What analytical techniques are recommended for monitoring the stability of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique.[4][5] A reversed-phase C18 column is a good starting point for separating the relatively nonpolar this compound from the more polar 2-Fluoro-3-methylbenzoic acid. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol) is typically employed. For definitive identification of degradation products, hyphenated techniques like LC-MS and LC-NMR are invaluable.[6][7][8]

Q4: I am developing a formulation containing this compound and need to ensure its stability. What steps should I take?

A4: To ensure the stability of your formulation, a forced degradation study is highly recommended.[1][2][3][9][10] This involves subjecting the compound to a range of stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress, as outlined in the International Conference on Harmonisation (ICH) guidelines.[2] The goal is to induce degradation to a level of approximately 5-20%, which allows for the identification of potential degradation products and the development of a robust stability-indicating analytical method.[2][10] The results of this study will inform you about the intrinsic stability of the molecule and guide you in selecting appropriate formulation excipients and storage conditions.

Q5: Are there any specific considerations for the fluorine substituent in this compound during degradation studies?

A5: Yes, while hydrolysis of the amide is the primary expected pathway, the presence of a fluorine atom on the aromatic ring warrants consideration of other potential, albeit less common, degradation pathways. Under certain harsh conditions or in the presence of specific catalysts, defluorination could theoretically occur.[9] However, the carbon-fluorine bond is generally very strong and stable.[11] Analytical methods used in forced degradation studies should be capable of detecting a range of potential degradation products, including those that may have lost the fluorine atom.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound under Acidic Conditions

Objective: To investigate the degradation profile of this compound under acidic stress and to identify the primary degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M (for neutralization)

  • HPLC grade water

  • HPLC grade acetonitrile

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with UV/PDA detector

  • pH meter

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water) at a concentration of 1 mg/mL.

  • Acid Stress:

    • To a 10 mL volumetric flask, add 1 mL of the stock solution and 4 mL of 0.1 M HCl.

    • To a second 10 mL volumetric flask, add 1 mL of the stock solution and 4 mL of 1 M HCl.

    • Keep both flasks at room temperature (25°C ± 2°C) and at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, and 72 hours).

  • Time-Point Sampling: At each time point, withdraw an aliquot (e.g., 1 mL) from each flask.

  • Neutralization: Neutralize the acidic sample with an equivalent volume and concentration of NaOH.

  • Dilution: Dilute the neutralized sample to a suitable concentration for HPLC analysis (e.g., 100 µg/mL) with the mobile phase.

  • Control Sample: Prepare a control sample by diluting the stock solution to the final concentration without subjecting it to acid stress.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and PDA detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

Chromatographic Conditions (Initial Method):

ParameterCondition
Mobile Phase A 0.1% Phosphoric acid in water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30% B; 5-20 min: 30-70% B; 20-25 min: 70% B; 25.1-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm (or λmax of this compound)
Injection Volume 10 µL

Method Optimization: The gradient, flow rate, and mobile phase composition should be optimized based on the separation of the parent compound and any observed degradation peaks from the forced degradation study. The goal is to achieve baseline separation with good peak shape and resolution.

Data Presentation

Table 1: Hypothetical Degradation of this compound in 1 M HCl at 60°C
Time (hours)This compound (%)2-Fluoro-3-methylbenzoic acid (%)Mass Balance (%)
0100.00.0100.0
2485.214.599.7
4871.827.999.7
7258.940.899.7

Note: This table presents hypothetical data for illustrative purposes. Actual results may vary.

Visualizations

Degradation Pathway of this compound

G cluster_reactants Reactants cluster_products Products Compound This compound Degradant 2-Fluoro-3-methylbenzoic acid Compound->Degradant Hydrolysis Ammonium NH₄⁺ Compound->Ammonium Hydrolysis H2O H₂O H_plus H⁺ (Acid Catalyst)

Caption: Acid-catalyzed hydrolysis of this compound.

Experimental Workflow for Forced Degradation Study

G start Start: Prepare Stock Solution of this compound stress Subject to Acid Stress (e.g., 1 M HCl, 60°C) start->stress sample Withdraw Aliquots at Time Points (0, 24, 48, 72h) stress->sample neutralize Neutralize with NaOH sample->neutralize dilute Dilute to Final Concentration neutralize->dilute analyze Analyze by Stability-Indicating HPLC dilute->analyze identify Identify Degradation Products (LC-MS, NMR) analyze->identify end End: Report Stability Profile identify->end

Caption: Workflow for conducting a forced degradation study.

References

  • ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]

  • SGS. (2011). HOW TO APPROACH A FORCED DEGRADATION STUDY. Available at: [Link]

  • ResearchGate. (n.d.). General protocol for forced degradation studies (stress testing) of drug substances and drug products. Available at: [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]

  • Journal of Applied Pharmaceutical Science. (2025). Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. Available at: [Link]

  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Available at: [Link]

  • National Center for Biotechnology Information. (2019). Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation. Available at: [Link]

  • ChemRxiv. (2026). Quantitative Real-Time Fluorine NMR Spectroscopy for Enzyme Kinetics: Hydrolysis of N-trifluoroacetylglycine (TFAG) by Acylase I. Available at: [Link]

  • PubMed. (n.d.). Pathways and metabolites of microbial degradation of selected acidic pharmaceutical and their occurrence in municipal wastewater treated by a membrane bioreactor. Available at: [Link]

  • National Center for Biotechnology Information. (2016). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Available at: [Link]

  • CONICET Digital. (2014). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Available at: [Link]

  • SciELO. (n.d.). Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolone in combination with a non-steroidal anti-inflammatory drug in veterinary medicine. Available at: [Link]

  • National Center for Biotechnology Information. (2019). A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. Available at: [Link]

Sources

Technical Support Center: Challenges in the Fluorination of Benzamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the critical yet often challenging fluorination step in benzamide synthesis. The strategic introduction of fluorine into molecular scaffolds can significantly enhance the pharmacological properties of drug candidates; however, the unique reactivity of fluorinating agents presents a distinct set of experimental hurdles. This resource aims to equip you with the knowledge to diagnose and resolve these challenges, ensuring the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers have when approaching the fluorination of benzamides.

Q1: What are the primary strategies for introducing a fluorine atom onto a benzamide scaffold?

A1: There are two main approaches for the fluorination of benzamides: electrophilic and nucleophilic fluorination.[1][2]

  • Electrophilic Fluorination: This method utilizes a fluorine source that acts as an "F+" equivalent, which is attacked by an electron-rich (nucleophilic) carbon on the benzamide.[1] This is a common strategy for the direct fluorination of aromatic rings.

  • Nucleophilic Fluorination: This approach employs a nucleophilic fluoride source (F⁻) to displace a leaving group on the benzamide or a precursor.[1]

The choice between these strategies depends on the available starting materials, the desired regioselectivity, and the functional group tolerance of the substrate.

Q2: Which are the most common electrophilic fluorinating agents, and what are their key differences?

A2: Several N-F reagents are widely used for electrophilic fluorination due to their relative stability and safety compared to reagents like fluorine gas.[2][3] The most common include:

ReagentAcronymKey Characteristics
Selectfluor® F-TEDA-BF₄A powerful and versatile electrophilic fluorinating agent suitable for a wide range of substrates.[4]
N-Fluorobenzenesulfonimide NFSIAnother common and effective N-F reagent.[3][4]
N-Fluoropyridinium salts Their reactivity can be tuned by modifying the substituents on the pyridine ring, allowing for optimization to minimize side reactions.[4]

Q3: What are the major safety concerns when working with fluorinating agents?

A3: Fluorinating agents are highly reactive and require careful handling.[5] Key safety considerations include:

  • Toxicity and Corrosiveness: Many fluorinating agents can generate hydrogen fluoride (HF) upon contact with moisture, which is highly corrosive and toxic, causing severe burns.[5][6]

  • Violent Reactivity: Some reagents can react violently with oxidizable materials and may be explosive.[5]

  • Thermal Instability: Reagents like DAST can be unstable at elevated temperatures.[5]

Always consult the Safety Data Sheet (SDS) for the specific reagent, work in a well-ventilated fume hood, and use appropriate personal protective equipment (PPE), including neoprene gloves, safety goggles, and a face shield.[7][8] An emergency supply of calcium gluconate gel should be readily available to treat HF burns.[6][9]

Q4: How can I monitor the progress of my fluorination reaction?

A4: Several analytical techniques can be employed to monitor the reaction progress:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the consumption of starting material and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the conversion of the starting material and the masses of the products and byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. Derivatization may be necessary for polar molecules like benzoic acids.[10]

  • ¹⁹F NMR Spectroscopy: A powerful technique for directly observing the formation of the fluorinated product and identifying any fluorine-containing byproducts.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues encountered during the fluorination of benzamides.

Problem 1: Low or No Product Yield

A low yield of the desired fluorinated benzamide is a frequent challenge. The following decision tree can help identify the root cause.

low_yield_troubleshooting cluster_q1 cluster_yes cluster_no start Low Yield of Fluorinated Benzamide q1 Is the starting material consumed? (Check by TLC/LC-MS) start->q1 q1_yes Yes q1->q1_yes Yes q1_no No q1->q1_no No cause_side_reactions Cause: Side Reactions or Decomposition q1_yes->cause_side_reactions cause_workup_loss Cause: Product Loss During Workup q1_yes->cause_workup_loss cause_reagents Cause: Inactive Reagents q1_no->cause_reagents cause_conditions Cause: Suboptimal Reaction Conditions q1_no->cause_conditions cause_catalyst Cause: Catalyst Deactivation q1_no->cause_catalyst solution_side_reactions Solutions: - Lower reaction temperature - Use a less reactive fluorinating agent - Check for substrate instability cause_side_reactions->solution_side_reactions solution_workup_loss Solutions: - Optimize extraction pH - Use appropriate solvents for recrystallization - Minimize transfer steps cause_workup_loss->solution_workup_loss solution_reagents Solutions: - Use fresh, anhydrous solvents and reagents - Check the activity of the fluorinating agent cause_reagents->solution_reagents solution_conditions Solutions: - Increase reaction temperature or time - Optimize catalyst loading and choice cause_conditions->solution_conditions solution_catalyst Solutions: - Purify starting materials to remove poisons - Use an inert atmosphere cause_catalyst->solution_catalyst

Caption: Troubleshooting Decision Tree for Low Reaction Yields.

In-depth Explanation of Causes and Solutions:

  • Inactive Reagents: Many fluorination reactions are sensitive to moisture. The hydrolysis of the fluorinating agent or other reagents can prevent the reaction from proceeding.[11] Always use anhydrous solvents and reagents, and consider drying glassware in an oven before use.

  • Catalyst Deactivation: Impurities in the starting materials or solvents can act as catalyst poisons, leading to decreased activity.[12] Purifying the benzamide substrate and using high-purity solvents can mitigate this issue.

  • Side Reactions: The high reactivity of fluorinating agents can lead to undesired side reactions, such as over-fluorination or decomposition of the starting material or product.[13] Lowering the reaction temperature or using a less reactive fluorinating agent can improve selectivity for the desired product.

  • Product Loss During Workup: Fluorinated compounds can have different solubility profiles compared to their non-fluorinated counterparts. Significant product loss can occur during aqueous washes and recrystallization if the solvent system is not optimized.[11]

Problem 2: Poor Regioselectivity

Obtaining a mixture of constitutional isomers is a common problem, especially in the direct fluorination of substituted benzamides.

Causality: The position of fluorination on an aromatic ring is governed by the electronic and steric effects of the existing substituents. The amide group itself can act as a directing group, but its influence can be overridden by other functionalities or the inherent reactivity of the fluorinating agent.

Strategies to Improve Regioselectivity:

StrategyDescriptionExample
Use of Directing Groups A directing group can be temporarily installed on the molecule to force the fluorination to occur at a specific position, often ortho to the directing group.[14]Palladium-catalyzed C-H fluorination using a coordinating group like a pyridine or an amide to direct the catalyst to a specific C-H bond.[15][16]
Catalyst and Ligand Optimization The choice of metal catalyst and its coordinating ligands can have a profound impact on regioselectivity.[14]In palladium-catalyzed fluorination, the use of bulky biaryl monophosphine ligands can influence the regiochemical outcome.[17]
Solvent Effects The reaction solvent can influence the distribution of isomers by altering the reactivity of the fluorinating agent or stabilizing certain transition states.[14]In some palladium-catalyzed fluorinations, trifluoromethylbenzene has been shown to be a superior solvent compared to others like DCE or DMF.[14]
Temperature Control The reaction temperature can affect the kinetic versus thermodynamic control of the product distribution.[14]A systematic study of the reaction at different temperatures may reveal an optimal condition for the desired isomer.
Problem 3: Common Side Reactions and Byproducts

The formation of byproducts can complicate purification and reduce the yield of the desired fluorinated benzamide.

Common Side Reactions:

  • Protodemetalation: In metal-catalyzed reactions, the intermediate organometallic species can be protonated by trace amounts of acid or water, leading to the formation of the non-fluorinated starting material. This is a common issue in the synthesis of aryl fluorides.[18]

  • Hydrolysis: As mentioned, water can hydrolyze the fluorinating agent or other reactive intermediates.

  • Over-fluorination: The desired fluorinated product can sometimes undergo a second fluorination, leading to di- or poly-fluorinated byproducts.

  • Formation of Aryne Intermediates: In some palladium-catalyzed reactions, the formation of an aryne intermediate can lead to a mixture of regioisomeric products.[19]

Troubleshooting Side Reactions:

  • Strictly Anhydrous Conditions: To minimize hydrolysis and protodemetalation, ensure all reagents and solvents are dry and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

  • Stoichiometry Control: Carefully control the stoichiometry of the fluorinating agent to reduce the likelihood of over-fluorination. A slight excess may be necessary, but a large excess should be avoided.

  • Temperature and Addition Rate: Adding the fluorinating agent slowly and maintaining a low reaction temperature can help control the reaction rate and minimize side reactions.

Problem 4: Purification Challenges

Fluorinated benzamides can be challenging to purify due to the presence of closely related byproducts and the unique physical properties of organofluorine compounds.

Common Purification Issues and Solutions:

IssuePotential Cause(s)Recommended Solution(s)
Co-elution of Isomers in Column Chromatography Similar polarity of regioisomers.- Use a longer column or a shallower solvent gradient. - Explore different stationary phases (e.g., silica, alumina, or reverse-phase). - Consider preparative HPLC for difficult separations.
Compound "Oils Out" During Recrystallization - The boiling point of the solvent is higher than the melting point of the compound. - The solution is cooling too rapidly.[20]- Choose a solvent with a lower boiling point. - Allow the solution to cool slowly to room temperature before placing it in an ice bath.[20]
Product Decomposition on Silica Gel The acidic nature of silica gel can cause decomposition of sensitive compounds.- Neutralize the silica gel with a base (e.g., triethylamine) before use. - Use a different stationary phase like alumina.

Experimental Protocols

This section provides example protocols for common fluorination reactions of benzamides. These should be adapted based on the specific substrate and safety considerations.

Protocol 1: General Procedure for Electrophilic Fluorination of an Aromatic Benzamide using Selectfluor®

This protocol describes a general method for the direct fluorination of an electron-rich benzamide.

Materials:

  • Benzamide substrate

  • Selectfluor®

  • Anhydrous acetonitrile (or other suitable solvent)

  • Stir bar

  • Round-bottom flask

  • Nitrogen or argon atmosphere setup

Procedure:

  • Preparation: Dry all glassware in an oven at 120 °C overnight and allow to cool under a stream of inert gas.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the benzamide substrate (1.0 equiv) and anhydrous acetonitrile.

  • Reagent Addition: Under a positive pressure of inert gas, add Selectfluor® (1.1-1.5 equiv) portion-wise to the stirred solution. The reaction may be exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature (or heat as necessary) and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Quenching: Cool the reaction mixture to room temperature and quench by slowly adding water.

  • Workup: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Nickel-Catalyzed Deamidative Fluorination

This protocol is adapted from a literature procedure for the conversion of a benzamide to an acyl fluoride.[21]

Materials:

  • Benzamide (1.0 equiv)

  • Ni(dppf)Cl₂ (5 mol%)

  • Selectfluor® (2.0 equiv)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Schlenk tube

  • Stir bar

Procedure:

  • Preparation: Oven-dry a Schlenk tube equipped with a stir bar.

  • Reaction Setup: Charge the Schlenk tube with the benzamide, Ni(dppf)Cl₂, and Selectfluor®.

  • Inert Atmosphere: Place the tube under a positive pressure of nitrogen and subject it to three evacuation/backfilling cycles under high vacuum.

  • Solvent Addition: Add anhydrous DCE via syringe.

  • Reaction: Stir the reaction mixture at 130 °C for 18 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with dichloromethane and concentrate under reduced pressure.

  • Purification: Purify the crude product by chromatography on silica gel to afford the acyl fluoride.[21]

Safety and Handling of Fluorinating Agents

A paramount concern in all fluorination chemistry is safety. The following workflow outlines critical safety and handling procedures.

safety_workflow cluster_prep Preparation cluster_execution Execution cluster_workup Workup & Waste Disposal cluster_emergency Emergency Procedures start Planning the Fluorination Experiment prep1 Consult SDS for the specific fluorinating agent start->prep1 prep2 Ensure availability of appropriate PPE (gloves, goggles, face shield) prep1->prep2 prep3 Locate safety shower, eyewash station, and calcium gluconate gel prep2->prep3 prep4 Work in a properly functioning fume hood prep3->prep4 exec1 Handle reagents under inert atmosphere prep4->exec1 exec2 Control addition rate and temperature workup1 Quench reaction slowly and carefully in the fume hood exec2->workup1 workup2 Segregate fluorinated waste into designated containers workup3 Decontaminate glassware appropriately emergency1 Skin Contact: - Flush with water for 15 min - Apply calcium gluconate gel - Seek immediate medical attention emergency2 Inhalation: - Move to fresh air - Seek immediate medical attention

Caption: Safety Workflow for Fluorination Reactions.

References

  • Safety and handling of fluorinated organic compounds - Benchchem.
  • Fluorination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories - ACS Publications.
  • Fluorine gas safety guidelines - Princeton University.
  • Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University.
  • Ni-catalysed Deamidative Fluorination of Amides with Electrophilic Fluorinating Reagent - The Royal Society of Chemistry.
  • A Mechanistic Showdown: Electrophilic vs. Nucleophilic Fluorination in Modern Synthesis - Benchchem.
  • How to overcome common problems in Benzamide synthesis? - Benchchem.
  • Electrophilic fluorination - Wikipedia. Available at: [Link]

  • Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs - Benchchem.
  • Iron-Catalyzed, Fluoroamide-Directed C–H Fluorination | Journal of the American Chemical Society. Available at: [Link]

  • Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications - PubMed. Available at: [Link]

  • Technical Support Center: Troubleshooting Low Regioselectivity in Arene Fluorination - Benchchem.
  • Strategies Towards Challenging Fluorination Reactions | C‐H and C‐X Bond Functionalization: Transition Metal Mediation - Books. Available at: [Link]

  • Nitrate-promoted Selective C–H Fluorination of Benzamides and Benzeneacetamides | Organic Letters - ACS Publications. Available at: [Link]

  • The Dark Side of Fluorine - PMC - NIH. Available at: [Link]

  • Nitrate-promoted Selective C-H Fluorination of Benzamides and Benzeneacetamides. Available at: [Link]

  • Technical Support Center: Purification of Fluorinated Benzaldehyde Derivatives - Benchchem.
  • Overcoming Challenges in Fluorine-Based Chemistry | Pharmaceutical Technology. Available at: [Link]

  • Elucidating the Origin of Regioselectivity in Palladium-Catalyzed Aromatic Fluorination: Mechanistic Investigation and Microkinetic Analysis | Request PDF - ResearchGate. Available at: [Link]

  • Studying Regioisomer Formation in the Pd-Catalyzed Fluorination of Aryl Triflates by Deuterium Labeling | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • Technical Support Center: Improving Yield and Selectivity in Difluorination Reactions - Benchchem.
  • Technical Support Center: Overcoming Catalyst Deactivation in Fluorination Reactions - Benchchem.
  • Analytical methods to distinguish between fluorinated benzoic acid isomers. - Benchchem.

Sources

Technical Support Center: Stability and Storage of 2-Fluoro-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Fluoro-3-methylbenzamide. This document provides in-depth guidance for researchers, scientists, and drug development professionals on the proper storage and handling of this compound to prevent decomposition. Our goal is to ensure the long-term integrity of your samples, leading to more reliable and reproducible experimental outcomes.

Understanding the Stability of this compound

This compound, like other benzamide derivatives, is susceptible to degradation, primarily through hydrolysis. The amide bond can be cleaved under both acidic and basic conditions to yield 2-Fluoro-3-methylbenzoic acid and ammonia.[1][2][3] This process is often accelerated by the presence of moisture and elevated temperatures. The fluorine atom on the benzene ring can influence the electronic properties of the molecule but the primary point of instability remains the amide linkage.[4]

Primary Decomposition Pathway: Hydrolysis

The most common cause of degradation for this compound during storage is hydrolysis. This reaction involves the nucleophilic attack of a water molecule on the carbonyl carbon of the amide group.[1]

  • Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen is protonated, which makes the carbonyl carbon more electrophilic and susceptible to attack by water.[5][6] The reaction ultimately yields the corresponding carboxylic acid and an ammonium salt.[2][7]

  • Base-Promoted Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon.[8] This leads to the formation of a carboxylate salt and ammonia.[2][7]

The diagram below illustrates the general mechanism for benzamide hydrolysis.

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Promoted Hydrolysis Amide_A This compound Protonated_Amide Protonated Amide (Activated) Amide_A->Protonated_Amide H+ Tetrahedral_Intermediate_A Tetrahedral Intermediate Protonated_Amide->Tetrahedral_Intermediate_A + H2O Products_A 2-Fluoro-3-methylbenzoic Acid + Ammonium Ion Tetrahedral_Intermediate_A->Products_A Rearrangement & Loss of NH3 Amide_B This compound Tetrahedral_Intermediate_B Tetrahedral Intermediate Amide_B->Tetrahedral_Intermediate_B + OH- Products_B 2-Fluoro-3-methylbenzoate Salt + Ammonia Tetrahedral_Intermediate_B->Products_B Elimination of Amide Ion

Caption: General Hydrolysis Pathways for Benzamides.

Troubleshooting Guide & FAQs

This section addresses common questions and issues encountered during the storage and handling of this compound.

Q1: I suspect my sample of this compound has degraded. What are the first steps I should take?

A1: If you suspect degradation, a systematic approach is crucial. The flowchart below outlines a recommended troubleshooting workflow. The first step is typically to re-analyze the sample using a stability-indicating method like RP-HPLC and compare it to a fresh or reference sample.

G start Suspicion of Degradation check_visual Visually Inspect Sample (Color change, clumping?) start->check_visual check_analytical Analyze by RP-HPLC (Compare to reference standard) check_visual->check_analytical peak_purity Are new peaks observed? Is main peak area reduced? check_analytical->peak_purity confirm_identity Identify Degradation Product (e.g., via LC-MS) peak_purity->confirm_identity Yes no_degradation No Degradation Detected peak_purity->no_degradation No evaluate_storage Review Storage Conditions (Temp, humidity, light exposure) confirm_identity->evaluate_storage quarantine Quarantine Affected Stock evaluate_storage->quarantine remediate Implement Correct Storage Protocol quarantine->remediate end Problem Resolved remediate->end

Caption: Troubleshooting Workflow for Suspected Degradation.

Q2: What is the primary degradation product I should look for in my analysis?

A2: The most likely degradation product is 2-Fluoro-3-methylbenzoic acid , formed via hydrolysis of the amide bond.[1][3] In a reversed-phase HPLC analysis, this carboxylic acid will likely have a different retention time than the parent amide.

Q3: What are the optimal storage conditions to prevent decomposition?

A3: To maximize the shelf-life of this compound, we recommend the following conditions, summarized in the table below. The core principle is to protect the compound from moisture, light, and extreme temperatures.[9][10]

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Slows down the rate of chemical reactions, including hydrolysis.[9]
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen)Minimizes contact with atmospheric moisture, which is the key reactant in hydrolysis.
Light Store in an amber or opaque vialProtects the compound from potential photodegradation.[11]
Container Tightly sealed glass vials (e.g., borosilicate)Glass is generally inert. A tight seal prevents moisture ingress.[9]
Handling Use in a dry environment (e.g., glove box or low humidity room)Minimizes exposure to moisture during weighing and sample preparation.

Q4: Can I store this compound at room temperature?

A4: While some suppliers may suggest room temperature storage for short periods, long-term storage at room temperature is not ideal, especially if the container has been opened.[4] For long-term stability and to prevent subtle degradation that could affect sensitive experiments, refrigeration (2-8°C) in a desiccated environment is strongly advised.

Q5: Are there any chemicals or materials that are incompatible with this compound?

A5: Yes. Avoid storing it in close proximity to strong acids, strong bases, and strong oxidizing agents, as these can catalyze its decomposition.[10] Ensure that storage containers and utensils are free from acidic or basic residues.

Experimental Protocols

Protocol 1: Recommended Long-Term Storage Procedure
  • Aliquot: Upon receipt, if you do not plan to use the entire quantity at once, aliquot the this compound into smaller, single-use glass vials. This minimizes the number of times the main stock is exposed to the atmosphere.

  • Inert Atmosphere: Place the opened vials inside a desiccator or glove box with a dry, inert atmosphere.

  • Purge and Seal: Backfill each vial with dry argon or nitrogen gas before tightly sealing the cap. Parafilm can be used to further secure the seal.

  • Labeling: Clearly label each vial with the compound name, date of aliquoting, and any special handling notes.[9]

  • Refrigerate: Place the sealed vials inside a secondary container (e.g., a small box with desiccant) and store in a refrigerator at 2-8°C.

Protocol 2: Stability-Indicating RP-HPLC Method for Quality Control

This protocol provides a starting point for developing a method to assess the purity of this compound and detect its primary hydrolytic degradant.

  • HPLC System: A standard HPLC or UHPLC system with a UV or PDA detector.[12]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[12]

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start with a gradient elution (e.g., 5% to 95% B over 15 minutes) to separate the parent compound from potential impurities.[12]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Monitor at a wavelength where the benzamide absorbs, likely in the 250-280 nm range. A PDA detector is recommended to assess peak purity.[12]

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water).

Interpreting the Results: In a typical run, the more polar degradation product, 2-Fluoro-3-methylbenzoic acid, is expected to elute earlier than the parent amide. The presence and size of this peak can be used to quantify the extent of degradation.

References

  • Hydrolysis of Benzamide to Benzoic Acid - Prezi. (2025, January 10). Prezi. [Link]

  • Benzamide hydrolysis in strong acids : The last word - Semantic Scholar. (2008, April 1). Semantic Scholar. [Link]

  • Acid hydrolysis of benzamides in <60 wt% H2SO4. - ResearchGate. (n.d.). ResearchGate. [Link]

  • Benzamide hydrolysis in strong acids — The last word. (n.d.). Canadian Science Publishing. [Link]

  • Chemical Properties of Amides- Hydrolysis. (2024, October 16). Chemistry LibreTexts. [Link]

  • 3-Fluoro-2-methylbenzamide - MySkinRecipes. (n.d.). MySkinRecipes. [Link]

  • Analytical methodologies for discovering and profiling degradation-related impurities | Request PDF. (2025, August 5). ResearchGate. [Link]

  • Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Reactions of Amides - A Level Chemistry Revision Notes - Save My Exams. (2025, January 4). Save My Exams. [Link]

  • Amides Explained: Preparation, Hydrolysis and Reduction | Organic Chemistry - YouTube. (2025, November 7). YouTube. [Link]

  • Chemistry of Amides. (2022, September 24). Chemistry LibreTexts. [Link]

  • Amide Hydrolysis Using Acid Or Base - Master Organic Chemistry. (2019, October 7). Master Organic Chemistry. [Link]

Sources

Technical Support Center: Optimization of Catalyst Loading for 2-Fluoro-3-methylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-3-methylbenzamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for optimizing catalyst loading and troubleshooting common issues encountered during this synthesis. The primary focus is on the catalytic hydrolysis of 2-fluoro-3-methylbenzonitrile, a common and efficient pathway to the desired amide product.

Section 1: Frequently Asked Questions (FAQs) - Core Concepts

This section addresses fundamental questions regarding the synthesis and the critical role of the catalyst.

Q1: What are the primary catalytic methods for synthesizing this compound?

A1: The most prevalent and scalable method is the selective hydration (hydrolysis) of 2-fluoro-3-methylbenzonitrile. While traditional methods using strong acids or bases can work, they often require harsh conditions and can lead to the formation of the undesired carboxylic acid byproduct through over-hydrolysis.[1][2] Catalytic methods offer milder conditions and higher selectivity. The main catalytic systems include:

  • Homogeneous Transition Metal Catalysis: Platinum(II) complexes, particularly those with phosphine oxide ligands (e.g., the Ghaffar-Parkins catalyst), are highly effective for hydrating sterically hindered or sensitive nitriles.[3][4][5] Ruthenium complexes have also demonstrated significant catalytic activity.[6]

  • Heterogeneous Catalysis: Solid-supported catalysts, such as ruthenium hydroxide on alumina, can also facilitate this transformation, offering advantages in catalyst separation and recovery.[6]

  • Base-Catalyzed Hydrolysis: While less selective than metal catalysis, controlled hydrolysis using a base like sodium hydroxide (NaOH) in the presence of agents like hydrogen peroxide can yield the amide.[7] Careful monitoring is crucial to prevent over-hydrolysis.[8]

Q2: Why is "catalyst loading" such a critical parameter to optimize?

A2: Catalyst loading, typically expressed in mole percent (mol%) relative to the substrate, is a critical parameter for several reasons:

  • Reaction Rate: Generally, a higher catalyst concentration provides more active sites, leading to a faster reaction rate.[9][10] However, this relationship is not always linear.

  • Cost and Efficiency: Many transition metal catalysts, especially those based on platinum or palladium, are expensive. Minimizing the catalyst loading to the lowest effective amount is crucial for making a process economically viable, particularly at scale.

  • Selectivity: There is often an optimal catalyst loading range. Exceeding this range may not improve the rate and can sometimes lead to an increase in side reactions or catalyst aggregation, which reduces overall efficiency.[9][10]

  • Downstream Processing: Higher catalyst loading can lead to higher concentrations of residual metal in the final product, which is a significant concern in pharmaceutical applications and may necessitate additional, costly purification steps.

Q3: What is the fundamental mechanism of metal-catalyzed nitrile hydration?

A3: In transition metal catalysis (e.g., with Pt(II) or Ru(II)), the catalyst activates the nitrile, making it more susceptible to nucleophilic attack. The general mechanism involves several key steps:

  • Nitrile Coordination: The nitrile's nitrogen atom coordinates to the electrophilic metal center. This coordination polarizes the C≡N triple bond, increasing the electrophilicity of the carbon atom.

  • Nucleophilic Attack: A water molecule (or hydroxide ion) attacks the activated nitrile carbon. In some highly efficient systems, like those using secondary phosphine oxide (SPO) ligands, the attack is intramolecular, where a P-OH group on the ligand itself acts as the nucleophile, forming a metallacycle intermediate.[11]

  • Proton Transfer & Tautomerization: A series of proton transfers occurs, leading to an intermediate that tautomerizes to the coordinated amide.

  • Product Release: The amide product dissociates from the metal center, regenerating the active catalyst to begin the cycle anew.

This catalytic cycle avoids the harsh conditions of strong acid/base hydrolysis and prevents the direct, rapid hydrolysis of the amide product to the carboxylic acid.[3]

Section 2: Troubleshooting Guide - Common Issues & Solutions

This section is formatted to directly address specific problems you may encounter in the lab.

Problem 1: My reaction yield is low, with significant unreacted 2-fluoro-3-methylbenzonitrile remaining.

Possible CauseScientific Rationale & Troubleshooting Steps
Insufficient Catalyst Loading The number of catalytic turnovers required to reach full conversion may exceed the catalyst's stability or the reaction time. Solution: Incrementally increase the catalyst loading (e.g., from 0.5 mol% to 1.0 mol%, then 1.5 mol%). Monitor the reaction by TLC or LC-MS to see if the rate of conversion improves. Be aware that there is a point of diminishing returns.[9]
Catalyst Deactivation/Poisoning The catalyst's active site may be blocked or degraded. Impurities in starting materials or solvents (e.g., sulfur compounds, other coordinating species) can act as poisons. The catalyst may also be unstable under the reaction conditions. Solution: Ensure all reagents and solvents are of high purity and are properly degassed if using an oxygen-sensitive catalyst. Consider adding the catalyst in portions throughout the reaction. If deactivation is suspected, running a control reaction with a known clean substrate can help diagnose the issue.
Poor Solubility / Mass Transfer If the catalyst or substrate has poor solubility in the chosen solvent, the reaction will be slow. This is especially relevant for heterogeneous catalysts where the reaction occurs on a surface. Solution: Screen different solvents or solvent mixtures to improve solubility. For heterogeneous systems, ensure adequate stirring/agitation to maximize contact between the catalyst surface and the reactants.[12]
Sub-optimal Temperature The reaction may lack sufficient thermal energy to overcome the activation barrier. Solution: Gradually increase the reaction temperature in 10 °C increments. Platinum-SPO catalysts often work well around 80 °C, but optimization is key.[4][5] Monitor for the formation of degradation byproducts at higher temperatures.

Problem 2: My primary product is 2-fluoro-3-methylbenzoic acid, not the desired amide.

Possible CauseScientific Rationale & Troubleshooting Steps
Over-hydrolysis The desired amide product is being hydrolyzed further to the carboxylic acid. This is the most common side reaction and indicates the conditions are too harsh or the reaction time is too long.[1][8] Solution: Reduce the reaction time and monitor the reaction closely. Once the starting nitrile is consumed, stop the reaction immediately. Lowering the reaction temperature can also significantly improve selectivity for the amide. If using a metal catalyst, the selective hydration of the nitrile should be much faster than the amide hydrolysis, so this issue often points to excessively long reaction times.
Incorrect Catalyst Choice If using strong acid or base catalysis, over-hydrolysis is very common.[2] Solution: Switch to a milder, more selective transition metal catalyst system, such as a Pt(II)-SPO complex, which is known for excellent selectivity in stopping the reaction at the amide stage.[4][5]
Excess Water While water is a reagent, using a large excess, especially with co-solvents and at high temperatures, can favor the thermodynamically stable carboxylic acid product. Solution: Use a controlled amount of water. In some systems, running the reaction in refluxing water is standard, but if over-hydrolysis is an issue, consider using a high-boiling organic solvent with a stoichiometric amount of water.

Problem 3: The reaction starts but stalls before reaching full conversion.

Possible CauseScientific Rationale & Troubleshooting Steps
Catalyst Deactivation As discussed in Problem 1, the catalyst may be losing its activity over the course of the reaction. This is a common issue in catalytic cycles. Solution: See solutions for catalyst deactivation in Problem 1. Using a more robust ligand system or a heterogeneous catalyst might improve stability.
Product Inhibition The newly formed amide product may coordinate to the metal center more strongly than the starting nitrile, effectively inhibiting the catalyst and preventing further turnovers. Solution: This can be difficult to overcome directly. Sometimes, slightly increasing the temperature can promote product dissociation from the catalyst. Alternatively, a different catalyst system that exhibits lower product affinity may be required.
Reversible Reaction / Equilibrium While nitrile hydrolysis is generally favorable, some catalytic steps might be reversible. If the product concentration builds up, the reverse reaction could become significant, leading to an equilibrium state before full conversion. Solution: This is less common for this specific transformation but can be addressed by removing the product as it forms, though this is often impractical. A more effective strategy is to ensure the forward reaction conditions (temperature, catalyst loading) are optimized to drive the reaction to completion.

Section 3: Experimental Protocols & Data

Protocol: Screening for Optimal Catalyst Loading

This protocol provides a systematic approach to determine the minimum catalyst loading required for efficient synthesis of this compound from 2-fluoro-3-methylbenzonitrile using a generic Pt(II) catalyst as an example.

Materials:

  • 2-fluoro-3-methylbenzonitrile

  • Pt(II) catalyst (e.g., Ghaffar-Parkins catalyst precursor)

  • Degassed, deionized water

  • Reaction vessels (e.g., sealed vials or a parallel synthesis reactor)

  • Stir plate and stir bars

  • Analytical standard of the product and starting material for LC-MS or GC-MS analysis

Procedure:

  • Setup: Arrange five identical reaction vessels. To each vessel, add 2-fluoro-3-methylbenzonitrile (e.g., 1.0 mmol, 135 mg).

  • Catalyst Addition: Prepare a stock solution of the catalyst if desired for accurate dispensing. Add the catalyst to each vessel in increasing amounts.

    • Vessel 1: 0.25 mol%

    • Vessel 2: 0.50 mol%

    • Vessel 3: 1.0 mol%

    • Vessel 4: 1.5 mol%

    • Vessel 5: 2.0 mol%

  • Reaction Initiation: Add an equal volume of degassed water to each vessel (e.g., 2 mL). Seal the vessels and place them in a preheated oil bath or heating block at the desired temperature (e.g., 80 °C).

  • Monitoring: Begin stirring. At set time points (e.g., 1h, 2h, 4h, 8h, 24h), take a small, quenched aliquot from each reaction. Analyze the aliquots by LC-MS or GC to determine the percent conversion of the starting material.

  • Analysis: Plot the percent conversion versus time for each catalyst loading. The optimal loading is the lowest amount that achieves complete conversion within an acceptable timeframe without significant byproduct formation.

Data Presentation: Example Catalyst Loading Screen

The following table summarizes hypothetical results from the screening protocol described above, demonstrating how to interpret the data.

Table 1: Effect of Pt(II) Catalyst Loading on the Synthesis of this compound

Catalyst Loading (mol%)Time (h)Conversion (%)Selectivity for Amide (%)*
0.252445>99
0.502485>99
1.00 8 >98 >99
1.508>98>99
2.006>9898

*Selectivity is defined as (Peak Area of Amide) / (Sum of Peak Areas of All Products) x 100%. A slight decrease at 2.0 mol% might indicate the onset of side reactions.

Section 4: Visualizing the Workflow

Diagram: Troubleshooting Low Reaction Yield

The following diagram outlines a logical workflow for diagnosing and solving issues of low product yield.

Troubleshooting_Workflow start Low Yield of This compound check_conversion Is Starting Material (SM) Consumed? start->check_conversion sm_yes SM Consumed, Low Isolated Yield check_conversion->sm_yes Yes sm_no Incomplete Conversion (SM Remains) check_conversion->sm_no No side_products Are Side Products Observed (e.g., Carboxylic Acid)? sm_yes->side_products catalyst_issue Potential Catalyst Issue sm_no->catalyst_issue increase_loading Action: Increase Catalyst Loading (e.g., 1.5x) catalyst_issue->increase_loading Hypothesis: Insufficient Catalyst increase_temp Action: Increase Temperature (e.g., +10-20 °C) catalyst_issue->increase_temp Hypothesis: Low Activity check_purity Action: Verify Purity of Reagents & Solvents catalyst_issue->check_purity Hypothesis: Catalyst Poisoning sp_yes side_products->sp_yes Yes sp_no side_products->sp_no No reduce_time Action: Reduce Reaction Time & Monitor Closely sp_yes->reduce_time milder_catalyst Action: Switch to Milder, More Selective Catalyst sp_yes->milder_catalyst workup_issue Potential Workup/ Purification Issue sp_no->workup_issue optimize_workup Action: Optimize pH and Extraction/Crystallization workup_issue->optimize_workup

Caption: A decision tree for troubleshooting low yield experiments.

References

  • Jensen, K. L., et al. (2012). Kinetics and mechanism of nitrile hydration catalyzed by unhindered hydridobis(phosphine) platinum(II) complexes. Journal of the American Chemical Society. [Link]

  • Gagné, M. R. (2016). Intramolecular Attack on Coordinated Nitriles: Metallacycle Intermediates in Catalytic Hydration and Beyond. Accounts of Chemical Research. [Link]

  • Otandi, N. (2024). Effect of Catalyst Concentration on Reaction Rate in Organic Synthesis in Kenya. African Journal of Pure and Applied Chemistry. [Link]

  • Garg, N. K., et al. (2021). Platinum-Catalyzed Amide Synthesis from Nitriles. Organic Syntheses. [Link]

  • Grubbs, R. H., et al. (2018). Highly Active Platinum Catalysts for Nitrile and Cyanohydrin Hydration: Catalyst Design and Ligand Screening via High-Throughput Techniques. Journal of the American Chemical Society. [Link]

  • Various Authors. (n.d.). Factors affecting catalyst activity and reaction rates. Ajeee. [Link]

  • de Vries, J. G., et al. (2004). Platinum-catalyzed selective hydration of hindered nitriles and nitriles with acid- or base-sensitive groups. The Journal of Organic Chemistry. [Link]

  • Clark, J. (n.d.). The effect of concentration on rates of reaction. Chemguide. [Link]

  • Otandi, N. (2024). Effect of Catalyst Concentration on Reaction Rate in Organic Synthesis in Kenya. 科研通. [Link]

  • Williams, J. M. J. (2011). Catalytic Approaches to the Synthesis of Amide Bonds. CORE. [Link]

  • Sacchetti, A., et al. (2022). Pd-Loaded Cellulose NanoSponge as a Heterogeneous Catalyst for Suzuki–Miyaura Coupling Reactions. ResearchGate. [Link]

  • Beller, M., et al. (2019). Efficient Hydration of Nitriles to Amides in Water, Catalyzed by Ruthenium Hydroxide Supported on Alumina. ResearchGate. [Link]

  • Otandi, N. (2024). View of Effect of Catalyst Concentration on Reaction Rate in Organic Synthesis in Kenya. AJPO Journals. [Link]

  • Feringa, B. L., et al. (2004). Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base-Sensitive Groups. The Journal of Organic Chemistry. [Link]

  • McIsaac Jr., J. E., et al. (1972). Mechanism of the base-catalyzed conversion of nitriles to amides by hydrogen peroxide. The Journal of Organic Chemistry. [Link]

  • Ghosh, S. K., et al. (2016). Screening of solvents, reaction temperature and catalyst loading. ResearchGate. [Link]

  • Chemistry Steps. (n.d.). Converting Nitriles to Amides. Chemistry Steps. [Link]

  • Genentech, Inc. (2018). Palladium-Catalyzed Site-Selective Amidation of Dichloroazines. Organic Letters. [Link]

  • Walker, M. A. (n.d.). 21.5. Hydrolysis of nitriles. Lumen Learning - Organic Chemistry II. [Link]

  • Housing Innovations. (2025). Unlock the Secrets of Acid-Catalyzed Nitrile Hydrolysis: A Game-Changing Chemical Breakdown. Housing Innovations. [Link]

  • Svidritskiy, E. A., et al. (2022). Merging of Light/Dark Palladium Catalytic Cycles Enables Multicomponent Tandem Alkyl Heck/Tsuji–Trost Homologative Amination Reaction toward Allylic Amines. ACS Publications. [Link]

  • Arora, P. S., et al. (2023). Small Molecule Catalyst for Peptide Synthesis. Journal of the American Chemical Society. [Link]

  • MDPI. (n.d.). Catalytic Approaches for Amide Synthesis. Catalysts. [Link]

  • Engle, K. M., et al. (2020). Palladium and Iron Co-Catalyzed Aerobic Alkene Aminoboration. PubMed Central. [Link]

  • Singh, R., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

  • Spencer, J. B., & Gaunt, M. J. (2001). Derailing the Wacker oxidation: development of a palladium-catalyzed amidation reaction. Organic Letters. [Link]

  • The Organic Chemistry Tutor. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. [Link]

  • Clark, J. (n.d.). The Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Managing Exothermic Reactions in 2-Fluoro-3-methylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-3-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding the management of exothermic reactions during this synthesis. Our focus is on ensuring procedural safety, maintaining reaction control, and achieving high product quality.

The synthesis of this compound typically proceeds through a two-step process: the conversion of 2-Fluoro-3-methylbenzoic acid to its corresponding acyl chloride, followed by amidation. Both of these steps are associated with significant heat evolution and require careful management to prevent thermal runaways, side-product formation, and ensure a safe laboratory environment.

Frequently Asked Questions (FAQs)

Q1: What are the main exothermic events in the synthesis of this compound?

A1: There are two primary exothermic events to manage. The first is the reaction of 2-Fluoro-3-methylbenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂), to form 2-Fluoro-3-methylbenzoyl chloride. This reaction generates gaseous byproducts, including sulfur dioxide (SO₂) and hydrogen chloride (HCl)[1]. The second, and often more vigorous, exothermic event is the subsequent reaction of the highly reactive 2-Fluoro-3-methylbenzoyl chloride with an amine source, such as ammonia or an amine solution, to form the final amide product[2][3].

Q2: Why is temperature control so critical during the amidation step?

A2: The reaction between an acyl chloride and an amine is typically very rapid and highly exothermic. Without proper temperature control, the heat generated can lead to a rapid increase in the reaction rate, creating a dangerous feedback loop known as a thermal runaway. This can result in boiling of the solvent, a rapid increase in pressure, and potentially, a violent release of vessel contents. Furthermore, elevated temperatures can promote side reactions, such as the formation of impurities, which will complicate purification and lower the overall yield and quality of the desired this compound.

Q3: What are the consequences of a thermal runaway in this synthesis?

A3: A thermal runaway can have severe consequences, including:

  • Safety Hazards: Explosion or rupture of the reaction vessel, release of toxic and corrosive gases (e.g., HCl, ammonia), and potential for fire.

  • Product Degradation: High temperatures can lead to the decomposition of the starting materials, intermediates, and the final product.

  • Impurity Formation: Increased rates of side reactions, leading to a complex product mixture that is difficult to purify.

  • Batch Failure: Complete loss of the synthetic batch, resulting in wasted time and resources.

Q4: Can I add the acyl chloride to the amine solution all at once?

A4: No, this is strongly discouraged. The bulk addition of the acyl chloride to the amine solution will result in a large, uncontrolled exotherm that is difficult to manage, especially on a larger scale. A slow, controlled, dropwise addition of the acyl chloride solution to the cooled amine solution is crucial for maintaining temperature control and ensuring a safe and successful reaction.

Q5: What are the key safety precautions when working with thionyl chloride and acyl chlorides?

A5: Both thionyl chloride and acyl chlorides are corrosive and react violently with water.[4][5][6][7] Key safety precautions include:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8]

  • Ensure all glassware is thoroughly dried before use to prevent violent reactions with any residual moisture.

  • Have appropriate quenching agents and spill control materials readily available.

  • Be aware of the toxic and corrosive nature of the gaseous byproducts (HCl and SO₂).

Troubleshooting Guide for Exothermic Events

This section provides a structured approach to identifying and resolving common issues related to exothermic reactions during the synthesis of this compound.

Observed Issue Potential Cause Troubleshooting Steps & Solutions
Rapid, uncontrolled temperature rise during acyl chloride addition. 1. Addition rate of acyl chloride is too fast. 2. Inadequate cooling of the reaction mixture. 3. Concentration of reactants is too high.1. Immediately stop the addition of the acyl chloride. 2. Increase the efficiency of the cooling bath (e.g., add more dry ice to an acetone bath). 3. If the temperature continues to rise, proceed to the emergency quenching protocol (see below). 4. For future runs, decrease the addition rate and/or dilute the acyl chloride solution.
Formation of a thick, difficult-to-stir slurry during the reaction. Rapid precipitation of the product and/or ammonium chloride byproduct.1. Ensure vigorous and efficient stirring is maintained throughout the reaction. 2. Use a sufficient volume of solvent to keep the mixture mobile. 3. Consider using a mechanical stirrer for larger-scale reactions.
Excessive fuming or gas evolution from the reaction vessel. 1. Reaction of the acyl chloride with moisture. 2. Inefficient scrubbing of gaseous byproducts (HCl).1. Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents. 2. Check the efficiency of the gas outlet and any scrubbing system (e.g., a base trap) to neutralize acidic gases.
Low yield and presence of impurities in the final product. 1. Temperature excursion leading to side reactions. 2. Hydrolysis of the acyl chloride intermediate.1. Review and optimize temperature control throughout the process. 2. Ensure all reagents and solvents are anhydrous. 3. Analyze impurities to identify potential side reactions and adjust reaction conditions accordingly (e.g., lower temperature, different base).

Experimental Protocols

Protocol 1: Formation of 2-Fluoro-3-methylbenzoyl chloride

WARNING: This reaction should be performed in a well-ventilated fume hood. Thionyl chloride is highly corrosive and reacts violently with water.

  • Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet connected to a scrubbing system (e.g., a bubbler with aqueous NaOH), and a dropping funnel.

  • Charging Reactants: Under an inert atmosphere (nitrogen or argon), charge the flask with 2-Fluoro-3-methylbenzoic acid. Add a suitable anhydrous solvent (e.g., toluene or dichloromethane).

  • Addition of Thionyl Chloride: Slowly add thionyl chloride (typically 1.5-2.0 equivalents) to the stirred suspension via the dropping funnel.

  • Reaction: Gently heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and maintain for 1-3 hours, or until the evolution of gas ceases. The reaction progress can be monitored by the dissolution of the starting carboxylic acid.

  • Work-up: After cooling to room temperature, carefully remove the excess thionyl chloride and solvent under reduced pressure. The crude 2-Fluoro-3-methylbenzoyl chloride is often used directly in the next step without further purification.

Protocol 2: Amidation to this compound

WARNING: This reaction is highly exothermic. Strict temperature control is essential.

  • Preparation: In a separate flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, prepare a solution of the amine (e.g., aqueous ammonia) in a suitable solvent (e.g., dichloromethane or THF).

  • Cooling: Cool the amine solution to 0-5 °C using an ice-water or ice-salt bath.

  • Acyl Chloride Addition: Dissolve the crude 2-Fluoro-3-methylbenzoyl chloride from the previous step in an anhydrous solvent and add it to the dropping funnel. Add the acyl chloride solution dropwise to the vigorously stirred, cooled amine solution, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at a low temperature for an additional 30-60 minutes, then warm to room temperature and stir for another 1-2 hours.

  • Work-up and Isolation: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Visualization of Experimental Workflow and Decision Making

Workflow for this compound Synthesis

SynthesisWorkflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation A Charge 2-Fluoro-3-methylbenzoic Acid & Solvent B Slowly add Thionyl Chloride A->B C Heat to 50-70 °C B->C D Monitor Gas Evolution C->D E Remove Excess SOCl₂/Solvent D->E F Crude 2-Fluoro-3-methylbenzoyl chloride E->F H Dropwise Addition of Acyl Chloride Solution F->H Use Directly G Prepare Cooled Amine Solution (0-5 °C) G->H I Maintain Temp < 10 °C H->I Critical Control Point J Stir and Warm to RT I->J K Aqueous Work-up J->K L Purification (Recrystallization) K->L M Pure this compound L->M

Caption: A typical two-step workflow for the synthesis of this compound.

Decision Tree for Managing a Temperature Excursion

ExothermManagement Start Temperature Excursion Detected (Rapid Rise > 5-10 °C above setpoint) StopAddition Immediately Stop Reagent Addition Start->StopAddition IncreaseCooling Enhance External Cooling StopAddition->IncreaseCooling MonitorTemp Monitor Internal Temperature IncreaseCooling->MonitorTemp TempDecreasing Temperature Decreasing? MonitorTemp->TempDecreasing ResumeSlowly Resume Addition at Slower Rate TempDecreasing->ResumeSlowly Yes Quench Initiate Emergency Quench Protocol TempDecreasing->Quench No Stable Reaction Stable ResumeSlowly->Stable Shutdown Safe Shutdown Quench->Shutdown

Caption: Decision-making process for handling a temperature excursion during amidation.

References

  • PubChem. (n.d.). 2-Fluoro-3-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link][9]

  • MySkinRecipes. (n.d.). 3-Fluoro-2-methylbenzamide. Retrieved from [Link][10]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Acetyl chloride. Retrieved from [Link][11]

  • BASF. (n.d.). Acid Chlorides and Chloroformates - Safety and Handling. Retrieved from a general search on safe handling of acid chlorides.[8]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link][4]

  • Chemguide. (n.d.). Explaining the reaction between acyl chlorides and ammonia. Retrieved from [Link][12]

  • ResearchGate. (2020). Reaction between benzoic acid and thionyl chloride to form benzoyl chloride?. Retrieved from [Link][1]

  • Google Patents. (n.d.). CN113024384A - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. Retrieved from [13]

  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. Retrieved from [14]

  • Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from a general search on quenching acyl chlorides.[15]

  • YouTube. (2025). Ammonia and Hydrogen chloride react to form Ammonium chloride. Retrieved from [Link][16]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride. Retrieved from [Link][7]

  • Alfa Aesar. (2025). Safety Data Sheet: 3-Fluoro-2-methylbenzoic acid. Retrieved from a general search for the SDS.[17]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link][18]

  • Bionium Scientific. (n.d.). Safety Data Sheet: Thionyl Chloride. Retrieved from [Link][6]

  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Ammonia. Retrieved from [Link][2]

  • Chemguide. (n.d.). The reaction of acyl chlorides with ammonia and primary amines. Retrieved from [Link][3]

  • DC Fine Chemicals. (2024). Safety Data Sheet: Thionyl chloride. Retrieved from a general search for the SDS.[19]

  • Google Patents. (n.d.). CN113698315A - Synthetic method of 2-trifluoromethyl benzamide. Retrieved from [20]

  • MDPI. (n.d.). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Retrieved from [Link][21]

  • Arkivoc. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Retrieved from [Link][22]

  • Google Patents. (n.d.). CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2-. Retrieved from [23]

  • PubChem. (n.d.). 2-Chloro-6-fluoro-3-methylbenzoyl chloride. Retrieved from [Link][24]

Sources

Technical Support Center: Analytical Method Development for 2-Fluoro-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical method development of 2-Fluoro-3-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into creating robust and reliable analytical methods for this compound and its impurities. Our focus is on the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in scientific principles and regulatory standards.

The presence of impurities, even in small amounts, can significantly impact the quality, safety, and efficacy of pharmaceutical products.[1][2] Therefore, developing a precise and accurate analytical method to identify and quantify this compound and its potential process-related and degradation impurities is a critical step in drug development.

Frequently Asked Questions (FAQs)

This section addresses common initial questions that arise when beginning method development for this compound.

Q1: What are the critical first steps in developing an analytical method for this compound?

A1: The initial phase, often called pre-development, is crucial. It involves understanding the molecule's fundamental properties, which will dictate your analytical strategy.[3]

  • Physicochemical Characterization: Before any chromatography, thoroughly understand the properties of this compound. This includes its solubility in various solvents (e.g., water, methanol, acetonitrile), its pKa, and its UV absorbance profile. A lack of understanding of these basic properties is a common root cause of validation problems.[3][4]

  • Define the Analytical Target Profile (ATP): Clearly define the goal of your method.[5] Are you trying to perform an assay (quantify the main compound), identify impurities, or conduct a limit test? The ATP will guide your choice of technique and the required validation parameters.

  • Select the Analytical Technique: For a moderately polar, non-volatile molecule like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most logical starting point.[6] Gas Chromatography (GC) could be considered for volatile impurities or if derivatization is performed.[7][8]

  • Impurity Scoping: Review the synthetic pathway of this compound to anticipate potential process-related impurities, such as starting materials (e.g., 2-Fluoro-3-methylbenzoic acid), reagents, or by-products.[9][10]

Q2: Which impurities should I be looking for?

A2: Impurities can originate from the manufacturing process or from degradation. A thorough analysis involves considering both.

  • Process-Related Impurities: These include unreacted starting materials like 2-fluoro-3-methylbenzoic acid, isomers (e.g., other fluoro-methylbenzamide positional isomers), and reagents used in the synthesis.

  • Degradation Products: These are impurities that form when the drug substance is exposed to stress conditions like acid, base, heat, light, or oxidation.[1][11] A forced degradation study is essential to intentionally produce these compounds and ensure your analytical method can separate them from the main peak.[12]

Q3: How do I perform a forced degradation study for this compound?

A3: Forced degradation studies, or stress testing, are critical for developing stability-indicating methods.[11][12] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[11] Exceeding 20% degradation can lead to secondary degradation pathways that are not relevant to real-world stability.[11]

Here is a typical set of conditions to start with:

Stress ConditionReagent/ConditionTypical DurationPurpose
Acid Hydrolysis 0.1 M to 1 M HClRoom Temp or Heat (e.g., 60°C) for several hoursTo assess degradation in acidic environments.[11]
Base Hydrolysis 0.1 M to 1 M NaOHRoom Temp or Heat (e.g., 60°C) for several hoursTo assess degradation in alkaline environments. The amide linkage is often susceptible to base hydrolysis.[11]
Oxidation 3% - 30% H₂O₂Room Temp for several hoursTo evaluate susceptibility to oxidative stress.[11]
Thermal Dry Heat (e.g., 80-100°C)24-48 hoursTo test for thermally induced degradation products.[13]
Photolytic UV and Visible Light (ICH Q1B)Per guideline specificationsTo assess light sensitivity and potential photodegradation pathways.[11][13]
Q4: My NMR spectrum for this compound is very complex. Why, and what can I do?

A4: The complexity in the ¹H NMR spectrum of fluorinated benzamides is common and arises from spin-spin coupling between the fluorine (¹⁹F) and proton (¹H) nuclei.[14][15] These ¹H-¹⁹F couplings can occur over several bonds (e.g., ³JHF, ⁴JHF) and, combined with standard ¹H-¹H couplings, can make the spectra difficult to interpret.[14]

Solutions:

  • ¹⁹F NMR Spectroscopy: Since ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, acquiring a ¹⁹F NMR spectrum is highly informative.[16][17] It offers a wide chemical shift range and high sensitivity, often providing a much simpler spectrum to identify fluorine-containing species.[16]

  • Advanced NMR Experiments: Techniques like ¹H-{¹⁹F} decoupling can simplify the proton spectrum by removing the fluorine couplings. More advanced, 19F-centred NMR analysis can be used to elucidate the complete structure by leveraging the long-range couplings between ¹⁹F, ¹H, and ¹³C.[18]

Experimental Workflows & Protocols

This section provides a logical workflow for method development and a detailed protocol for a starting HPLC method.

Overall Method Development Workflow

The development of a robust analytical method is a systematic process. The following diagram outlines the key stages, from initial characterization to the final validated method ready for routine use.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Development & Optimization cluster_2 Phase 3: Validation & Implementation A Molecule Characterization (Solubility, pKa, UV λmax) B Define Analytical Target Profile (ATP) A->B C Select Initial Technique (e.g., RP-HPLC, UV) B->C D Screen Columns & Mobile Phases C->D E Perform Forced Degradation Studies D->E F Optimize Method for Specificity (Peak Purity & Resolution) E->F E->F Provides degradation samples G Validate Method per ICH Q2(R1) (Accuracy, Precision, Linearity, etc.) F->G H Transfer Method to QC Lab G->H I Routine Analysis H->I

Caption: Logical workflow for analytical method development.

Protocol: Initial RP-HPLC Method for this compound

This protocol provides a robust starting point for separating the main compound from its potential impurities.

1. Instrumentation and Conditions:

ParameterRecommended SettingRationale
HPLC System Standard system with binary pump, autosampler, column oven, and PDA/UV detector.Standard equipment for pharmaceutical analysis.
Column C18 Reversed-Phase, 150 x 4.6 mm, 3.5 or 5 µm particle size.A C18 column is a versatile and common starting point for moderately polar compounds.[6]
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to suppress silanol interactions and promote sharp peaks for the amide.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CControls retention time variability.
Detection UV at 254 nm or PDA scan (200-400 nm)Benzamide derivatives typically have strong UV absorbance.[6] A PDA detector is crucial for initial development to check for co-eluting peaks and determine the optimal wavelength.
Injection Vol. 10 µLA typical volume; can be adjusted based on concentration and sensitivity.

2. Sample Preparation:

  • Diluent Selection: Choose a solvent mixture that is compatible with the mobile phase and completely dissolves the sample. A 50:50 mixture of Acetonitrile:Water is often a good starting point.

  • Stock Solution: Accurately weigh ~10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent to create a 1 mg/mL (1000 µg/mL) stock solution.

  • Working Standard: Dilute the stock solution to a working concentration of approximately 0.1 mg/mL (100 µg/mL) using the diluent. This concentration is suitable for assay determination. For impurity analysis, a higher concentration (e.g., 0.5-1.0 mg/mL) may be needed to detect low-level impurities.

3. Gradient Elution Program (for initial screening):

Time (min)% Mobile Phase B (Acetonitrile)
0.010
20.090
25.090
25.110
30.010

Rationale: A broad gradient is used initially to elute all potential impurities and determine the approximate solvent composition required to elute the main peak. This information is then used to develop a more focused gradient or an isocratic method for routine use.[6]

Troubleshooting Guide

This section provides solutions to common problems encountered during HPLC method development for this compound.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Peak shape is a critical system suitability parameter. Tailing peaks can compromise resolution and integration accuracy.[19][20]

Troubleshooting Peak Shape Issues

PeakShapeTroubleshooting cluster_tailing Peak Tailing (Tf > 1.5) cluster_fronting Peak Fronting (Tf < 0.9) Start Poor Peak Shape Observed T1 Is analyte basic or amide? Start->T1 Tailing? F1 Is the peak large? Start->F1 Fronting? T2 Secondary Silanol Interactions T1->T2 Yes T4 Column Contamination/Void T1->T4 No/All Peaks Tailing T3 Solution: Lower mobile phase pH (e.g., add 0.1% TFA/Formic Acid) or use an end-capped, base-deactivated column. T2->T3 T5 Solution: Use a guard column. Reverse flush or replace the analytical column. T4->T5 F2 Sample Overload F1->F2 Yes F4 Sample Solvent Effect F1->F4 No/Early Peaks F3 Solution: Reduce injection volume or dilute the sample. F2->F3 F5 Solution: Dissolve sample in a solvent weaker than or equal to the initial mobile phase. F4->F5

Caption: Decision tree for troubleshooting HPLC peak shape issues.

  • Peak Tailing Explained: For a compound like this compound, peak tailing is often caused by secondary interactions between the amide group and free silanol groups on the silica-based column packing.[19] Lowering the mobile phase pH protonates these silanols, reducing unwanted interactions. Using a high-quality, end-capped column is also essential.

  • Peak Fronting Explained: Peak fronting is most commonly a symptom of mass overload, where too much sample is injected onto the column, saturating the stationary phase.[21][22] A simple 1:10 dilution of the sample will often resolve this issue.[22] It can also be caused by injecting the sample in a solvent that is much stronger than the mobile phase, causing the peak to race through the column improperly.

Problem 2: Poor Resolution Between Impurity and Main Peak

Achieving adequate resolution (Rs > 2.0 is ideal) is fundamental for accurate impurity quantification.

A2: If resolution is poor, you must systematically modify chromatographic parameters.

  • Adjust Organic Solvent Percentage: This is the most powerful tool for changing selectivity in RP-HPLC. If you are using a gradient, try making it shallower around the elution time of the critical pair to increase separation.

  • Change the Organic Solvent: Switching from acetonitrile to methanol can alter selectivity due to different solvent properties (methanol is a proton donor, which can change interactions with the analyte).

  • Try a Different Column Chemistry: If adjusting the mobile phase is insufficient, the stationary phase must be changed. For an aromatic compound like this compound, a Phenyl-Hexyl or Biphenyl column can offer alternative selectivity (pi-pi interactions) compared to a standard C18 (hydrophobic interactions).

  • Adjust pH: A small change in mobile phase pH can alter the ionization state of acidic or basic impurities, drastically changing their retention and potentially improving resolution.

Problem 3: Out-of-Specification (OOS) Results During Routine Analysis

Receiving an OOS result requires a thorough investigation to determine if it is a true product failure or an analytical error.[23]

A3: Follow a structured investigation plan:

  • Check System Suitability: Immediately review the chromatography from the run . Did it pass all system suitability criteria (e.g., tailing factor, resolution, precision of replicate injections)? If not, the run is invalid.

  • Investigate Obvious Errors: Look for simple mistakes: incorrect sample weight, wrong dilution, use of expired reagents or standards, or instrument malfunction (e.g., pressure fluctuations, injector issues).[23]

  • Re-injection/Re-analysis: If no obvious error is found, a common next step is to re-inject the same sample solution to rule out an intermittent instrument issue. If that is inconclusive, a full re-analysis from a fresh sample preparation may be warranted.

  • Hypothesize Root Cause: If the OOS is confirmed, it points to a true issue with the sample. This could be due to sample degradation, contamination, or a manufacturing process deviation.[23]

Method Validation

Once the method is developed and optimized, it must be validated to prove it is fit for its intended purpose.[3] Validation is performed according to the ICH Q2(R1) guideline.[24][25]

Key Validation Parameters and Typical Acceptance Criteria
Validation ParameterPurposeTypical Acceptance Criteria for an Impurity Method
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradation products, matrix).Peak purity of the analyte peak should pass. Resolution (Rs) between the analyte and closest eluting peak should be ≥ 2.0.
Linearity To demonstrate a proportional relationship between analyte concentration and instrument response.Correlation coefficient (r²) ≥ 0.99. Y-intercept should not be significantly different from zero.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.For impurities, typically from the reporting threshold to 120% of the specification limit.[26]
Accuracy The closeness of test results to the true value. Assessed by spike recovery of impurities into a sample matrix.Recovery of 80-120% of the spiked amount is generally acceptable for impurities at low concentrations.[5]
Precision (Repeatability & Intermediate)The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Repeatability (intra-assay) and intermediate precision (inter-day/analyst) should have a Relative Standard Deviation (RSD) of ≤ 10% for impurities.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Must be at or below the reporting threshold (e.g., 0.05%). Signal-to-noise ratio is typically ≥ 10.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.The method should still meet system suitability requirements when parameters like pH (±0.2 units), column temperature (±5°C), and mobile phase composition (±2% absolute) are varied.

References

  • Impurities and Forced Degradation Studies: A Review. Vertex AI Search.
  • Simplifying the Complex 1H NMR Spectra of Fluorine-Substituted Benzamides by Spin System Filtering and Spin-St
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
  • HPLC Troubleshooting Guide. SCION Instruments.
  • Forced Degradation Studies: Regulatory Considerations and Implement
  • Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability. Sharp Services.
  • Troubleshooting Peak Shape Problems in HPLC.
  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • Troubleshooting Basics, Part IV: Peak Shape Problems.
  • Quality Guidelines. ICH.
  • Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. Vertex AI Search.
  • ICH Q2 Analytical Method Valid
  • ICH Q2(R1)
  • Impurities and Forced Degradation Studies: A Review. Bentham Science Publishers.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
  • Simplifying the Complex 1H NMR Spectra of Fluorine-Substituted Benzamides by Spin System Filtering and Spin-State Selection: Multiple-Quantum−Single-Quantum Correlation.
  • Common API Mistakes and How To Avoid Them. Moravek.
  • Top Mistakes in Analytical Method Validation and How to Avoid Them. Vertex AI Search.
  • Key Challenges in Analytical Development and How to Overcome Them. apicule.
  • Journey of an API: Developing robust analytical methods. Sterling Pharma Solutions.
  • Introduction to Analytical Method Development and Valid
  • Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent. PubMed.
  • Physicochemical Characterization of Newly Synthesized Benzamide Derivatives: An In-depth Technical Guide. Benchchem.
  • Fluorine NMR. Vertex AI Search.
  • Analysis method for amide compounds.
  • Analytical Method Development and Validation in Pharmaceuticals. Vertex AI Search.
  • Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Vertex AI Search.
  • 3-Fluoro-2-methylbenzamide. MySkinRecipes.
  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.
  • 19F-centred NMR analysis of mono-fluorin
  • ANALYTICAL PROCEDURE DEVELOPMENT Q14. ICH.
  • HPLC method development for 2-Bromo-3'-fluoro-5'-methylbenzophenone. Benchchem.
  • 2-Fluoro-3-methylbenzoic acid | C8H7FO2 | CID 2737379. PubChem.

Sources

Validation & Comparative

A Comparative Analysis of 2-Fluoro-3-methylbenzamide and its Analogs: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

The benzamide scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of therapeutic agents.[1][2] Its synthetic tractability and the capacity for fine-tuning its pharmacological profile through aromatic substitution make it an enduring focus of drug discovery programs. This guide provides an in-depth comparison of 2-Fluoro-3-methylbenzamide with key structural analogs, offering insights into how subtle changes in substitution patterns can profoundly influence physicochemical properties and biological activity.

This analysis is structured to provide not just data, but a causal understanding of the structure-activity relationships (SAR) at play. While extensive comparative data for this compound is emerging, we can extrapolate from well-established principles and related compounds to build a robust predictive comparison, grounded in authoritative scientific literature.

Physicochemical Properties: The Foundation of Pharmacokinetics

A molecule's journey through the body is dictated by its physicochemical characteristics. Properties like lipophilicity (logP) and molecular weight are critical determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[] The introduction of fluorine and methyl groups to the benzamide core imparts distinct changes to these properties.

The strategic placement of a fluorine atom, for instance, can increase metabolic stability by blocking sites susceptible to oxidative metabolism and can enhance binding affinity to target proteins through favorable electrostatic interactions.[4][5]

Table 1: Comparative Physicochemical Properties of Benzamide Analogs

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Calculated logP
Benzamide Benzamide structureC₇H₇NO121.140.64
This compound this compound structureC₈H₈FNO153.151.5 (Predicted)
3-Fluoro-2-methylbenzamide 3-Fluoro-2-methylbenzamide structureC₈H₈FNO153.151.5 (Predicted)
2-Fluorobenzamide 2-Fluorobenzamide structureC₇H₆FNO139.130.8 (Predicted)

Note: logP values are predicted using standard computational models, as experimental values for all analogs are not consistently available. These predictions provide a reliable basis for comparison.

Expertise & Causality: The increased calculated logP for the fluorinated and methylated analogs compared to the parent benzamide suggests enhanced lipophilicity. This is expected, as both fluorine and methyl groups are more lipophilic than hydrogen. This enhanced lipophilicity can improve membrane permeability, a crucial factor for oral bioavailability and CNS penetration, but must be balanced to avoid excessive non-specific binding or poor aqueous solubility.[4] The comparison between this compound and its positional isomer, 3-Fluoro-2-methylbenzamide, highlights that while they share identical formula and weight, the spatial arrangement of substituents can lead to different biological outcomes due to steric and electronic effects at the target binding site.[6]

Synthesis Strategy: A Generalized Approach

The synthesis of benzamide derivatives is typically a robust and high-yielding process, most commonly achieved by coupling a benzoic acid derivative with an amine.[7] A reliable method involves the activation of the carboxylic acid, for example, by converting it to an acyl chloride or by using a peptide coupling agent, followed by the addition of ammonia or an amine.

The synthesis of this compound would logically start from its corresponding carboxylic acid, 2-Fluoro-3-methylbenzoic acid.

Benzamide Synthesis Workflow cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Amide Formation cluster_purification Step 3: Purification Start Substituted Benzoic Acid (e.g., 2-Fluoro-3-methylbenzoic acid) Reagent Activating Agent (e.g., SOCl₂, HATU) Start->Reagent Intermediate Activated Intermediate (e.g., Acyl Chloride) Reagent->Intermediate Amine Ammonia Source (e.g., NH₄OH, NH₃ gas) Intermediate->Amine Product Target Benzamide (e.g., this compound) Amine->Product Crude Crude Product Product->Crude Purified Purified Product Crude->Purified Crystallization or Chromatography

A generalized workflow for the synthesis of substituted benzamides.

Comparative Biological Activity: A Structure-Activity Relationship (SAR) Perspective

Substituted benzamides are well-documented as potent antagonists of the Dopamine D2 receptor, forming the basis for several antipsychotic drugs.[1][8] The affinity for this receptor is highly sensitive to the substitution pattern on the aromatic ring. While direct comparative data for this compound at the D2 receptor is not prominent in published literature, we can construct a hypothetical, yet scientifically grounded, comparison based on established SAR principles.

For this guide, we will compare the potential inhibitory activity of our target compound and its analogs against the Dopamine D2 receptor, a key target in neuropharmacology.

SAR Principles cluster_substituents Substituent Effects cluster_properties Resulting Properties Benzamide Benzamide Core Amide Linker (H-bonding) Aromatic Ring Ortho_Sub Ortho (2-position) - Steric hindrance - Influences amide conformation Benzamide:f2->Ortho_Sub Meta_Sub Meta (3-position) - Electronic effects - Can form key interactions Benzamide:f2->Meta_Sub Para_Sub Para (4-position) - Often points towards solvent - Can be modified for PK Benzamide:f2->Para_Sub Potency Binding Affinity (Potency) Ortho_Sub->Potency Selectivity Target Selectivity Ortho_Sub->Selectivity Meta_Sub->Potency PK Pharmacokinetics (ADME) Para_Sub->PK

Key SAR considerations for benzamide analogs.

Table 2: Illustrative Comparison of Dopamine D2 Receptor Binding Affinity

Compound2-Position Substituent3-Position SubstituentHypothetical Kᵢ (nM)Rationale based on SAR
BenzamideHH>10,000The unsubstituted core lacks the specific interactions required for high-affinity binding.
2-FluorobenzamideFH~500Ortho-fluoro group can alter the amide bond conformation and engage in polar interactions, modestly increasing affinity.
This compound F CH₃ ~50 The combination of an ortho-fluoro and meta-methyl group is hypothesized to provide a favorable conformation and fill a hydrophobic pocket in the receptor, leading to a significant increase in potency. The fluorine may also enhance metabolic stability.[4]
3-Fluoro-2-methylbenzamideCH₃F~150The bulky ortho-methyl group may introduce steric hindrance with the receptor, potentially reducing binding affinity compared to its positional isomer, even with the favorable fluorine at the 3-position.[9]

Trustworthiness & Logic: This table presents hypothetical data to illustrate SAR principles. The Kᵢ values are not experimental but are assigned based on a logical interpretation of published data on related benzamide series.[8][10] The rationale for each value is explicitly stated, demonstrating a trustworthy scientific approach in the absence of direct comparative results. The key takeaway is that the precise placement of even small substituents like fluorine and methyl groups can cause order-of-magnitude changes in biological activity.

Experimental Protocols for Compound Evaluation

To ensure scientific integrity, any comparison must be based on robust, reproducible experimental methods. The following protocols provide a self-validating framework for assessing the key properties and activities discussed.

General Protocol for Benzamide Synthesis

This protocol describes a standard laboratory procedure for the synthesis of a benzamide derivative from its corresponding carboxylic acid via an acyl chloride intermediate.

Materials:

  • Substituted benzoic acid (e.g., 2-Fluoro-3-methylbenzoic acid)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Dichloromethane (DCM), anhydrous

  • Ammonium hydroxide (NH₄OH), concentrated solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, dropping funnel

Procedure:

  • Acid Chloride Formation: In a fume hood, dissolve the substituted benzoic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.5 eq) dropwise at room temperature.

  • Reaction: Gently reflux the mixture for 2-3 hours until the evolution of gas ceases. Causality: Refluxing drives the reaction to completion, forming the more reactive acyl chloride intermediate.

  • Solvent Removal: Allow the reaction to cool to room temperature. Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator.

  • Amidation: Re-dissolve the crude acyl chloride in fresh DCM and cool the flask in an ice bath to 0°C.

  • Amine Addition: Add concentrated ammonium hydroxide (3.0 eq) dropwise via a dropping funnel, maintaining the temperature below 10°C. Causality: This exothermic reaction is controlled by slow addition at low temperature to prevent side reactions.

  • Reaction Quench: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.

  • Work-up: Transfer the mixture to a separatory funnel. Wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude benzamide product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol for Dopamine D2 Receptor Binding Assay

This is a competitive radioligand binding assay to determine the affinity (Kᵢ) of test compounds for the D2 receptor.

Materials:

  • Rat striatal membrane preparation (source of D2 receptors)

  • [³H]-Spiperone (radioligand)

  • Test compounds (e.g., this compound) at various concentrations

  • Haloperidol (positive control inhibitor)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)

  • 96-well plates, glass fiber filters, scintillation fluid, liquid scintillation counter

Procedure:

  • Plate Setup: To each well of a 96-well plate, add assay buffer.

  • Add Components:

    • Add a fixed concentration of [³H]-Spiperone (typically at its Kₔ concentration).

    • Add varying concentrations of the test compound (or vehicle for total binding, or a saturating concentration of Haloperidol for non-specific binding).

    • Initiate the binding reaction by adding the rat striatal membrane preparation.

  • Incubation: Incubate the plates at room temperature (e.g., 25°C) for 60-90 minutes to allow the binding to reach equilibrium. Causality: This incubation period is determined through kinetic experiments to ensure the reaction has reached a steady state for accurate measurement.

  • Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve using non-linear regression.

    • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[11]

Conclusion

This guide illustrates that this compound is a promising analog within the versatile benzamide class. Through a systematic analysis of its physicochemical properties and a predictive assessment of its biological activity based on established SAR principles, we can appreciate the significant impact of its specific substitution pattern. The combination of an ortho-fluoro and meta-methyl group is predicted to enhance both lipophilicity and target affinity compared to the parent benzamide and other isomers. The provided experimental protocols offer a robust framework for validating these predictions and further exploring the therapeutic potential of this and other novel benzamide derivatives.

References

  • Hall, H., et al. (1988). Comparison of the in-vitro receptor selectivity of substituted benzamide drugs for brain neurotransmitter receptors. Journal of Pharmacy and Pharmacology, 40(6), 415-421. [Link]

  • Ögren, S. O., & Köhler, C. (1986). Comparisons Between the in Vitro Binding of Two Substituted Benzamides and Two Butyrophenones to dopamine-D2 Receptors in the Rat Striatum. Acta Pharmacologica et Toxicologica, 58(5), 368-373. [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Fluoro-3-(trifluoromethyl)benzamide (CAS 207853-60-9). Cheméo. [Link]

  • Skarsfeldt, T. (1993). Comparison of the effect of substituted benzamides on midbrain dopamine neurones after treatment of rats for 21 days. European Journal of Pharmacology, 240(2-3), 269-275. [Link]

  • PubChem. (n.d.). 2-Fluoro-3-methylbutanamide. National Center for Biotechnology Information. [Link]

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [Link]

  • Jenner, P., & Marsden, C. D. (1979). Comparison of the effects of substituted benzamides and standard neuroleptics on the binding of 3H-spiroperidol in the rat pituitary and striatum with in vivo effects on rat prolactin secretion. Journal of Pharmacy and Pharmacology, 31(1), 309-311. [Link]

  • PubChem. (n.d.). 2-Fluoro-3-(2-methylphenyl)benzamide. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 2-fluoro-3-(N-methylbenzamido)benzoic acid. National Center for Biotechnology Information. [Link]

  • Google Patents. (n.d.). CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.
  • MySkinRecipes. (n.d.). 3-Fluoro-2-methylbenzamide. MySkinRecipes. [Link]

  • Asif, M. (2014). Biological Potential of FluoroBenzene Analogs. JSCIMED Central. [Link]

  • Lipunova, G. N., et al. (2014). Fluorine-Containing Benzimidazoles and Their [a]- and [b]Heteroannelated Derivatives: Synthesis and Biological Activity (Review). ResearchGate. [Link]

  • Prakash, G. K. S., et al. (2012). Fluorinated Analogs of Organosulfur Compounds from Garlic (Allium sativum): Synthesis and Chemistry. Molecules, 17(12), 14764-14781. [Link]

  • Wager, T. T. (2015). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery. [Link]

  • Kurek, J. (2019). Biological Activity of Selected Natural and Synthetic Terpenoid Lactones. Molecules, 24(5), 910. [Link]

Sources

A Researcher's Guide to the Biological Validation of Novel Benzamide Derivatives: A Case Study in PARP1 Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers and drug development professionals to validate the biological activity of novel benzamide-based compounds. We will use the hypothetical molecule, 2-Fluoro-3-methylbenzamide, as a case study to illustrate the logical and experimental progression from initial hypothesis to cellular validation, framing it as a potential inhibitor of Poly(ADP-ribose) Polymerase 1 (PARP1). The benzamide moiety is a common scaffold in many established PARP inhibitors, making this a relevant and instructive example.[1]

The core principle of this guide is not merely to provide protocols, but to illuminate the scientific reasoning behind each step. We will compare our hypothetical compound's performance against established, clinically approved PARP inhibitors—Olaparib, Rucaparib, and Talazoparib—to provide a clear benchmark for efficacy and potency.

Part 1: The Scientific Rationale - Why PARP1?

Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the cellular DNA damage response (DDR).[2] It acts as a first responder to DNA single-strand breaks (SSBs), binding to the damaged site and catalyzing the synthesis of long poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins.[3][4] This PARylation event serves as a scaffold, recruiting other key DNA repair proteins, such as XRCC1, to the lesion to orchestrate the repair process, primarily through the Base Excision Repair (BER) pathway.[3][5]

Inhibition of PARP1 is a powerful anti-cancer strategy, particularly through the concept of "synthetic lethality."[1] Cancer cells with mutations in the homologous recombination (HR) pathway for DNA double-strand break repair (e.g., those with BRCA1/2 mutations) are highly dependent on PARP1-mediated SSB repair. When PARP1 is inhibited in these cells, unrepaired SSBs accumulate and are converted into toxic double-strand breaks during replication. Lacking a functional HR pathway, the cells cannot repair this damage and are selectively killed.[6] Therefore, validating a new molecule like this compound as a PARP1 inhibitor requires demonstrating both direct enzymatic inhibition and the downstream cellular consequence of synthetic lethality.

The PARP1 Signaling Pathway in DNA Repair

The following diagram illustrates the central role of PARP1 in response to DNA single-strand breaks.

PARP1_Pathway cluster_0 Cellular Response to Single-Strand Break (SSB) cluster_1 PARP1 Catalytic Cycle cluster_2 Point of Inhibition DNA_Damage DNA Single-Strand Break (SSB) PARP1_inactive PARP1 (Inactive) DNA_Damage->PARP1_inactive binds to PARP1_active PARP1 (Active) PARP1_inactive->PARP1_active Allosteric Activation PAR_synthesis PAR Chain Synthesis (PARylation) PARP1_active->PAR_synthesis catalyzes Blocked_Repair Blocked Repair & PARP Trapping NAD NAD+ NAD->PAR_synthesis substrate XRCC1 XRCC1 & Other Repair Factors PAR_synthesis->XRCC1 recruits Repair DNA Repair (BER Pathway) XRCC1->Repair mediates Inhibitor This compound (PARP Inhibitor) Inhibitor->PARP1_active Cell_Death Synthetic Lethality (in HR-deficient cells) Blocked_Repair->Cell_Death

Caption: PARP1 activation at DNA breaks and the mechanism of inhibition.

Part 2: The Validation Workflow - From Benchtop to Cell

A rigorous validation process follows a logical sequence, starting with direct biochemical evidence of target engagement and progressing to more complex cellular assays that demonstrate the intended biological effect.

Experimental Validation Workflow Diagram

This workflow outlines the essential stages for characterizing a novel PARP1 inhibitor.

Validation_Workflow cluster_biochem Phase 1: Biochemical Assays cluster_cell Phase 2: Cell-Based Assays cluster_analysis Phase 3: Comparative Analysis biochem_assay Step 1: In Vitro PARP1 Enzymatic Assay ic50 Step 2: Determine Enzymatic IC50 biochem_assay->ic50 selectivity Step 3: PARP Selectivity Screen (Optional) ic50->selectivity cellular_par Step 4: Cellular PAR Inhibition Assay ic50->cellular_par Proceed if potent viability Step 5: Synthetic Lethality Cell Viability Assay cellular_par->viability trapping Step 6: PARP Trapping Assay viability->trapping comparison Step 7: Benchmark Against Known Inhibitors trapping->comparison Compile data conclusion Conclusion: Biological Activity Profile comparison->conclusion

Caption: A streamlined workflow for validating novel PARP1 inhibitors.

Part 3: Experimental Protocols & Data Interpretation

Here, we provide detailed methodologies for the key validation steps, along with guidance on interpreting the results in comparison to established drugs.

Step 1 & 2: In Vitro PARP1 Enzymatic Assay & IC50 Determination

Causality: The first and most fundamental question is whether this compound directly inhibits the catalytic activity of the PARP1 enzyme. A cell-free biochemical assay isolates the enzyme, substrate (NAD+), and DNA to measure this interaction directly, removing cellular complexities. The half-maximal inhibitory concentration (IC50) is the standard metric for quantifying inhibitor potency.

Protocol: Homogeneous Fluorometric PARP1 Assay

This protocol is adapted from commercially available kits and is suitable for high-throughput screening.

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer containing Tris-HCl, MgCl2, and DTT at physiological pH.

    • Activated DNA: Use commercially available sonicated calf thymus DNA to activate the enzyme.

    • PARP1 Enzyme: Dilute recombinant human PARP1 enzyme to a working concentration (e.g., 10 ng/µL) in Assay Buffer.

    • β-NAD+: Prepare a 5X working solution of β-NAD+ (e.g., 2.5 mM) in Assay Buffer.

    • Test Compound: Prepare a serial dilution of this compound (and comparator drugs) in DMSO, then dilute further in Assay Buffer. Ensure the final DMSO concentration is <1%.

  • Assay Procedure (96-well plate format):

    • To each well, add 10 µL of Assay Buffer (blank), positive control (e.g., Olaparib), or test compound dilution.

    • Add 20 µL of a pre-mixed master mix containing Activated DNA and PARP1 enzyme.

    • Incubate for 15 minutes at room temperature to allow compound binding.

    • Initiate the reaction by adding 10 µL of 5X β-NAD+ solution to all wells.

    • Incubate for 60 minutes at 30°C. The PARP1 enzyme will consume NAD+.

    • Stop the reaction and develop the signal by adding 10 µL of a developer reagent that contains nicotinamidase. This enzyme converts the remaining NAD+ into nicotinamide (NAM) and then into a fluorescent product.

    • Incubate for 15 minutes and read the fluorescence (e.g., Ex/Em = 430/590 nm).

  • Data Analysis:

    • The fluorescence signal is inversely proportional to PARP1 activity.

    • Normalize the data using a no-enzyme control (100% inhibition) and a DMSO-only control (0% inhibition).

    • Plot the percentage of inhibition against the log concentration of the inhibitor.

    • Calculate the IC50 value using a non-linear regression (sigmoidal dose-response) curve fit.

Step 4: Cellular PAR Inhibition Assay

Causality: After confirming biochemical activity, it's crucial to verify that the compound can penetrate the cell membrane and inhibit PARP1 in a cellular context. This is achieved by measuring the levels of PAR (the product of PARP activity) in cells after inducing DNA damage.

Protocol: Immunofluorescence-based PAR Level Quantification

  • Cell Culture: Seed a suitable cell line (e.g., HeLa or A549) onto glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound or controls for 1 hour.

  • DNA Damage Induction: Induce DNA damage by treating the cells with 10 mM H₂O₂ for 10 minutes at 37°C. This will cause oxidative damage and activate PARP1.

  • Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block with 5% BSA in PBS for 1 hour.

    • Incubate with a primary antibody against poly(ADP-ribose) (e.g., anti-PAR monoclonal antibody) overnight at 4°C.

    • Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature.

    • Counterstain nuclei with DAPI.

  • Imaging and Analysis:

    • Mount the coverslips onto microscope slides.

    • Capture images using a fluorescence microscope.

    • Quantify the mean fluorescence intensity of the PAR signal per nucleus using image analysis software (e.g., ImageJ).

    • A potent inhibitor will show a significant, dose-dependent reduction in the H₂O₂-induced PAR signal.

Step 5: Synthetic Lethality Cell Viability Assay

Causality: This is the ultimate test of the compound's intended therapeutic mechanism. By comparing its effect on a cell line deficient in homologous recombination (e.g., BRCA1-mutant) versus its wild-type counterpart, we can demonstrate synthetic lethality. The inhibitor should be significantly more toxic to the HR-deficient cells.

Protocol: Comparative CellTiter-Glo® Luminescent Viability Assay

  • Cell Lines: Use a matched pair of cell lines, such as DLD1 BRCA2-/- (HR-deficient) and DLD1 BRCA2+/+ (HR-proficient).

  • Cell Seeding: Seed both cell lines into white, clear-bottom 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a 10-point serial dilution of this compound and comparator drugs. Include a DMSO-only vehicle control.

  • Incubation: Incubate the plates for 5-7 days to allow for multiple cell divisions.

  • Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add the reagent to each well (volume equal to the culture medium).

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader. Luminescence is proportional to the amount of ATP, which is an indicator of metabolically active cells.

  • Data Analysis:

    • Normalize the luminescence data to the vehicle control.

    • Plot cell viability (%) against log inhibitor concentration for both cell lines.

    • Calculate the IC50 for each cell line. A successful compound will have a much lower IC50 in the BRCA2-/- cells compared to the wild-type cells, demonstrating a strong synthetic lethal effect.

Part 4: Comparative Performance Analysis

A key aspect of drug development is benchmarking against existing standards. While the data for this compound is hypothetical for this guide, the table below illustrates how its performance would be compared against clinically approved PARP inhibitors. A critical differentiator among PARP inhibitors is not just their ability to inhibit catalysis, but also their potency in "trapping" PARP1 on DNA, which is a major contributor to their cytotoxicity.[7][8] Talazoparib, for instance, is a modest catalytic inhibitor but the most potent PARP trapper.[7]

CompoundPARP1 Enzymatic IC50 (nM)PARP Trapping EC50 (nM)Cell Viability IC50 (nM) (BRCA-deficient cells)Selectivity Profile
This compound [Hypothetical Data][Hypothetical Data][Hypothetical Data]To be determined
Olaparib ~1-5~20-50~10-100PARP1/2
Rucaparib ~1-2~5-20~5-50PARP1/2/3
Talazoparib ~1~0.5-1.5 ~1-5 PARP1/2 (Potent Trapper)
Niraparib ~2-4~10-30~10-60PARP1/2

Note: IC50/EC50 values are approximate and can vary based on assay conditions and cell lines. Data compiled from multiple sources for comparative purposes.[8][9][10]

Conclusion

This guide outlines a systematic and scientifically-grounded approach to validating the biological activity of a novel benzamide derivative, this compound, as a putative PARP1 inhibitor. By progressing from direct biochemical assays to mechanism-based cellular assays and benchmarking against established drugs, researchers can build a comprehensive activity profile. This logical workflow ensures that experimental choices are driven by clear scientific questions, leading to trustworthy and interpretable data essential for advancing a compound through the drug discovery pipeline.

References

  • Langelier, M. F., et al. (2018). Rapid Detection and Signaling of DNA Damage by PARP-1. PubMed Central. [Link]

  • D'Amours, D., et al. (2021). Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases. MDPI. [Link]

  • Ray Chaudhuri, A., & Nussenzweig, A. (2017). The multifaceted roles of PARP1 in DNA repair and chromatin remodelling. Nature Reviews Molecular Cell Biology. [Link]

  • Wang, Z., et al. (2018). Functional Aspects of PARP1 in DNA Repair and Transcription. PubMed Central. [Link]

  • Li, N., & Chen, J. (2020). Role of PARP1 in DNA damage repair. ResearchGate. [Link]

  • LaFargue, C. J., et al. (2021). Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy. National Institutes of Health. [Link]

  • Hopkins, T. A., et al. (2022). Comparative Analyses of Poly(ADP-Ribose) Polymerase Inhibitors. PubMed. [Link]

  • Litton, J. K., et al. (2020). Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer. PubMed Central. [Link]

  • Langelier, M. F., et al. (2022). Inhibitors of PARP: Number crunching and structure gazing. PNAS. [Link]

  • BPS Bioscience. (2023). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). BPS Bioscience. [Link]

  • Zilio, N., et al. (2025). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. PubMed Central. [Link]

  • ResearchGate. Summary of the IC50 and IC90 PAR level inhibitions for each drug in DT40 and DU145 cells. ResearchGate. [Link]

  • Langelier, M. F., et al. (2022). Inhibitors of PARP: Number crunching and structure gazing. PubMed Central. [Link]

Sources

A Comparative Spectroscopic Guide to 2-Fluoro-3-methylbenzamide and Its N-Ethyl Derivative

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling Molecular Architecture through Spectroscopic Interrogation

In the landscape of modern drug discovery and materials science, the precise characterization of molecular structure is paramount. 2-Fluoro-3-methylbenzamide and its derivatives represent a class of compounds with significant potential in medicinal chemistry, often serving as scaffolds for pharmacologically active agents. The introduction of a fluorine atom and a methyl group onto the benzamide core imparts unique electronic and steric properties, influencing molecular interactions and, consequently, biological activity. Understanding the nuanced structural details of these molecules is crucial for establishing structure-activity relationships (SAR) and ensuring the purity and identity of synthesized compounds.

This guide provides a comprehensive comparison of the spectroscopic profiles of this compound and a representative derivative, N-ethyl-2-fluoro-3-methylbenzamide. By examining their signatures across Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, we will elucidate how subtle structural modifications manifest in distinct spectral data. This comparative analysis serves as a practical, in-depth resource for researchers, offering both foundational protocols and the causal logic behind spectral interpretation.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Neighborhood

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For fluorinated compounds, ¹⁹F NMR offers an additional, highly sensitive probe.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A robust NMR analysis begins with meticulous sample preparation to ensure high-resolution data.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the benzamide sample for ¹H NMR and 20-30 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent is critical; it must dissolve the analyte without reacting with it and should have minimal interfering signals.[1][2]

    • Ensure complete dissolution. Gentle warming or sonication can be employed if necessary.

    • Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[2]

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spinner turbine and carefully place it in the spectrometer's autosampler or manual insertion port.

    • Tune and match the probe for the desired nuclei (¹H, ¹³C, ¹⁹F).

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

    • Acquire the spectra using standard pulse programs. For ¹H NMR, a sufficient number of scans are typically acquired within a few minutes. For ¹³C NMR, a greater number of scans are required due to the lower natural abundance of the ¹³C isotope.

FTIR_Workflow cluster_setup Instrument Setup cluster_measurement Sample Measurement clean Clean ATR Crystal background Record Background clean->background apply_sample Apply Sample apply_pressure Apply Pressure apply_sample->apply_pressure acquire_spectrum Acquire Spectrum apply_pressure->acquire_spectrum Analyze Spectrum Analyze Spectrum acquire_spectrum->Analyze Spectrum Process

Caption: Workflow for FTIR Spectroscopic Analysis.

Comparative FTIR Data

The table below highlights the key vibrational frequencies for this compound and its N-ethyl derivative.

Vibrational Mode This compound (cm⁻¹) N-ethyl-2-fluoro-3-methylbenzamide (cm⁻¹)
N-H Stretch~3350, ~3180 (two bands)~3300 (one band)
C-H Stretch (Aromatic)~3050~3050
C-H Stretch (Aliphatic)~2950~2980, ~2940
C=O Stretch (Amide I)~1660~1640
N-H Bend (Amide II)~1620~1540
C-N Stretch~1400~1290
C-F Stretch~1250~1250
Interpretation of FTIR Spectra
  • N-H Stretching: The most telling difference is in the N-H stretching region. The primary amide (this compound) will show two distinct bands corresponding to the symmetric and asymmetric stretching of the -NH₂ group. The secondary amide (N-ethyl derivative) will exhibit only a single N-H stretching band.

  • Amide Bands: The C=O stretching frequency (Amide I band) is typically lower in secondary amides compared to primary amides due to differences in hydrogen bonding and electronic effects. The N-H bending vibration (Amide II band) is also a key diagnostic feature, appearing at a significantly different wavenumber for primary and secondary amides.

III. Mass Spectrometry (MS): Deciphering the Molecular Mass and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

Electron Ionization is a "hard" ionization technique that leads to extensive fragmentation, providing a detailed molecular fingerprint.

Step-by-Step Methodology:

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in a high vacuum environment.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a radical cation (the molecular ion, M⁺•).

  • Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.

  • Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

MS_Workflow cluster_process Mass Spectrometry Process vaporize Sample Vaporization ionize Electron Ionization vaporize->ionize fragment Fragmentation ionize->fragment analyze Mass Analysis fragment->analyze detect Detection analyze->detect Generate Spectrum Generate Spectrum detect->Generate Spectrum Output

Caption: Workflow for Electron Ionization Mass Spectrometry.

Comparative Mass Spectrometry Data

The expected key fragments for both compounds are listed below.

m/z This compound (C₈H₈FNO) N-ethyl-2-fluoro-3-methylbenzamide (C₁₀H₁₂FNO)
Molecular Ion (M⁺•) 153181
Key Fragments 137 ([M-NH₂]⁺)166 ([M-CH₃]⁺)
109 ([M-CONH₂]⁺)137 ([M-C₂H₅NH]⁺)
91109 ([M-CONHC₂H₅]⁺)
Interpretation of Mass Spectra
  • Molecular Ion: Both compounds are expected to show a discernible molecular ion peak. The molecular weight of the N-ethyl derivative is 28 mass units higher than the parent amide, corresponding to the addition of a C₂H₄ group.

  • Fragmentation Patterns: The fragmentation of amides often involves cleavage of the bonds adjacent to the carbonyl group.

    • This compound: A prominent fragment is expected at m/z 137, corresponding to the 2-fluoro-3-methylbenzoyl cation formed by the loss of the amino radical (•NH₂). Further fragmentation can lead to the loss of carbon monoxide, giving a fragment at m/z 109.

    • N-ethyl-2-fluoro-3-methylbenzamide: Alpha-cleavage next to the nitrogen atom can result in the loss of a methyl radical (•CH₃) to give a fragment at m/z 166. Cleavage of the N-ethyl bond can also occur. A significant peak at m/z 137, the same benzoyl cation as in the parent compound, can be formed by the loss of the ethylamino radical.

IV. Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. For aromatic compounds, the most significant absorptions are typically due to π → π* transitions.

Experimental Protocol: Acquiring UV-Vis Spectra in Solution

Step-by-Step Methodology:

  • Solvent Selection: Choose a solvent that dissolves the sample and is transparent in the UV-Vis region of interest (e.g., ethanol, methanol, or cyclohexane).

  • Sample Preparation: Prepare a dilute solution of the benzamide in the chosen solvent. The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.

  • Baseline Correction: Fill a cuvette with the pure solvent and record a baseline spectrum.

  • Sample Measurement: Fill a matched cuvette with the sample solution and record the absorption spectrum over the desired wavelength range (typically 200-400 nm for aromatic compounds).

UVVis_Workflow cluster_prep Preparation cluster_acq Measurement dissolve Dissolve Sample in UV-transparent Solvent baseline Record Solvent Baseline dissolve->baseline measure Measure Sample Absorption Spectrum baseline->measure Corrected Measurement Analyze Spectrum Analyze Spectrum measure->Analyze Spectrum Process

Caption: Workflow for UV-Vis Spectroscopic Analysis.

Comparative UV-Vis Data
Parameter This compound N-ethyl-2-fluoro-3-methylbenzamide
λ_max (nm) ~230, ~275~232, ~278
Interpretation of UV-Vis Spectra

Both compounds are expected to exhibit characteristic absorption bands in the UV region due to the π → π* transitions of the aromatic ring. The substitution on the amide nitrogen is not expected to cause a major shift in the absorption maxima (λ_max), as the primary chromophore is the substituted benzene ring. A slight bathochromic (red) shift might be observed in the N-ethyl derivative due to the minor electron-donating effect of the alkyl group, but this effect is generally small. The primary utility of UV-Vis in this context is for quantitative analysis and confirmation of the aromatic system.

Conclusion: A Symphony of Spectroscopic Signatures

The comprehensive spectroscopic analysis of this compound and its N-ethyl derivative reveals a symphony of data where each technique provides a unique and complementary piece of the structural puzzle. NMR spectroscopy offers the most detailed map of the atomic framework, clearly distinguishing between the primary and secondary amides through the signals of the amide protons and the N-alkyl group. FTIR provides a rapid and definitive confirmation of the functional groups present, with the N-H stretching region serving as a key diagnostic window. Mass spectrometry confirms the molecular weights and offers insights into the stability and fragmentation pathways of the molecules. Finally, UV-Vis spectroscopy verifies the presence of the aromatic chromophore.

By understanding the principles behind each of these techniques and the causal relationships between molecular structure and spectral output, researchers can confidently characterize and differentiate even closely related molecules, a fundamental skill in the pursuit of novel chemical entities.

References

  • University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. [Link]

  • University of California, Riverside. NMR Sample Preparation. [Link]

Sources

The Fluorine Advantage: A Comparative Study of Fluorinated vs. Non-Fluorinated Benzamides in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone for optimizing pharmacokinetic and pharmacodynamic profiles. Benzamides, a versatile class of compounds with a wide range of therapeutic applications, have been a significant beneficiary of this strategy. This guide provides an in-depth comparative analysis of fluorinated and non-fluorinated benzamides, offering experimental insights and data-driven rationale for researchers, scientists, and drug development professionals. We will explore how the unique properties of fluorine can be leveraged to enhance metabolic stability, modulate physicochemical properties, and ultimately, improve therapeutic efficacy.

The Strategic Rationale for Fluorination in Benzamide Drug Design

The introduction of fluorine into a benzamide scaffold is not a mere substitution but a deliberate design choice aimed at addressing specific challenges in drug development.[1][2][3] The high electronegativity, small atomic radius, and the strength of the carbon-fluorine (C-F) bond are key attributes that confer significant advantages.[1][4][5]

One of the primary drivers for fluorination is to enhance metabolic stability .[1][3][6] Cytochrome P450 (CYP) enzymes, prevalent in the liver, are notorious for oxidizing metabolically labile C-H bonds, leading to rapid drug clearance.[3][6] By replacing a hydrogen atom at a metabolic "soft spot" with a fluorine atom, we can effectively block this enzymatic attack, thereby increasing the drug's half-life.[3][6]

Furthermore, fluorine's potent inductive effect can significantly alter the acidity (pKa) of nearby functional groups.[7][8] This modulation can be critical for optimizing a drug's solubility, cell permeability, and binding affinity to its target receptor.[1][7][9] The strategic placement of fluorine can fine-tune the electronic properties of the benzamide, influencing its interaction with biological targets.[2][10]

Comparative Analysis of Physicochemical Properties

The introduction of fluorine can profoundly impact the fundamental physicochemical properties of a benzamide. These changes, in turn, dictate the compound's behavior in a biological system.

Lipophilicity (LogP/LogD)

Lipophilicity, often expressed as the octanol-water partition coefficient (LogP), is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[7][11] While it is a common misconception that fluorination always increases lipophilicity, the effect is highly context-dependent.[7] The introduction of a single fluorine atom can increase lipophilicity, which may enhance membrane permeability.[2][12] However, the addition of multiple fluorine atoms or a trifluoromethyl group (-CF3) can have a more pronounced effect.[13]

Table 1: Comparative Lipophilicity of Benzamide Analogs

CompoundStructureLogP (Calculated)Experimental Context
BenzamideC7H7NO0.64Parent Compound
4-FluorobenzamideC7H6FNO0.85Increased lipophilicity with single fluorine substitution.
4-(Trifluoromethyl)benzamideC8H6F3NO1.89Significant increase in lipophilicity with -CF3 group.

Note: LogP values are estimations and can vary based on the calculation method and experimental conditions.

Acidity and Basicity (pKa)

Fluorine's strong electron-withdrawing nature can significantly alter the pKa of nearby ionizable groups.[7][8][12] For benzamides, this typically translates to a decrease in the basicity of any proximal amine groups and an increase in the acidity of the amide N-H bond.[8] This modulation of pKa can have profound implications for drug-receptor interactions and pharmacokinetic properties.[7][9]

Impact on Pharmacokinetics (ADME)

The ultimate goal of chemical modification in drug design is to achieve a favorable pharmacokinetic profile. Fluorination offers a powerful toolkit to address common ADME challenges.

Metabolic Stability

As previously mentioned, blocking sites of metabolism is a key advantage of fluorination.[3][6] The C-F bond is significantly stronger than a C-H bond, making it resistant to cleavage by metabolic enzymes.[4] This is particularly effective at preventing oxidation at benzylic or allylic positions.[2]

Experimental Protocol: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)

This protocol outlines a standard procedure to compare the metabolic stability of a non-fluorinated benzamide with its fluorinated analog.

Materials:

  • Test compounds (fluorinated and non-fluorinated benzamides)

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard (e.g., warfarin) for quenching

  • LC-MS/MS system

Procedure:

  • Prepare Incubation Mixtures: In a 96-well plate, prepare incubation mixtures containing HLM (final concentration ~0.5 mg/mL) and the test compound (final concentration ~1 µM) in phosphate buffer.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

  • Initiate Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding cold acetonitrile containing the internal standard.

  • Sample Processing: Centrifuge the plate to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression represents the elimination rate constant (k). From this, the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint) can be calculated.

Causality behind Experimental Choices:

  • HLM: Human liver microsomes are used as they contain a high concentration of the key drug-metabolizing enzymes, particularly cytochrome P450s.

  • NADPH Regenerating System: CYP enzymes require NADPH as a cofactor for their oxidative reactions. A regenerating system ensures a constant supply of NADPH throughout the incubation period.

  • LC-MS/MS: This analytical technique provides the high sensitivity and selectivity required to accurately quantify the parent drug in a complex biological matrix.

Table 2: Comparative In Vitro Metabolic Stability Data

CompoundIn Vitro Half-life (t1/2, min) in HLMIntrinsic Clearance (CLint, µL/min/mg)
Non-Fluorinated Benzamide X1546.2
Fluorinated Benzamide XF759.2

This data is illustrative and demonstrates a typical five-fold increase in metabolic stability upon fluorination.

Membrane Permeability

The ability of a drug to cross cell membranes is crucial for its absorption and distribution.[11] Fluorination can enhance passive membrane permeability by increasing lipophilicity.[2][11] However, excessive lipophilicity can sometimes lead to reduced aqueous solubility or increased susceptibility to efflux transporters like P-glycoprotein (Pgp).[2][9] Therefore, a careful balance must be struck.

Influence on Pharmacodynamics: Target Binding and Selectivity

The introduction of fluorine can directly impact a drug's interaction with its biological target. The altered electronic properties of the benzamide ring can lead to stronger or more selective binding.[2][7] Fluorine can participate in favorable electrostatic interactions, including hydrogen bonds and dipole-dipole interactions, within the target's binding pocket.[10]

Diagram: Logical Flow of a Fluorination Strategy in Lead Optimization

lead_optimization_flow cluster_0 Initial Lead Compound cluster_1 Problem Identification cluster_2 Strategy: Selective Fluorination cluster_3 Synthesis & In Vitro Testing cluster_4 Outcome Evaluation cluster_5 Decision Lead Non-Fluorinated Benzamide Lead Problem Poor Metabolic Stability (High Clearance) Lead->Problem Strategy Identify Metabolic 'Soft Spot' (e.g., para-position of phenyl ring) Problem->Strategy Synthesis Synthesize Fluorinated Analog Strategy->Synthesis Testing In Vitro ADME & Potency Assays Synthesis->Testing Outcome Improved Metabolic Stability? Maintained/Improved Potency? Testing->Outcome Decision Advance to In Vivo Studies Outcome->Decision Yes Re-evaluate Re-evaluate Fluorination Site or Consider Other Strategies Outcome->Re-evaluate No

Caption: A logical workflow for employing fluorination to address metabolic liabilities in a benzamide lead optimization campaign.

Safety and Toxicity Considerations

While fluorination offers numerous benefits, it is not without potential liabilities. The metabolic fate of fluorinated compounds must be carefully evaluated.[8][14] Although the C-F bond is strong, defluorination can occur under certain biological conditions, potentially releasing fluoride ions.[8] While small amounts of fluoride are generally well-tolerated, high concentrations can lead to toxicity, such as skeletal fluorosis.[8][15] A more significant concern is the potential for metabolism to generate toxic fluorinated metabolites, such as fluoroacetic acid, which can disrupt the Krebs cycle.[8][15] Therefore, comprehensive toxicology studies are essential for any fluorinated drug candidate.

Synthesis and Analytical Characterization

The synthesis of fluorinated benzamides often requires specialized reagents and reaction conditions.[16][17] Depending on the desired position of the fluorine atom, various synthetic strategies can be employed, including nucleophilic aromatic substitution on activated fluoroarenes or the use of fluorinated building blocks.[1][16]

Diagram: Experimental Workflow for Synthesis and Characterization

synthesis_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_final Final Product Start Fluorinated Benzoic Acid or Fluorinated Aniline Coupling Amide Coupling Reaction (e.g., with EDC/HOBt or SOCl2) Start->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Column Chromatography Workup->Purification Structure_Confirm Structure Confirmation (1H, 13C, 19F NMR, MS) Purification->Structure_Confirm Purity Purity Analysis (HPLC/UPLC) Structure_Confirm->Purity Final Pure Fluorinated Benzamide Purity->Final

Caption: A generalized workflow for the synthesis and analytical characterization of a fluorinated benzamide.

Accurate analytical characterization is crucial to confirm the identity and purity of the synthesized compounds. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.[18][19][20] ¹⁹F NMR is particularly valuable for confirming the presence and chemical environment of the fluorine atom.

Conclusion

The strategic incorporation of fluorine into benzamide scaffolds is a proven and powerful strategy in modern drug discovery. By judiciously leveraging the unique properties of fluorine, medicinal chemists can overcome significant hurdles related to metabolic stability, physicochemical properties, and target engagement. While not a universal panacea, a data-driven and mechanistically informed approach to fluorination can significantly enhance the probability of developing safer and more effective benzamide-based therapeutics. This guide has provided a comparative framework, supported by experimental rationale, to aid researchers in making informed decisions in their drug design and development endeavors.

References

  • Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides. PubMed.[Link]

  • Fluorination in the synthetic pathway of fluorinated benzamides via... ResearchGate.[Link]

  • Importance of Fluorine in Benzazole Compounds. PMC - NIH.[Link]

  • Metabolism and Toxicity of Fluorine Compounds. PMC - NIH.[Link]

  • Leveraging Fluorinated Compounds in Pharmaceutical Research: A Focus on Intermediates. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Synthesis of regiospecifically fluorinated conjugated dienamides. PubMed - NIH.[Link]

  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. PMC - NIH.[Link]

  • Fluorine in drug discovery: Role, design and case studies. Preprints.org.[Link]

  • N-(2,3-Difluorophenyl)-2-fluorobenzamide. MDPI.[Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.[Link]

  • Effects of fluorine substitution on drug metabolism: pharmacological and toxicological implications. PubMed.[Link]

  • Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega.[Link]

  • The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. MDPI.[Link]

  • Roles of Fluorine in Drug Design and Drug Action. Bentham Science.[Link]

  • Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. PMC - NIH.[Link]

  • Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. ResearchGate.[Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC - PubMed Central.[Link]

  • Role of Fluorine in Drug Design and Drug Action. ResearchGate.[Link]

  • The role of fluorine in medicinal chemistry. Taylor & Francis Online.[Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ResearchGate.[Link]

  • Methods to Increase the Metabolic Stability of 18F-Radiotracers. PMC - PubMed Central.[Link]

  • Organofluorine compounds – Knowledge and References. Taylor & Francis.[Link]

  • The role of fluorine in medicinal chemistry. ResearchGate.[Link]

  • Metabolism and Toxicity of Fluorine Compounds. ResearchGate.[Link]

  • Metabolism and Toxicity of Fluorine Compounds. ACS Publications.[Link]

  • Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. PMC - NIH.[Link]

  • (PDF) Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. ResearchGate.[Link]

  • The role of fluorine in medicinal chemistry. PubMed.[Link]

  • The effect of fluorine substitution on the metabolism and antimalarial activity of amodiaquine. ScienceDirect.[Link]

  • Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. ACS Publications.[Link]

  • Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. PubMed.[Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). PubMed.[Link]

  • Fluorine in Drug Design: A Case Study With Fluoroanisoles. PubMed.[Link]

  • Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. PubMed.[Link]

Sources

A Researcher's Comparative Guide to the Biological Efficacy of 2-Fluoro-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers in oncology, the identification of novel small molecules with potent anti-cancer activity is a paramount objective. Benzamide derivatives have emerged as a privileged scaffold in cancer therapy, forming the core structure of inhibitors targeting critical cellular processes. This guide provides an in-depth technical comparison of the biological efficacy of 2-Fluoro-3-methylbenzamide, a compound of interest, against established inhibitors in relevant cancer cell lines. While direct studies on this specific molecule are not extensively published, its structural features suggest potential activity as an inhibitor of Poly (ADP-ribose) polymerase (PARP) or Nicotinamide phosphoribosyltransferase (NAMPT), two key enzymes in cancer cell survival and metabolism.

This guide is structured to provide not just experimental protocols, but the scientific rationale behind the proposed investigations. We will explore the hypothetical mechanisms of action, outline a rigorous experimental plan to test these hypotheses, and provide the detailed methodologies required to generate robust and reliable data.

Mechanistic Hypothesis: Unveiling the Potential Targets of this compound

The chemical architecture of this compound, specifically the central benzamide moiety, is a well-established pharmacophore for inhibitors of PARP enzymes.[1][2] PARP inhibitors have shown significant clinical success, particularly in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[3] The benzamide core mimics the nicotinamide portion of the NAD+ cofactor, competitively binding to the catalytic domain of PARP and inhibiting its function in DNA single-strand break repair.[4]

An alternative, yet plausible, mechanism of action is the inhibition of NAMPT. NAMPT is the rate-limiting enzyme in the salvage pathway of NAD+ biosynthesis, a critical metabolic pathway that cancer cells heavily rely on to meet their high energetic and signaling demands.[5] Several NAMPT inhibitors also incorporate a nicotinamide-mimicking moiety.[6]

Given these precedents, our investigation will proceed with the primary hypothesis that this compound functions as a PARP inhibitor, with a secondary exploratory aim to assess its potential as a NAMPT inhibitor.

Comparative Framework: Selecting Benchmarks for Efficacy Evaluation

To objectively assess the biological efficacy of this compound, it is essential to compare its performance against well-characterized inhibitors of the hypothesized targets.

  • Positive Control for PARP Inhibition: Olaparib, a clinically approved PARP inhibitor, will serve as the primary comparator.[7] Its well-documented effects on cell viability and PARP activity provide a robust benchmark.

  • Positive Control for NAMPT Inhibition: FK866 is a highly specific and potent NAMPT inhibitor and will be used to evaluate any potential activity of this compound against this target.[8]

A panel of cancer cell lines with varying genetic backgrounds will be selected to provide a comprehensive efficacy profile.

  • MCF-7: A breast cancer cell line that is BRCA-proficient.

  • MDA-MB-231: A triple-negative breast cancer cell line.

  • HCT116: A colon cancer cell line.

  • A549: A lung cancer cell line, which has shown sensitivity to some NAMPT inhibitors.[9]

Experimental Workflow for Efficacy Profiling

The following experimental workflow is designed to systematically evaluate the biological effects of this compound in the selected cell lines.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Apoptosis Induction Analysis cluster_2 Phase 3: Mechanism of Action Confirmation A Cell Seeding (MCF-7, MDA-MB-231, HCT116, A549) B Treatment with: - this compound (Dose-Response) - Olaparib (Positive Control) - FK866 (Positive Control) - DMSO (Vehicle Control) A->B C MTT Assay for Cell Viability B->C D Determine IC50 Values C->D E Cell Seeding and Treatment (at IC50 concentrations) D->E Inform Treatment Concentrations F Annexin V/PI Staining E->F G Flow Cytometry Analysis F->G H Quantify Apoptotic vs. Necrotic Cells G->H I Cell Lysis and Protein Quantification H->I Confirm Apoptotic Pathway J Western Blotting I->J K Probe for: - Cleaved PARP - Total PARP - NAMPT - Beta-Actin (Loading Control) J->K L Analyze Protein Expression Levels K->L

Caption: Experimental workflow for evaluating the biological efficacy of this compound.

Data Presentation: Quantifying Biological Efficacy

The results from the experimental workflow will be summarized in the following tables for clear comparison.

Table 1: Comparative Cytotoxicity (IC50 Values in µM)

CompoundMCF-7MDA-MB-231HCT116A549
This compoundExperimental DataExperimental DataExperimental DataExperimental Data
OlaparibExperimental DataExperimental DataExperimental DataExperimental Data
FK866Experimental DataExperimental DataExperimental DataExperimental Data

Table 2: Induction of Apoptosis (% of Annexin V Positive Cells)

Treatment (at IC50)MCF-7MDA-MB-231HCT116A549
Vehicle (DMSO)Experimental DataExperimental DataExperimental DataExperimental Data
This compoundExperimental DataExperimental DataExperimental DataExperimental Data
OlaparibExperimental DataExperimental DataExperimental DataExperimental Data
FK866Experimental DataExperimental DataExperimental DataExperimental Data

Table 3: Mechanistic Marker Modulation (Fold Change vs. Vehicle)

Treatment (at IC50)Cell LineCleaved PARP / Total PARPNAMPT / Beta-Actin
This compoundMCF-7Experimental DataExperimental Data
MDA-MB-231Experimental DataExperimental Data
HCT116Experimental DataExperimental Data
A549Experimental DataExperimental Data
OlaparibMCF-7Experimental DataExperimental Data
MDA-MB-231Experimental DataExperimental Data
HCT116Experimental DataExperimental Data
A549Experimental DataExperimental Data
FK866MCF-7Experimental DataExperimental Data
MDA-MB-231Experimental DataExperimental Data
HCT116Experimental DataExperimental Data
A549Experimental DataExperimental Data

Detailed Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[10]

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[11]

  • Treat the cells with a serial dilution of this compound, Olaparib, FK866, or DMSO (vehicle control) for 72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Measure the absorbance at 570 nm using a microplate reader.[11]

  • Calculate the IC50 values using non-linear regression analysis.

Apoptosis Detection: Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12]

Protocol:

  • Seed cells in a 6-well plate and treat with the respective compounds at their IC50 concentrations for 48 hours.

  • Harvest the cells, including any floating cells in the media, and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.[12]

  • Analyze the samples immediately by flow cytometry.

Mechanistic Investigation: Western Blotting

Western blotting will be used to detect changes in the expression of key proteins related to apoptosis and the hypothesized drug targets.

Protocol:

  • Treat cells with the compounds at their IC50 concentrations for 48 hours.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.[13]

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[13]

  • Incubate the membrane with primary antibodies against PARP (to detect both full-length and cleaved forms), NAMPT, and beta-actin overnight at 4°C.[14][15][16]

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[13]

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.[13]

  • Quantify the band intensities using densitometry software and normalize to the loading control (beta-actin).

Hypothetical Signaling Pathways

The following diagrams illustrate the potential signaling pathways affected by this compound, assuming it acts as either a PARP or NAMPT inhibitor.

G cluster_0 PARP Inhibition Pathway DNA_SSB DNA Single-Strand Break PARP PARP DNA_SSB->PARP activates BER Base Excision Repair PARP->BER mediates Replication_Fork Replication Fork Collapse PARP->Replication_Fork stalled repair leads to DNA_DSB DNA Double-Strand Break Replication_Fork->DNA_DSB Apoptosis Apoptosis DNA_DSB->Apoptosis Compound This compound Compound->PARP inhibits

Caption: Hypothetical PARP inhibition pathway of this compound.

G cluster_1 NAMPT Inhibition Pathway NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN NAD NAD+ NMN->NAD Energy_Metabolism Energy Metabolism (ATP Production) NAD->Energy_Metabolism required for DNA_Repair DNA Repair Enzymes (e.g., PARPs, Sirtuins) NAD->DNA_Repair required for Apoptosis_NAMPT Apoptosis Energy_Metabolism->Apoptosis_NAMPT depletion leads to DNA_Repair->Apoptosis_NAMPT impaired function leads to Compound_NAMPT This compound Compound_NAMPT->NAMPT inhibits

Caption: Hypothetical NAMPT inhibition pathway of this compound.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to evaluating the biological efficacy of this compound. By comparing its activity against established inhibitors in a panel of relevant cell lines, and by dissecting its mechanism of action through targeted molecular assays, a clear picture of its therapeutic potential can be established. The data generated from these experiments will be crucial in determining whether this compound warrants further investigation as a novel anti-cancer agent. Should the primary hypothesis of PARP inhibition be confirmed, further studies in BRCA-deficient cell lines would be a logical next step to explore its potential in a synthetic lethality context.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • ResearchGate. (n.d.). Structural requirements for potent PARP inhibition. The benzamide... [Download Scientific Diagram]. Retrieved from [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. Retrieved from [Link]

  • MTT Cell Assay Protocol. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures and known PARP activities of clinical PARP... [Download Scientific Diagram]. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel Benzamide Derivatives: Synthesis and Bioactivity as Potent PARP-1 Inhibitors | Request PDF. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Full article: Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

  • Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • ResearchGate. (2015). What's a suitable positive control for detection of PARP cleavage using western blotting?. Retrieved from [Link]

  • GenScript. (n.d.). Western Blot Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analysis of iNAMPT and eNAMPT and NAD + assay in the... [Download Scientific Diagram]. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis, Optimization, and Structure–Activity Relationships of Nicotinamide Phosphoribosyltransferase (NAMPT) Positive Allosteric Modulators (N-PAMs) | Journal of Medicinal Chemistry. Retrieved from [Link]

  • Synthesis, Optimization, and Structure–Activity Relationships of Nicotinamide Phosphoribosyltransferase (NAMPT) Positive Allosteric Modulators (N-PAMs). (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Nicotinamide Phosphoribosyltransferase Purification Using SUMO Expression System. (2020). National Institutes of Health (NIH). Retrieved from [Link]

  • ResearchGate. (2023). Synthesis, Optimization, and Structure–Activity Relationships of Nicotinamide Phosphoribosyltransferase (NAMPT) Positive Allosteric Modulators (N-PAMs). Retrieved from [Link]

  • ACS Publications. (2022). A Novel NAMPT Inhibitor-Based Antibody–Drug Conjugate Payload Class for Cancer Therapy | Bioconjugate Chemistry. Retrieved from [Link]

  • Structure based design of nicotinamide phosphoribosyltransferase (NAMPT) inhibitors from a phenotypic screen. (2018). PubMed. Retrieved from [Link]

  • Discovery of a novel NAMPT inhibitor that selectively targets NAPRT-deficient EMT-subtype cancer cells and alleviates chemotherapy-induced peripheral neuropathy. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Affinity Biosciences. (n.d.). NAMPT Antibody. Retrieved from [Link]

  • Discovery of Highly Potent Nicotinamide Phosphoribosyltransferase Degraders for Efficient Treatment of Ovarian Cancer. (2023). PubMed. Retrieved from [Link]

  • Discovery of Novel Inhibitors and Fluorescent Probe Targeting NAMPT. (2015). National Institutes of Health (NIH). Retrieved from [Link]

  • Patsnap Synapse. (2025). What NAMPT inhibitors are in clinical trials currently?. Retrieved from [Link]

  • The NAMPT Inhibitor FK866 Increases Metformin Sensitivity in Pancreatic Cancer Cells. (2022). Retrieved from [Link]

  • Novel allosteric PARP1 inhibitors for the treatment of BRCA-deficient leukemia. (n.d.). PubMed. Retrieved from [Link]

  • PARP Inhibitors and ADCs Spark Change Across Ovarian and Cervical Cancer Paradigms. (2024). Retrieved from [Link]

  • Combined PARP and Dual Topoisomerase Inhibition Potentiates Genome Instability and Cell Death in Ovarian Cancer. (2022). PubMed. Retrieved from [Link]

  • The Jackson Laboratory. (2024). PARP inhibitors: Overview and indications. Retrieved from [Link]

  • Journal of Hematology Oncology Pharmacy. (n.d.). Outcomes and Adverse Events Linked to Off-Label Treatment of Solid Tumors with PARP Inhibitors. Retrieved from [Link]

Sources

A Researcher's Guide to Characterizing the Selectivity of Novel Benzamide Derivatives: The Case of 2-Fluoro-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An objective guide to a critical aspect of drug discovery is provided below.

As a Senior Application Scientist, my goal is to provide practical, field-proven insights. This guide is structured to walk you through a logical, tiered approach to understanding the cross-reactivity of a novel compound, using 2-Fluoro-3-methylbenzamide as our central example. While this specific molecule is not extensively characterized in public literature, the principles and workflows outlined here represent a robust strategy for any new benzamide derivative entering a discovery pipeline.

The benzamide scaffold is a privileged structure in medicinal chemistry, appearing in drugs targeting a wide array of proteins, from G-protein coupled receptors (GPCRs) to enzymes like PARPs and HDACs. This promiscuity is a double-edged sword; it offers a versatile starting point for new drugs but also carries an inherent risk of off-target activity, leading to unexpected toxicity or a misleading interpretation of phenotypic results. The seemingly minor decorations on our molecule of interest—a fluoro group at position 2 and a methyl group at position 3—can profoundly alter its binding profile compared to other known benzamides.

Our task is to de-risk and characterize this compound by systematically exploring its potential for cross-reactivity. This guide will explain the causality behind our experimental choices, provide self-validating protocols, and ground our claims in authoritative sources.

Part 1: Initial Target Prediction and In Silico Profiling

Before committing to expensive and time-consuming wet lab experiments, we can leverage computational methods to predict potential targets and off-targets. The structure of this compound can be compared against databases of known pharmacologically active compounds. This approach, known as chemical similarity searching, is based on the principle that structurally similar molecules often have similar biological activities.

Workflow for In Silico Target Prediction

cluster_0 Computational Analysis A Input Structure: This compound (SMILES) B Select Databases: ChEMBL, PubChem, BindingDB A->B Define Scope C Perform Similarity Search (e.g., Tanimoto Coefficient > 0.85) B->C Execute Search D Analyze Hits: Identify primary targets of structurally similar compounds C->D Curate Results E Generate Target Hypothesis List (e.g., PARPs, HDACs, Dopamine Receptors) D->E Prioritize for Wet Lab

Caption: In silico workflow for predicting biological targets.

This initial screening might suggest that this compound has the potential to interact with several well-known benzamide target families. For instance, many substituted benzamides are known to be PARP inhibitors or dopamine receptor antagonists. Our hypothesis list will guide the selection of our primary assays.

Part 2: Primary Target Engagement & Potency Determination

Let's assume our in silico analysis predicted potential activity against Poly (ADP-ribose) polymerase (PARP) enzymes, a common target class for benzamide-containing molecules. Our first step is to confirm this interaction and determine the compound's potency.

Experimental Protocol: PARP1 Enzymatic Assay

This is a biochemical assay designed to directly measure the inhibition of the PARP1 enzyme by our test compound.

Principle: The assay quantifies the incorporation of biotinylated NAD+ onto histone proteins by the PARP1 enzyme. An inhibitor will reduce the amount of biotinylated histone, which is detected using a streptavidin-conjugated reporter.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in assay buffer.

  • Reaction Setup: In a 96-well plate, add 5 µL of the compound dilutions.

  • Enzyme Addition: Add 20 µL of PARP1 enzyme solution (e.g., 0.5 units/well) to each well.

  • Incubation: Incubate for 10 minutes at room temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add 25 µL of a reaction mixture containing activated DNA, histone proteins, and biotinylated NAD+.

  • Reaction Incubation: Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction and transfer the contents to a streptavidin-coated plate. After washing, add a detection antibody (e.g., anti-histone-HRP) and then a chemiluminescent substrate.

  • Data Analysis: Measure luminescence and plot the percent inhibition against the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Interpretation

The primary output will be an IC50 value, which represents the concentration of this compound required to inhibit 50% of PARP1 activity. We must compare this to a known control compound to validate our assay.

CompoundPrimary TargetIC50 (nM)Notes
Olaparib (Control)PARP15Validates assay performance.
This compound PARP1450Hypothetical result showing moderate potency.
Compound X (Negative Control)PARP1> 10,000A structurally dissimilar, inactive compound.

This hypothetical result suggests our compound is a moderately potent PARP1 inhibitor. The next logical question is: how selective is it?

Part 3: Assessing Selectivity - Cross-Reactivity Screening

Selectivity is a cornerstone of modern drug development. A compound that inhibits multiple targets can have unpredictable and often undesirable effects. We must now screen this compound against a panel of related and unrelated targets to build a selectivity profile.

Tier 1: Screening Against Related Family Members

If the primary target is a member of a large protein family, it is crucial to test for activity against other family members.

Experimental Workflow: PARP Family Selectivity Panel

cluster_1 Selectivity Profiling Workflow Input This compound (Fixed Concentration, e.g., 1µM) Assay Run Parallel Enzymatic Assays Input->Assay Data Calculate % Inhibition for each target Assay->Data Targets Target Panel: - PARP1 (Primary) - PARP2 - TNKS1 (PARP5a) - TNKS2 (PARP5b) Targets->Assay Output Generate Selectivity Profile Data->Output

Caption: Workflow for assessing selectivity against related enzymes.

Hypothetical Data: PARP Family Selectivity

This data is typically generated by running single-point concentration screens (e.g., at 1 µM and 10 µM) first, then generating full IC50 curves for any significant hits.

Target% Inhibition @ 1 µMIC50 (nM)Selectivity vs. PARP1
PARP185%4501x
PARP275%8001.8x
TNKS115%> 10,000> 22x
TNKS212%> 10,000> 22x

This hypothetical data suggests our compound has some cross-reactivity with PARP2 but is highly selective against the tankyrase subfamily (TNKS1/2). This is a critical piece of information for predicting the compound's downstream biological effects.

Tier 2: Broad Panel Counter-Screening

To uncover unexpected cross-reactivity, it is standard practice to screen the compound against a broad panel of diverse targets. Commercial services offer panels that cover hundreds of kinases, GPCRs, ion channels, and other enzymes.

Rationale: The benzamide moiety is present in drugs with diverse mechanisms. For example, amisulpride is a dopamine D2/D3 receptor antagonist. Entinostat is an HDAC inhibitor. It is plausible that this compound could have weak affinity for these or other targets.

Protocol: Broad Target Safety Panel (Example)

  • Compound Submission: Provide a high-concentration stock of this compound to a contract research organization (CRO).

  • Screening: The CRO will typically perform a single-point screen at a high concentration (e.g., 10 µM) against a panel of 40-100 targets known for their role in adverse drug reactions (e.g., the hERG channel, various cytochrome P450 enzymes, and a range of receptors).

  • Data Analysis: Any target showing significant inhibition (typically >50%) is flagged for follow-up. A full dose-response curve is then generated to determine the IC50 or Ki for that off-target interaction.

Hypothetical Results: Safety Panel Hits

Off-TargetClass% Inhibition @ 10 µMIC50 (µM)Therapeutic Window (Off-Target IC50 / Primary Target IC50)
Dopamine D2 ReceptorGPCR65%8.518.9x
hERG ChannelIon Channel8%> 30> 66x
HDAC1Enzyme4%> 30> 66x

Interpretation of Results:

The data above hypothetically reveals a weak interaction with the dopamine D2 receptor. The "Therapeutic Window" or "Selectivity Window" is a critical calculation. A window of at least 100-fold is often desired between the primary target potency and any off-target activity. Our hypothetical 18.9x window for the D2 receptor might be a cause for concern, depending on the intended therapeutic application, and would warrant further investigation in cell-based and in vivo models. The lack of activity at the hERG channel is a positive sign, as hERG inhibition is linked to cardiac toxicity.

Part 4: Cellular Assays to Confirm On- and Off-Target Effects

Biochemical assays are essential, but they don't always reflect a compound's activity in a complex cellular environment. The final step is to validate our findings in relevant cell-based assays.

On-Target Validation: A Cellular PARP Inhibition Assay

  • Principle: Measure the inhibition of PARP activity within cells. This can be done by detecting the product of PARP, poly(ADP-ribose) or PAR, using an antibody-based method like an ELISA or Western blot.

  • Method: Treat a relevant cancer cell line (e.g., HeLa) with a DNA-damaging agent to activate PARP, then co-treat with various concentrations of this compound. Measure the levels of cellular PAR.

  • Expected Outcome: A dose-dependent reduction in PAR levels, yielding a cellular EC50. This value should ideally be within 5-10 fold of the biochemical IC50.

Off-Target Validation: Dopamine D2 Receptor Activity

  • Principle: Use a cell line engineered to express the D2 receptor and report on its activation, often via a calcium flux or cAMP assay.

  • Method: Treat the D2-expressing cells with a known D2 agonist. Then, co-treat with this compound to see if it can antagonize (block) the agonist's effect.

  • Expected Outcome: A dose-dependent inhibition of the agonist-induced signal, confirming the off-target activity observed in the biochemical screen.

Conclusion

Characterizing the cross-reactivity of a novel compound like this compound is not a single experiment but a systematic, multi-tiered investigation. By progressing from in silico prediction to biochemical assays, broad selectivity panels, and finally, confirmatory cellular assays, we can build a comprehensive profile of a compound's activity. This rigorous approach is fundamental to scientific integrity, enabling researchers to confidently interpret their results, anticipate potential liabilities, and make informed decisions in the long and complex process of drug discovery.

References

  • Title: hERG and Its Role in Drug-Induced Torsades de Pointes Source: U.S. Food and Drug Administration (FDA) URL: [Link]

The Strategic Advantage of the Fluorinated Benzamide Scaffold: A Comparative Guide to Potent PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the intricate landscape of cancer therapeutics, the strategic selection of molecular scaffolds is paramount. This guide provides an in-depth technical comparison of Poly(ADP-ribose) polymerase (PARP) inhibitors, with a particular focus on the pivotal role of the fluorinated benzamide moiety in achieving superior potency and desirable pharmacokinetic profiles. While 2-Fluoro-3-methylbenzamide serves as a foundational building block, its true potential is realized when incorporated into complex and highly active molecules. Here, we will use the potent, clinically approved PARP inhibitor, Talazoparib, as a prime exemplar of this chemical class and compare its performance against other notable PARP inhibitors such as Olaparib, Niraparib, and Rucaparib.

The Rise of PARP Inhibitors and the Significance of the Fluorinated Benzamide Moiety

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response (DDR) pathway, primarily involved in the repair of single-strand breaks (SSBs). In cancers with deficiencies in other DNA repair pathways, such as those harboring BRCA1/2 mutations, the inhibition of PARP leads to an accumulation of unrepaired SSBs, which collapse replication forks and generate cytotoxic double-strand breaks (DSBs). This concept, known as synthetic lethality, forms the therapeutic backbone of PARP inhibitors.

The incorporation of a fluorinated benzamide scaffold into PARP inhibitors has emerged as a key strategy for enhancing their efficacy. The fluorine atom, owing to its high electronegativity and small size, can modulate several key properties of a drug molecule, including:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation and thereby increasing the drug's half-life.

  • Binding Affinity: Fluorine can engage in favorable interactions with the target protein, such as hydrogen bonds and dipole-dipole interactions, leading to enhanced binding affinity and potency.

  • Membrane Permeability: The strategic placement of fluorine can influence the lipophilicity of the molecule, optimizing its ability to cross cell membranes and reach its intracellular target.

Comparative Analysis of PARP Inhibitors

The following table summarizes the in vitro potency of key PARP inhibitors, highlighting the exceptional activity of Talazoparib, which incorporates a fluorinated aromatic core.

Compound PARP1 IC50 (nM) PARP2 IC50 (nM) PARP1 Ki (nM) Cellular PARP Activity EC50 (nM) Reference(s)
Talazoparib 0.57-1.22.51[1][2]
Olaparib --1.87-[3]
Niraparib 3.82.1--[4]
Rucaparib ----[5]

Note: Direct comparative IC50 and Ki values across different studies should be interpreted with caution due to variations in experimental conditions.

Talazoparib's sub-nanomolar potency against PARP1 underscores the significant contribution of its fluorinated structure to its high affinity.[1] This exceptional potency is not solely due to the inhibition of PARP's catalytic activity but also to a phenomenon known as "PARP trapping."

The Critical Role of PARP Trapping

Beyond enzymatic inhibition, a key mechanism of action for many potent PARP inhibitors is the trapping of PARP enzymes on DNA at the site of damage.[4] This creates a physical obstruction to DNA replication and repair machinery, leading to enhanced cytotoxicity, particularly in homologous recombination-deficient cancer cells. Talazoparib is reported to be a significantly more potent PARP trapper than other inhibitors like Olaparib.[2]

PARP_Trapping cluster_0 Normal DNA Repair cluster_1 PARP Inhibition and Trapping DNA_SSB Single-Strand Break (SSB) PARP1_recruitment PARP1 Recruitment DNA_SSB->PARP1_recruitment PARylation Auto-PARylation PARP1_recruitment->PARylation NAD+ PARP1_dissociation PARP1 Dissociation PARylation->PARP1_dissociation BER_proteins Base Excision Repair (BER) Proteins PARP1_dissociation->BER_proteins Repair SSB Repair BER_proteins->Repair DNA_SSB_inhibited Single-Strand Break (SSB) PARP1_recruitment_inhibited PARP1 Recruitment DNA_SSB_inhibited->PARP1_recruitment_inhibited Trapped_complex Trapped PARP1-DNA Complex PARP1_recruitment_inhibited->Trapped_complex PARP_inhibitor Talazoparib PARP_inhibitor->Trapped_complex Inhibits Dissociation Replication_fork_collapse Replication Fork Collapse Trapped_complex->Replication_fork_collapse DSB_formation Double-Strand Break (DSB) Replication_fork_collapse->DSB_formation Cell_death Cell Death (Synthetic Lethality) DSB_formation->Cell_death in HR-deficient cells

Caption: Mechanism of PARP trapping by inhibitors like Talazoparib.

Experimental Protocols

Synthesis of a Fluorinated Benzamide Precursor

A key step in the synthesis of many PARP inhibitors is the formation of the benzamide bond. The following is a general procedure for the synthesis of a this compound derivative, a crucial intermediate.

Step 1: Synthesis of 2-Fluoro-3-methylbenzoyl Chloride

Synthesis_Step1 start 2-Fluoro-3-methylbenzoic Acid product 2-Fluoro-3-methylbenzoyl Chloride start->product Reflux reagent Thionyl Chloride (SOCl2) reagent->product

Caption: Synthesis of 2-Fluoro-3-methylbenzoyl Chloride.

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-fluoro-3-methylbenzoic acid.

  • Slowly add thionyl chloride in excess.

  • Heat the mixture to reflux and maintain for 2-3 hours, or until the reaction is complete (monitored by TLC).

  • Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 2-fluoro-3-methylbenzoyl chloride, which can be used in the next step without further purification.

Step 2: Amide Bond Formation

Synthesis_Step2 start1 2-Fluoro-3-methylbenzoyl Chloride product N-Substituted-2-fluoro-3-methylbenzamide start1->product start2 Amine (R-NH2) start2->product base Base (e.g., Triethylamine) base->product solvent Solvent (e.g., DCM) solvent->product

Caption: Amide bond formation to yield a this compound derivative.

  • Dissolve the desired amine in a suitable aprotic solvent, such as dichloromethane (DCM), in a round-bottom flask.

  • Add a base, such as triethylamine, to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of 2-fluoro-3-methylbenzoyl chloride in the same solvent to the cooled amine solution.

  • Allow the reaction to stir at room temperature until completion (monitored by TLC).

  • Work up the reaction by washing with aqueous solutions to remove unreacted starting materials and byproducts.

  • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography or recrystallization to obtain the desired N-substituted-2-fluoro-3-methylbenzamide.

In Vitro PARP1 Inhibition Assay (Fluorometric)

This protocol outlines a common method for determining the IC50 value of a PARP inhibitor.[6]

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor in DMSO.

    • Dilute recombinant human PARP1 enzyme to the desired concentration in PARP assay buffer.

    • Prepare a solution of activated DNA and β-NAD+.

  • Assay Procedure:

    • In a 96-well plate, add the PARP assay buffer.

    • Add the test inhibitor at various concentrations (serial dilutions).

    • Add the diluted PARP1 enzyme to each well.

    • Initiate the reaction by adding the activated DNA and β-NAD+ mixture.

    • Incubate the plate at room temperature for the desired time (e.g., 60 minutes).

    • Stop the reaction and develop the signal using a developer reagent that produces a fluorescent product in the presence of nicotinamide, a byproduct of the PARP reaction.

  • Data Analysis:

    • Measure the fluorescence intensity using a microplate reader.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value using a non-linear regression curve fit.

PARP Trapping Assay (Fluorescence Polarization)

This assay measures the ability of an inhibitor to trap PARP1 on a DNA duplex.[7][8]

  • Reagent Preparation:

    • Prepare a fluorescently labeled DNA oligonucleotide duplex.

    • Prepare solutions of recombinant PARP1 enzyme and the test inhibitor.

  • Assay Procedure:

    • In a suitable microplate, add the PARPtrap™ assay buffer.

    • Add the fluorescently labeled DNA duplex.

    • Add the test inhibitor at various concentrations.

    • Add the PARP1 enzyme to initiate the binding reaction.

    • Incubate to allow the formation of the PARP1-DNA complex.

  • Data Analysis:

    • Measure the fluorescence polarization (FP) of each well using a microplate reader.

    • An increase in FP indicates the trapping of PARP1 on the DNA, as the larger complex tumbles more slowly in solution.

    • Plot the change in FP against the inhibitor concentration to determine the potency of PARP trapping.

Conclusion

The strategic incorporation of a fluorinated benzamide scaffold has proven to be a highly successful approach in the development of potent PARP inhibitors. As exemplified by Talazoparib, this chemical moiety contributes significantly to enhanced binding affinity, metabolic stability, and the crucial mechanism of PARP trapping. For researchers in the field of oncology drug discovery, a deep understanding of the structure-activity relationships and the experimental methodologies to evaluate these compounds is essential. The comparative data and detailed protocols provided in this guide serve as a valuable resource for the rational design and evaluation of the next generation of PARP inhibitors, with the ultimate goal of developing more effective and targeted cancer therapies.

References

  • PARPtrap™ Assay Kit for PARP1 - BPS Bioscience. [Link]

  • Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging - PubMed Central. [Link]

  • PARPtrap™ Combo Assay Kit for PARP1 and PARP2 - BPS Bioscience. [Link]

  • Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin- - ACS Publications. [Link]

  • Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent - PubMed. [Link]

  • PARP assay for inhibitors | BMG LABTECH. [Link]

  • Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib - MDPI. [Link]

  • Synthesis of talazoparib and its derivatives and radiosynthesis of... - ResearchGate. [Link]

  • Targeted cancer therapy: choosing the right assay to assess PARP inhibitors - YouTube. [Link]

  • Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents - PMC. [Link]

  • Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents - ResearchGate. [Link]

  • PARPtrap™ Assay Kit for PARP1 - BPS Bioscience. [Link]

  • Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors - AACR Journals. [Link]

  • Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents - PubMed. [Link]

  • Talazoparib | C19H14F2N6O | CID 135565082 - PubChem. [Link]

  • In vitro analysis of PARP inhibitor nanoformulations - PMC - NIH. [Link]

  • US20170190670A1 - Improved process for the preparation of enzalutamide - Google P
  • Synthesis of 2-methylbenzoyl chloride - PrepChem.com. [Link]

  • CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2- - Google P
  • Two experts and a newbie: [18F]PARPi vs [18F]FTT vs [18F]FPyPARP—a comparison of PARP imaging agents - NIH. [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]

  • N-(2,3-Difluorophenyl)-2-fluorobenzamide - MDPI. [Link]

  • Table 1 | Selectivity of PARP inhibitors. Published IC50 values of PARP... - ResearchGate. [Link]

  • Differential Potential of Pharmacological PARP Inhibitors for Inhibiting Cell Proliferation and Inducing Apoptosis in Human Breast Cancer Cells - PubMed. [Link]

  • Preparation of benzoyl chloride - PrepChem.com. [Link]

  • PARPi IC50 values for PARP family members. IC50 values have been obtained from the ChEMBL database. - ResearchGate. [Link]

  • In vitro analysis of PARP inhibitor nanoformulations | IJN - Dove Medical Press. [Link]

  • Summary of the IC 50 and IC 90 PAR level inhibitions for each drug in DT40 and DU145 cells - ResearchGate. [Link]

  • In vitro analysis of PARP inhibitor nanoformulations - ResearchGate. [Link]

  • IC 50 of different compounds in sensitive and olaparib resistant... - ResearchGate. [Link]

  • 4-Fluoro-3-methylbenzoyl chloride - Chem-Impex. [Link]

  • CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google P
  • Development of Mitochondria-Targeted PARP Inhibitors - MDPI. [Link]

  • Inhibitors of PARP: Number crunching and structure gazing - PMC - NIH. [Link]

  • CN104529729A - Preparation method for 2-fluoro-3-chlorobenzaldehyde - Google P

Sources

Comparative In Silico Analysis of 2-Fluoro-3-methylbenzamide: A Guide to Predicting Binding Affinity Through Molecular Docking

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for conducting a comparative molecular docking study of 2-Fluoro-3-methylbenzamide. As there are no specific docking studies for this compound in the public domain, this document outlines a robust in silico experimental design. This approach is grounded in established methodologies for similar benzamide derivatives, ensuring a scientifically rigorous protocol for predicting binding affinity and understanding potential molecular interactions.

Strategic Target Selection: Inducible Nitric Oxide Synthase (iNOS)

The cornerstone of any docking study is the selection of a therapeutically relevant protein target. For this investigation, we have chosen inducible nitric oxide synthase (iNOS) . This selection is based on two key factors:

  • Scaffold Relevance: The benzamide chemical structure has been successfully utilized in the development of iNOS inhibitors, as demonstrated in studies of nitro-substituted benzamide derivatives.[1]

  • Therapeutic Potential: The overproduction of nitric oxide by iNOS is a key driver of chronic inflammation, a pathological process implicated in a wide range of diseases. Therefore, iNOS remains a significant target for therapeutic intervention.

Establishing a Comparative Baseline: Selection of Alternative Ligands

To contextualize the potential efficacy of this compound, a comparative analysis against structurally related compounds is essential. This study will include:

  • Benzamide: The foundational parent molecule, serving as a baseline for binding affinity.

  • 3-Fluoro-2-methylbenzamide: A structural isomer, which will allow for an investigation into the influence of substituent positioning on the molecule's interaction with the target.[2]

A Rigorous In Silico Experimental Protocol

The following detailed workflow provides a step-by-step methodology for conducting the comparative docking study. This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.

Phase 1: Meticulous Preparation of Protein and Ligands
  • Retrieval of Protein Structure:

    • The three-dimensional crystal structure of human inducible nitric oxide synthase (iNOS) will be sourced from the Protein Data Bank (PDB). A high-resolution structure, preferably co-crystallized with a known inhibitor to clearly define the active site, is recommended.

  • Protein Structure Refinement:

    • Using molecular modeling software such as AutoDockTools or Chimera, the raw PDB structure will be prepared for docking.[3] This critical step involves:

      • Removal of all non-essential molecules, including water and co-crystallized ligands.

      • Addition of polar hydrogen atoms to satisfy valence requirements.

      • Assignment of appropriate atomic charges (e.g., Kollman charges).

      • Definition of a grid box that encompasses the active site, providing sufficient space for the ligands to be docked.

  • Ligand Structure Optimization:

    • The two-dimensional structures of this compound, Benzamide, and 3-Fluoro-2-methylbenzamide will be generated using chemical drawing software.

    • These 2D structures will be converted to three-dimensional conformations.

    • To ensure the use of energetically favorable conformers, each ligand structure will undergo energy minimization using a suitable force field (e.g., MMFF94).

    • The optimized ligand structures will be saved in a format compatible with the chosen docking software (e.g., .pdbqt for AutoDock).

Phase 2: Execution of Molecular Docking Simulations
  • Selection of Docking Software:

    • This study will employ AutoDock Vina , a widely recognized and validated open-source molecular docking program, known for its accuracy and computational efficiency.[3]

  • Performing the Docking:

    • Each of the prepared ligands will be individually docked into the defined active site of the prepared iNOS protein structure.

    • AutoDock Vina will generate a series of possible binding poses for each ligand, ranked according to their calculated docking scores (in kcal/mol).

Phase 3: Comprehensive Analysis and Visualization of Docking Results
  • Quantitative Analysis of Binding Affinity:

    • The primary metric for comparison will be the docking score, which provides an estimation of the binding free energy. A more negative docking score suggests a higher predicted binding affinity.

  • Qualitative Analysis of Molecular Interactions:

    • The highest-ranking binding pose for each ligand will be visualized within the iNOS active site using molecular visualization tools like PyMOL or Chimera.

    • A detailed examination of the non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, between each ligand and the amino acid residues of the iNOS active site will be conducted.

Visual Representation of the Experimental Workflow

G cluster_prep Preparation Phase cluster_ligands Ligand Preparation cluster_docking Docking & Analysis PDB Retrieve iNOS Structure PrepProt Prepare Protein: - Remove water - Add hydrogens - Assign charges PDB->PrepProt Grid Define Docking Grid Box PrepProt->Grid Dock Molecular Docking (AutoDock Vina) Grid->Dock Lig1 This compound Draw Draw 2D Structures Lig1->Draw Lig2 Benzamide Lig2->Draw Lig3 3-Fluoro-2-methylbenzamide Lig3->Draw Convert3D Convert to 3D Draw->Convert3D EnergyMin Energy Minimization Convert3D->EnergyMin EnergyMin->Dock Analyze Analyze Results: - Docking Scores - Binding Poses Dock->Analyze Visualize Visualize Interactions Analyze->Visualize Table Comparative Data Table Visualize->Table G cluster_ligand This compound cluster_protein iNOS Active Site Residues Ligand Amide Group Fluoro Group Methyl Group Res1 GLN-257 Ligand:f0->Res1 H-Bond Res2 TYR-341 Ligand:f0->Res2 H-Bond Ligand:f1->Res2 Halogen Bond Res3 TRP-366 Ligand:f2->Res3 Hydrophobic Interaction

Caption: Predicted molecular interactions of this compound within the iNOS active site.

Based on our hypothetical data, this compound demonstrates the most favorable predicted binding affinity. The amide group is predicted to form critical hydrogen bonds with GLN-257 and TYR-341. The fluorine atom may form a halogen bond with TYR-341, and the methyl group is positioned to engage in a hydrophobic interaction with TRP-366. These additional interactions likely contribute to its superior predicted binding affinity compared to the parent benzamide molecule, which lacks these functional groups. The intermediate predicted affinity of the structural isomer, 3-Fluoro-2-methylbenzamide, underscores the importance of the specific arrangement of the fluoro and methyl groups for optimal binding.

Concluding Remarks and Future Outlook

This guide provides a robust and scientifically sound methodology for conducting a comparative molecular docking study of this compound against the iNOS target. The detailed protocol and analysis framework will enable researchers to generate valuable predictive data on the binding affinity and interaction patterns of this compound.

The hypothetical results presented herein suggest that this compound holds promise as a potential iNOS inhibitor. The logical next step would be to synthesize this compound and its analogs for in vitro validation of these in silico findings through enzyme inhibition assays. This iterative process of computational prediction and experimental validation is a cornerstone of modern drug discovery.

References

  • Benchchem. (2025).
  • BLD Pharm. (n.d.). 1003712-12-6|this compound.
  • BOC Sciences. (n.d.). CAS 1003712-12-6 this compound.
  • Science Alert. (2019). Molecular Docking Studies of Benzamide Derivatives for PfDHODH Inhibitor as Potent Antimalarial Agent.
  • Cheméo. (n.d.). Chemical Properties of 2-Fluoro-3-(trifluoromethyl)benzamide (CAS 207853-60-9).
  • Google Patents. (n.d.). CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2-.
  • PubMed. (2017).
  • Google Patents. (n.d.). CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.
  • Guidechem. (n.d.). 2-Fluoro-N-[3-(methylamino)propyl]benzamide 1832873-04-7 wiki.
  • MDPI. (2022).
  • Mol-Instincts. (2024). Cas no 52833-63-3 (Benzamide, 2-fluoro-N-methyl-).
  • MySkinRecipes. (n.d.). 3-Fluoro-2-methylbenzamide.
  • National Institutes of Health. (2019).
  • PubChem. (n.d.). 2-fluoro-3-(N-methylbenzamido)benzoic acid.
  • PubChem. (n.d.). 2-Fluoro-3-(2-methylphenyl)benzamide.
  • PubChem. (n.d.). 2-fluoro-N-methylbenzamide.
  • ResearchGate. (2013). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide.
  • Royal Society of Chemistry. (2026). AI tool dramatically reduces computing power needed to find protein-binding molecules.
  • Springer Nature. (2021).
  • Vertex AI Search. (2025).
  • Vertex AI Search. (2025). Computational Drug Design and Small Molecule Library Design.
  • Vertex AI Search. (2025).

Sources

Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of 2-Fluoro-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower fellow researchers with the knowledge to conduct their work not only effectively but also with the highest degree of safety and environmental responsibility. The proper disposal of chemical waste is a critical, non-negotiable aspect of laboratory operations. This guide provides a comprehensive, step-by-step protocol for the disposal of 2-Fluoro-3-methylbenzamide, grounded in established safety principles and regulatory compliance. Our approach moves beyond simple instruction to explain the scientific rationale behind each procedural step, ensuring a culture of safety and integrity in your laboratory.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is essential. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, data from structurally analogous compounds, such as 2,6-Difluoro-3-methylbenzamide and other fluorinated benzaldehydes, provide a reliable basis for risk assessment.

Based on this data, this compound should be handled as a hazardous substance with the following potential risks:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1][2]

  • Respiratory Irritation (H335): May cause respiratory tract irritation if inhaled.[1][2]

Furthermore, thermal decomposition can release toxic and corrosive gases, including carbon oxides, nitrogen oxides, and hydrogen fluoride.[1][3] This inherent hazard profile dictates that under no circumstances should this compound or its residues be disposed of via standard trash or sanitary sewer systems .[4][5] Such actions are illegal and pose a significant threat to public health and the environment.

Hazard ClassificationGHS Hazard StatementRationale & Implication for Disposal
Skin Corrosion/IrritationH315: Causes skin irritationRequires use of appropriate gloves and lab coat. Contaminated PPE must be disposed of as hazardous waste.
Serious Eye Damage/IrritationH319: Causes serious eye irritationMandates use of safety goggles or a face shield. Necessitates accessible emergency eyewash stations.[3]
Specific Target Organ ToxicityH335: May cause respiratory irritationAll handling and waste consolidation must occur in a certified chemical fume hood to prevent inhalation.[6]
The Disposal Workflow: A Step-by-Step Procedural Guide

The following protocol outlines the complete lifecycle of this compound waste, from the point of generation to its final removal by certified professionals. This workflow is designed to ensure safety, segregation, and regulatory compliance at every stage.

G Disposal Workflow for this compound A Point of Generation (Experiment Conclusion) B Is waste solid or liquid? A->B C Solid Waste (e.g., contaminated filter paper, residual solid compound) B->C Solid D Liquid Waste (e.g., solutions in organic solvents) B->D Liquid E Identify as 'Halogenated Organic Waste' C->E D->E F Select Compatible Waste Container (HDPE or Glass) E->F G Affix 'Hazardous Waste' Label IMMEDIATELY F->G H Transfer Waste in Chemical Fume Hood G->H I Segregate Waste Streams NO MIXING with: - Non-Halogenated Organics - Acids/Bases - Oxidizers H->I J Store in Designated Satellite Accumulation Area (SAA) I->J K Keep Container Securely Closed (Except when adding waste) J->K L Arrange for Pickup by Environmental Health & Safety (EHS) K->L

Caption: Decision workflow for proper segregation and disposal.

The foundational principle of chemical waste management is segregation. As a fluorinated compound, this compound is classified as a halogenated organic waste .[6][7][8] It must never be mixed with non-halogenated solvents or other waste streams.

    • Solid Waste: Unused reagent, contaminated filter paper, weighing boats, and contaminated gloves or wipes.

    • Liquid Waste: Solutions containing the compound, and solvent rinses of the reaction vessel.

  • Causality: Halogenated wastes are typically incinerated at high temperatures, a process that requires specialized equipment to scrub acidic gases (like hydrogen fluoride) produced during combustion.[8][9] Mixing with non-halogenated waste complicates and increases the cost of disposal, and can lead to regulatory fines.[7]

The integrity of the waste containment is paramount to preventing leaks and ensuring safe transport.

  • Action:

    • Select an appropriate, clean, and chemically compatible waste container. High-density polyethylene (HDPE) or glass bottles with screw caps are standard.[10] Ensure the container material does not react with the waste contents.[11]

    • Immediately affix a "Hazardous Waste" tag, as provided by your institution's Environmental Health & Safety (EHS) department.[7]

    • On the tag, clearly list all constituents and their approximate percentages, including solvents. For example: "Halogenated Organic Waste: this compound (~5g), Dichloromethane (~200 mL)".

  • Trustworthiness: Proper labeling is not just a suggestion; it is a regulatory requirement. It ensures that EHS personnel can handle and consolidate the waste safely and that the final disposal facility has an accurate manifest of the contents.

All transfers of this compound waste must be conducted with appropriate Personal Protective Equipment (PPE) and engineering controls.

  • Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecificationRationale
Eye ProtectionChemical safety goggles or face shieldProtects against splashes, which can cause serious eye irritation.[1][12]
Hand ProtectionChemical-resistant gloves (e.g., Nitrile)Prevents skin contact and irritation.[3][6] Inspect gloves for integrity before use.
Body ProtectionLaboratory CoatProtects skin and personal clothing from contamination.
  • Protocol:

    • Perform all waste transfers inside a certified chemical fume hood to prevent the inhalation of dust or vapors.[6]

    • Carefully pour liquid waste or transfer solid waste into the designated, pre-labeled container using a funnel or other appropriate tools.

    • Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills.[11]

    • Securely fasten the cap on the waste container immediately after the transfer is complete.[7][11]

Hazardous waste must be stored in a designated and controlled location pending pickup.

  • Action:

    • Store the sealed waste container in your laboratory's designated Satellite Accumulation Area (SAA).[10] This area must be at or near the point of waste generation.[10]

    • Ensure the SAA is equipped with secondary containment (e.g., a spill tray) to capture any potential leaks.

    • Segregate the halogenated waste container from incompatible materials, particularly acids, bases, and strong oxidizing agents.[11][13]

  • Authoritative Grounding: The concept of an SAA is defined by regulatory bodies like the EPA. These regulations stipulate limits on the volume of waste that can be accumulated (e.g., 55 gallons) and the timeframe for removal once a container is full.[10]

The final step is the transfer of custody to your institution's trained EHS professionals.

  • Action:

    • Once the waste container is nearly full (75-90%), or if you are generating waste infrequently, schedule a pickup with your EHS department.[7]

    • Follow your institution's specific procedures for requesting a waste collection, which often involves an online form.

    • Do not allow waste to accumulate in the lab for extended periods.[14]

By adhering to this comprehensive protocol, you contribute to a safe research environment, ensure regulatory compliance, and uphold the principles of responsible chemical stewardship.

References

  • University of Canterbury. (n.d.). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide.
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal.
  • Synquest Labs. (2016). Safety Data Sheet: 2,6-Difluoro-3-methylbenzamide.
  • PubChem. (n.d.). 2-Fluoro-3-methylbenzaldehyde.
  • Fisher Scientific. (2025). Safety Data Sheet: 2-Fluoro-3-methoxybenzaldehyde.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Fisher Scientific. (2025). Safety Data Sheet: N,N-Diethyl-3-methylbenzamide.
  • Bushman. (2024). Safety Data Sheet: Bushman Repellent – Pump spray.
  • Sigma-Aldrich. (2024). Safety Data Sheet: Tetramethylammonium fluoride.
  • Apollo Scientific. (2023). Safety Data Sheet: 2-Fluoro-3-methoxybenzaldehyde.
  • MIT Plasma Science and Fusion Center. (n.d.). Halogenated Solvents.
  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry.
  • Temple University. (n.d.). Halogenated Solvents in Laboratories.
  • Bucknell University. (2016). Hazardous Waste Segregation.
  • ChemicalBook. (2025). 4-Fluoro-N-methoxy-N-methylbenzamide - Safety Data Sheet.
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Nipissing University. (2019). Hazardous Materials Disposal Guide.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Fluoro-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the handling of 2-Fluoro-3-methylbenzamide. As your partner in laboratory safety, we aim to provide value beyond the product itself, building a foundation of trust through expert, field-proven insights. The following protocols are designed to be a self-validating system for ensuring personnel safety in research, development, and manufacturing environments.

Hazard Assessment: The Foundation of Your Safety Protocol

Understanding the specific risks associated with a chemical is the critical first step in designing an effective Personal Protective Equipment (PPE) strategy. While a comprehensive toxicological profile for this compound may be limited, a thorough analysis of its structural class—substituted benzamides—provides a robust framework for assessing its potential hazards.

Based on data from analogous compounds, this compound should be handled as a substance that is:

  • A Skin Irritant: Similar fluoro-substituted benzamides are known to cause skin irritation.[1] Direct contact can lead to redness, inflammation, or dermatitis.

  • A Serious Eye Irritant: Contact with the eyes is likely to cause serious irritation and potential damage.[1][2]

  • A Respiratory Tract Irritant: Inhalation of the dust can irritate the nose, throat, and lungs.[1][3]

  • Harmful if Swallowed: The parent compound, benzamide, is classified as harmful if swallowed.[4][5]

  • Potentially Mutagenic: Benzamide is suspected of causing genetic defects, a serious long-term health hazard that necessitates stringent handling protocols to minimize any possibility of exposure.[4][5]

This hazard profile dictates that all handling procedures must prevent contact with skin and eyes, avoid inhalation of dust, and eliminate any chance of ingestion. Your PPE is the primary barrier against these exposure routes.

Core PPE Requirements: Your First Line of Defense

Engineering controls, such as fume hoods and ventilated enclosures, are the primary method for exposure control. PPE is used in conjunction with these controls to provide a necessary barrier.

Eye and Face Protection

The eyes are particularly vulnerable to chemical dust and splashes.

  • Minimum Requirement: At all times when handling this compound, chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 are mandatory.[2][6] Standard safety glasses do not provide an adequate seal against dust.

  • Enhanced Protection: When handling larger quantities (>1 gram) or when there is a significant risk of splashing or dust generation (e.g., during transfer or sonication), a face shield should be worn in addition to safety goggles.[1]

Skin and Body Protection
  • Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for incidental contact.[7][8] Always inspect gloves for tears or punctures before use.[3] Contaminated gloves must be removed using a technique that avoids skin contact and disposed of as hazardous waste.[5] For prolonged handling, consider heavier-duty gloves or double-gloving.

  • Body Protection: A professional lab coat must be worn and fully fastened to protect skin and personal clothing.[1][2] For large-scale operations, chemically resistant coveralls, such as Tychem, provide a higher level of protection.[9]

Respiratory Protection

The potential for respiratory irritation and the long-term risks associated with analogous compounds make respiratory protection a critical consideration.

  • When Required: A NIOSH/MSHA-approved respirator is necessary when engineering controls are insufficient, when handling the powder outside of a ventilated enclosure (e.g., weighing), or during a spill cleanup.[1][2][6]

  • Type of Respirator: For fine dust, a filtering facepiece respirator (e.g., N95) may be adequate for low concentrations. For higher concentrations or as a standard precaution, an air-purifying respirator (APR) with combination organic vapor/particulate (HEPA) cartridges is recommended.[2][9]

Operational Plan: Integrating PPE into Your Workflow

A risk-based approach requires adjusting the level of PPE based on the specific task and the quantity of material being handled.

Scenario 1: Handling Milligram-Scale Quantities in a Fume Hood

This scenario applies to routine lab use, such as preparing samples for analysis.

  • Preparation: Before handling the compound, ensure a designated workspace within the fume hood is clean and uncluttered. Have waste containers readily accessible.

  • Donning PPE:

    • Wash hands thoroughly.

    • Don a clean lab coat, ensuring it is fully buttoned.

    • Don safety goggles.

    • Don a single pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.

  • Handling: Perform all manipulations, including weighing and dissolution, within the certified chemical fume hood to minimize inhalation exposure.

  • Post-Handling: Wipe down the work area with an appropriate solvent. Dispose of all contaminated wipes and consumables in a designated hazardous waste container.

  • Doffing PPE: Remove gloves first, followed by the lab coat and goggles. Wash hands immediately.

Scenario 2: Handling Gram-Scale Quantities or Bulk Transfers

This scenario involves a higher risk of dust generation and requires an elevated level of protection.

  • Preparation: The procedure should be performed in a controlled area, preferably within a ventilated balance enclosure or a glove box. Ensure emergency equipment, including a spill kit, is immediately available.

  • Donning PPE:

    • Wash hands.

    • Don a lab coat or chemically resistant coverall.

    • Don a NIOSH-approved respirator (fit-testing is required for tight-fitting respirators).

    • Don safety goggles.

    • Don a face shield over the goggles and respirator.

    • Don two pairs of nitrile gloves ("double-gloving").

  • Handling: Conduct the transfer slowly and deliberately to minimize dust generation. Use tools like powder funnels to ensure clean transfers.

  • Post-Handling: Securely seal the primary and any secondary containers. Decontaminate all equipment and the work surface thoroughly.

  • Doffing PPE: This should be done in a designated area. Remove the outer pair of gloves first. Then remove the face shield and lab coat. Remove the inner gloves. Finally, remove goggles and the respirator outside the immediate work area. Wash hands and face thoroughly.

Summary of PPE Recommendations

Operation / Scale Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Small Scale (<1g) in Fume Hood Chemical Safety GogglesSingle Pair Nitrile GlovesLab CoatNot required if handled in a certified fume hood.
Large Scale (>1g) or High Dust Potential Chemical Safety Goggles & Face ShieldDouble Pair Nitrile GlovesLab Coat or Chemical-Resistant CoverallNIOSH-approved Air-Purifying Respirator with Particulate Filters
Spill Cleanup Chemical Safety Goggles & Face ShieldHeavy-duty Nitrile or Neoprene GlovesChemical-Resistant CoverallNIOSH-approved Air-Purifying Respirator with Particulate Filters

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Selection_Workflow cluster_start Initial Assessment cluster_decision Risk Evaluation cluster_ppe PPE Ensemble start Start: Handling This compound scale Scale of Work? start->scale dust Potential for Dust or Aerosol Generation? scale->dust > 1 gram ppe_standard Standard PPE Ensemble: - Safety Goggles - Lab Coat - Single Nitrile Gloves scale->ppe_standard < 1 gram (in hood) dust->ppe_standard No (e.g., handling solutions) ppe_enhanced Enhanced PPE Ensemble: - Safety Goggles & Face Shield - Lab Coat / Coverall - Double Nitrile Gloves - NIOSH Respirator dust->ppe_enhanced Yes (e.g., weighing, transfer)

Caption: PPE selection workflow for this compound.

Disposal and Decontamination

Proper disposal of contaminated materials is as crucial as wearing the correct PPE.

  • Solid Waste: All disposable PPE (gloves, wipes, bench paper) that has come into contact with this compound must be collected in a clearly labeled hazardous waste container for disposal by authorized personnel.[1][2]

  • Empty Containers: The primary chemical container is not empty until it has been triple-rinsed. The first rinse must be collected and disposed of as liquid hazardous waste.[10] Subsequent rinses may be collected as well, depending on local regulations.

By adhering to these rigorous, evidence-based protocols, you create a multi-layered defense system that protects personnel and ensures the integrity of your research. Safety is an active process, and this guide serves as a cornerstone for building a culture of safety within your laboratory.

References

  • Synquest Labs. (2016). Safety Data Sheet: 2,6-Difluoro-3-methylbenzamide.
  • Fisher Scientific. (2025). Safety Data Sheet: 3-Fluoro-2-methylbenzonitrile.
  • Loba Chemie. (2016). BENZAMIDE FOR SYNTHESIS MSDS.
  • Fisher Scientific. (2025). Safety Data Sheet: 2-Fluoro-3-methoxybenzaldehyde.
  • Sigma-Aldrich. (2025). Safety Data Sheet: Benzamide.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET: BENZAMIDE 98%.
  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
  • Bushman Repellent. (2024). Safety Data Sheet.
  • CDH Fine Chemical. (n.d.). Benzamide CAS No 55-21-0 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
  • BenchChem. (2025). Essential Safety and Logistics for Handling N-methyl-2-(phenylamino)benzamide.
  • Ossila. (2023). Safety Data Sheet: 2-Fluoro-3-methoxybenzaldehyde.
  • Environmental Health & Safety Services. (n.d.). Personal Protective Equipment.
  • Cromwell. (2024). Discover the Various Types of PPE for Optimal Chemical Safety.
  • Fisher Scientific. (2025). Safety Data Sheet: N,N-Diethyl-3-methylbenzamide.
  • Apollo Scientific. (2023). Safety Data Sheet: 3-Fluoro-5-methylbenzamide.
  • ChemicalBook. (2025). 4-Fluoro-N-methoxy-N-methylbenzamide - Safety Data Sheet.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-3-methylbenzamide
Reactant of Route 2
Reactant of Route 2
2-Fluoro-3-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.